molecular formula C12H6Cl2N2O4S2 B1582809 Disulfide, bis(4-chloro-2-nitrophenyl) CAS No. 2050-66-0

Disulfide, bis(4-chloro-2-nitrophenyl)

Cat. No.: B1582809
CAS No.: 2050-66-0
M. Wt: 377.2 g/mol
InChI Key: DESADCWXGJLRSR-UHFFFAOYSA-N
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Description

Disulfide, bis(4-chloro-2-nitrophenyl) is a useful research compound. Its molecular formula is C12H6Cl2N2O4S2 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound Disulfide, bis(4-chloro-2-nitrophenyl) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6334. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disulfide, bis(4-chloro-2-nitrophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(4-chloro-2-nitrophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene
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InChI

InChI=1S/C12H6Cl2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DESADCWXGJLRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H6Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062135
Record name Disulfide, bis(4-chloro-2-nitrophenyl)
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Molecular Weight

377.2 g/mol
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CAS No.

2050-66-0
Record name Bis(4-chloro-2-nitrophenyl) disulfide
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Record name Bis(4-chloro-2-nitrophenyl) disulfide
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Record name Bis(4-chloro-2-nitrophenyl) disulphide
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Record name BIS(4-CHLORO-2-NITROPHENYL) DISULFIDE
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Foundational & Exploratory

synthesis of bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Bis(4-chloro-2-nitrophenyl) disulfide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a symmetrical disulfide of significant interest in organic synthesis and drug development. The document delineates the core chemical principles, detailed experimental protocols, mechanistic insights, and critical safety considerations associated with its preparation. Addressed to researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide emphasizes a robust and reproducible synthetic strategy, grounded in established chemical literature. We will explore the conversion of an activated aryl chloride to the target disulfide via a sodium disulfide intermediate, a powerful and effective method for this class of compounds.

Introduction and Strategic Overview

Bis(4-chloro-2-nitrophenyl) disulfide is a valuable chemical intermediate characterized by a disulfide linkage flanked by two identical 4-chloro-2-nitrophenyl groups. The presence of electron-withdrawing chloro and nitro substituents on the aromatic rings significantly influences the compound's reactivity and electrochemical properties. Disulfide bonds are pivotal in various fields, from protein folding to materials science and drug delivery systems.[1][2][3] The synthesis of specific aromatic disulfides like the title compound is often a key step in the construction of more complex molecular architectures.

The primary synthetic strategy discussed herein involves a two-step, one-pot reaction sequence starting from 1,4-dichloro-2-nitrobenzene. This approach is predicated on two fundamental organic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position of 1,4-dichloro-2-nitrobenzene is activated towards nucleophilic attack by the ortho-nitro group. This allows for its displacement by a sulfur nucleophile.

  • Disulfide Bond Formation: Utilizing sodium disulfide (Na₂S₂) as the sulfur source allows for the direct formation of the S-S bond, linking two aromatic units in a single, efficient process.

This method is advantageous due to the accessibility of starting materials and the relative simplicity of the procedure, which is adapted from well-established protocols for analogous nitroaromatic disulfides.[4][5]

Physicochemical & Quantitative Data

A thorough understanding of the physical and chemical properties of the target compound is essential for its successful synthesis, purification, and handling.

PropertyValueReference(s)
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[6]
Molecular Weight 377.2 g/mol [6]
CAS Number 2050-66-0[6][7]
Appearance Light yellow to brown powder/crystals[7][8]
Melting Point 214.0 to 218.0 °C[7]
Purity (Typical) >98.0% (HPLC)[7][8]
Synonyms 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide[7]

Mechanistic Considerations

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction is the electronic activation of the aryl halide.

  • Formation of the Nucleophile: Sodium sulfide (Na₂S) reacts with elemental sulfur (S) in an alcoholic solvent to generate sodium disulfide (Na₂S₂), a potent sulfur nucleophile.

  • Activation of the Substrate: In 1,4-dichloro-2-nitrobenzene, the strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring overall but powerfully activates the positions ortho and para to it for nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The disulfide anion (⁻S-S⁻) attacks the carbon atom bearing the C1 chlorine (para to the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring. This process occurs twice to form the symmetrical disulfide.

SNAr_Mechanism cluster_start Reactants cluster_process Reaction Pathway cluster_end Products A 1,4-Dichloro-2-nitrobenzene C Nucleophilic Attack (Formation of Meisenheimer Complex) A->C B Sodium Disulfide (Na₂S₂) B->C D Elimination of Chloride Ion C->D Resonance Stabilization E Bis(4-chloro-2-nitrophenyl) disulfide D->E F Sodium Chloride (NaCl) D->F

Caption: SNAr mechanism for disulfide synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of nitrophenyl disulfides and should be performed by trained personnel in a well-ventilated fume hood.[4][5]

Reagents and Equipment
  • Reagents: 1,4-Dichloro-2-nitrobenzene, Crystalline Sodium Sulfide (Na₂S·9H₂O), Elemental Sulfur (powder), 95% Ethanol, Deionized Water.

  • Equipment: 3-neck round-bottomed flask, reflux condenser, mechanical stirrer, heating mantle, dropping funnel, Buchner funnel, filtration apparatus, standard laboratory glassware.

Step-by-Step Synthesis Workflow

Synthesis_Workflow prep_s2 1. Prepare Sodium Disulfide Solution (Na₂S + S in Ethanol) reaction 3. Combine and Reflux (Controlled addition, heat for 2-3 hrs) prep_s2->reaction prep_sub 2. Prepare Substrate Solution (1,4-Dichloro-2-nitrobenzene in Ethanol) prep_sub->reaction cool 4. Cool and Isolate Crude Product (Cool to RT, filter by suction) reaction->cool wash_h2o 5. Aqueous Wash (Remove NaCl) cool->wash_h2o wash_etoh 6. Ethanol Wash (Remove unreacted substrate) wash_h2o->wash_etoh dry 7. Dry the Final Product (Air dry or vacuum oven) wash_etoh->dry analyze 8. Characterization (MP, HPLC, NMR) dry->analyze

Caption: Experimental workflow for the synthesis.

Procedure
  • Preparation of Sodium Disulfide Solution: In a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 72 g (0.3 moles) of sodium sulfide nonahydrate in 300 mL of 95% ethanol by heating on a steam bath or with a heating mantle. Once dissolved, add 9.6 g (0.3 gram-atoms) of finely powdered sulfur. Continue heating and stirring until all the sulfur dissolves, yielding a dark, brownish-red solution of sodium disulfide.

  • Reaction: In a separate beaker, dissolve 76.8 g (0.4 moles) of 1,4-dichloro-2-nitrobenzene in 150 mL of 95% ethanol, warming if necessary. Carefully add this solution through a dropping funnel to the hot sodium disulfide solution in the reaction flask. The reaction can be exothermic, so the initial addition should be controlled.

  • Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux. Maintain the reflux with stirring for 2-3 hours. The product will begin to precipitate from the solution.

  • Isolation and Washing: After the reflux period, allow the mixture to cool to room temperature. Filter the solid precipitate using a Buchner funnel under suction. Transfer the collected solid (a mixture of the product and sodium chloride) to a beaker and stir thoroughly with approximately 400 mL of water to dissolve the inorganic salt.

  • Final Purification: Filter the suspension again by suction. Wash the crystalline product on the filter with a small amount of 95% ethanol to remove any unreacted starting material.

  • Drying: Allow the product to air-dry on the filter paper or dry in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Analytical Characterization

To ensure the identity and purity of the synthesized bis(4-chloro-2-nitrophenyl) disulfide, the following analytical techniques are recommended:

  • Melting Point (MP) Determination: A sharp melting point within the expected range (214-218 °C) is a primary indicator of purity.[7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess purity, with the product appearing as a single major peak. A suitable method would use an acetonitrile/water mobile phase.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern consistent with the trisubstituted benzene rings.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (377.2 g/mol ).[6]

Safety, Handling, and Waste Disposal

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: All steps of the procedure must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10]

  • Hazard Profile of Reagents:

    • 1,4-Dichloro-2-nitrobenzene: Toxic and an irritant. Handle with care.

    • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

    • Nitroaromatic Compounds: The product and related compounds are toxic if swallowed, inhaled, or in contact with skin and may cause damage to organs through prolonged exposure. They can also be associated with methemoglobinemia.

  • Reaction Hazards: The initial reaction can be exothermic and must be controlled.[4] Nitro compounds can decompose violently at high temperatures or under confinement.[11][12]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Avoid releasing materials into drains or the environment.[7]

Conclusion

The can be reliably achieved through the nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene with sodium disulfide. This guide provides a comprehensive and technically grounded protocol, from mechanistic understanding to practical execution and safety management. The described methodology is robust, scalable, and relies on readily available reagents, making it a valuable procedure for synthetic chemists in both academic and industrial settings. Rigorous adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Grycova, L., Dvorak, Z., & Ciganek, M. (2007). Thiol-disulfide exchange: A pivotal role in biology. Biomedical Papers, 151(1), 21-33. (Note: While this is a general reference, it establishes the importance of the disulfide bond discussed in the introduction).
  • Kirihara, M., et al. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.
  • A facile oxidation of thiols to disulfides catalyzed by CoSalen. (2010).
  • Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. (2013). RSC Advances, 3(45), 22978-22984.
  • Redox-Click Chemistry for Disulfide Formation
  • Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard.
  • Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. (2011). The Journal of Organic Chemistry, 76(9), 3361-3367.
  • The role of thiols and disulfides in protein chemical and physical stability. (2012). Pharmaceutical Research, 29(7), 1859-1873.
  • SIELC Technologies. (2018). Disulfide, bis(4-chloro-2-nitrophenyl). Retrieved from [Link]

  • Aldrich. (2024). Safety Data Sheet for 1,4-Dichloro-2-nitrobenzene. Sigma-Aldrich.
  • Pradhan, N. C., & Sharma, M. M. (1992). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. Industrial & Engineering Chemistry Research, 31(7), 1606-1609.
  • Pradhan, N. C., & Sharma, M. M. (1992). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. Indian Academy of Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]

  • Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. (2008).
  • Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • NIOSH. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Centers for Disease Control and Prevention.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • ACS Publications. (2021). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

To our colleagues in researcher, science, and drug development, this document serves as a comprehensive technical guide into the presumptive mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide. While direct experimental validation for this specific compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes established biochemical principles and analogous compound activities to present a robust, scientifically grounded hypothesis. Our aim is to provide a foundational resource that not only explains the likely biological impact of this molecule but also inspires and informs future experimental design to further investigate its therapeutic potential. We will delve into the chemical rationale for its reactivity, its probable primary cellular target, and the downstream consequences of this interaction, thereby offering a detailed roadmap for researchers in this field.

Introduction to Bis(4-chloro-2-nitrophenyl) disulfide: A Chemically Primed Biological Modulator

Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide compound characterized by two 4-chloro-2-nitrophenyl groups linked by a disulfide bond (-S-S-). The unique chemical architecture of this molecule, particularly the presence of electron-withdrawing chloro and nitro substituents on the phenyl rings, is predicted to significantly influence its biological activity. These groups are known to activate the disulfide bond, rendering it more susceptible to nucleophilic attack by thiol groups present in biological systems, most notably the cysteine residues within proteins. This inherent reactivity forms the basis of its proposed mechanism of action.

Table 1: Physicochemical Properties of Bis(4-chloro-2-nitrophenyl) disulfide

PropertyValueSource
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂PubChem CID: 74907
Molecular Weight 377.2 g/mol PubChem CID: 74907
Structure Two 4-chloro-2-nitrophenyl rings linked by a disulfide bondPubChem CID: 74907
Key Feature Electron-withdrawing groups activating the disulfide bondGeneral Chemical Principles

The Central Hypothesis: Targeting Protein Disulfide Isomerase (PDI)

The primary molecular target for bis(4-chloro-2-nitrophenyl) disulfide is hypothesized to be Protein Disulfide Isomerase (PDI) . PDI is a crucial chaperone enzyme residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1] Its activity is essential for maintaining cellular proteostasis. PDI possesses two highly conserved thioredoxin-like active sites, each containing a CXXC motif with two reactive cysteine residues. These cysteines are critical for the catalytic activity of PDI.[1]

The proposed mechanism of action posits that bis(4-chloro-2-nitrophenyl) disulfide acts as an irreversible inhibitor of PDI. This inhibition is thought to occur through a thiol-disulfide exchange reaction between the activated disulfide bond of the compound and the catalytic cysteine residues of PDI.

The Chemistry of Inhibition: A Tale of Thiol-Disulfide Exchange

The core of the proposed mechanism lies in the chemical reactivity of the disulfide bond in bis(4-chloro-2-nitrophenyl) disulfide. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups on the aromatic rings pulls electron density away from the sulfur atoms of the disulfide bond. This polarization makes the sulfur atoms more electrophilic and thus more susceptible to attack by a nucleophile, such as the thiolate anion (S⁻) of a cysteine residue.

The catalytic cycle of PDI involves its active site cysteines cycling between a reduced dithiol state and an oxidized disulfide state. In their reduced, thiolate form, these cysteines are potent nucleophiles. The proposed reaction cascade is as follows:

  • Nucleophilic Attack: A reactive cysteine thiolate in the active site of PDI attacks one of the sulfur atoms of bis(4-chloro-2-nitrophenyl) disulfide.

  • Formation of a Mixed Disulfide: This attack results in the cleavage of the disulfide bond in the inhibitor and the formation of a mixed disulfide between the PDI cysteine residue and a 4-chloro-2-nitrophenylthiol moiety. The other half of the inhibitor is released as 4-chloro-2-nitrothiophenol.

  • Irreversible Inhibition: The formation of this stable, mixed disulfide effectively blocks the active site of PDI, rendering it incapable of participating in its normal protein folding activities. This covalent modification is considered irreversible under physiological conditions.

G cluster_0 PDI Active Site cluster_1 Inhibitor cluster_2 Inhibited Enzyme PDI_Cys_SH PDI-Cys-SH (Reduced, Nucleophilic) PDI_Inhibited PDI-Cys-S-S-Ar (Inactive Mixed Disulfide) PDI_Cys_SH->PDI_Inhibited Nucleophilic Attack Inhibitor Ar-S-S-Ar (bis(4-chloro-2-nitrophenyl) disulfide) Inhibitor->PDI_Inhibited Released_Thiol Ar-SH (4-chloro-2-nitrothiophenol) Inhibitor->Released_Thiol Release caption Proposed Thiol-Disulfide Exchange Mechanism

Figure 1: Proposed Thiol-Disulfide Exchange Mechanism.

Cellular Ramifications of PDI Inhibition: Induction of the Unfolded Protein Response (UPR)

The inhibition of PDI by bis(4-chloro-2-nitrophenyl) disulfide is predicted to have profound consequences for cellular function, primarily through the disruption of protein folding in the endoplasmic reticulum. The accumulation of misfolded and unfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR) .[2]

The UPR is a complex signaling network that aims to restore ER homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to cell death. The UPR is initiated by three main ER-resident transmembrane sensors:

  • IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER. It also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

The sustained activation of the UPR, particularly the PERK-ATF4-CHOP and IRE1-JNK pathways, is a key mechanism by which ER stress can lead to apoptosis.

G cluster_0 Mechanism of Action cluster_1 Cellular Response Inhibitor bis(4-chloro-2-nitrophenyl) disulfide PDI Protein Disulfide Isomerase (PDI) Inhibitor->PDI Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins PDI->Misfolded_Proteins Leads to ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to caption Cellular Consequence of PDI Inhibition

Figure 2: Cellular Consequence of PDI Inhibition.

Experimental Workflows for Validating the Mechanism of Action

To experimentally validate the proposed mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide, a series of biochemical and cell-based assays are required. The following outlines key experimental protocols.

In Vitro PDI Inhibition Assay

Objective: To determine if bis(4-chloro-2-nitrophenyl) disulfide directly inhibits the enzymatic activity of PDI.

Methodology: Insulin Turbidity Assay

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be monitored as an increase in turbidity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PDI.

    • Prepare a stock solution of insulin in a suitable buffer.

    • Prepare a stock solution of dithiothreitol (DTT) as a reducing agent.

    • Prepare various concentrations of bis(4-chloro-2-nitrophenyl) disulfide in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add PDI, DTT, and the test compound at various concentrations.

    • Incubate for a predetermined time to allow for potential inhibition.

    • Initiate the reaction by adding the insulin solution.

    • Monitor the increase in absorbance at 650 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of insulin reduction for each concentration of the inhibitor.

    • Plot the percentage of PDI activity versus the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of bis(4-chloro-2-nitrophenyl) disulfide with PDI in a cellular context.

Methodology:

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with either vehicle control or bis(4-chloro-2-nitrophenyl) disulfide.

  • Thermal Denaturation:

    • Harvest the cells and lyse them.

    • Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble PDI remaining at each temperature by Western blotting.

  • Data Analysis:

    • Compare the melting curves of PDI in the presence and absence of the compound. A shift in the melting curve indicates direct binding.

Western Blot Analysis of UPR Markers

Objective: To assess the activation of the UPR in cells treated with bis(4-chloro-2-nitrophenyl) disulfide.

Methodology:

Protocol:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of bis(4-chloro-2-nitrophenyl) disulfide for different time points.

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key UPR markers, such as:

      • Phospho-PERK

      • ATF4

      • CHOP

      • Phospho-IRE1

      • XBP1s

      • GRP78/BiP

    • Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.

  • Data Analysis:

    • Quantify the band intensities to determine the relative changes in the expression of UPR markers.

G cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Cellular Effects PDI_Assay PDI Inhibition Assay (e.g., Insulin Turbidity) IC50 Determine IC₅₀ PDI_Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) Binding Confirm PDI Binding CETSA->Binding WB_UPR Western Blot for UPR Markers ER_Stress_Confirm Confirm ER Stress Induction WB_UPR->ER_Stress_Confirm caption Experimental Workflow for Mechanism Validation

Figure 3: Experimental Workflow for Mechanism Validation.

Conclusion and Future Directions

The chemical structure of bis(4-chloro-2-nitrophenyl) disulfide strongly suggests a mechanism of action centered on the irreversible inhibition of Protein Disulfide Isomerase through thiol-disulfide exchange. This inhibition is predicted to disrupt ER proteostasis, leading to the activation of the Unfolded Protein Response and, under sustained conditions, apoptosis. This proposed mechanism provides a solid foundation for the rational design of experiments to further investigate the therapeutic potential of this and related compounds.

Future research should focus on:

  • Direct Experimental Validation: Performing the outlined in vitro and cellular assays to definitively confirm PDI as the primary target.

  • Proteomic Profiling: Utilizing unbiased proteomic approaches to identify the full spectrum of cellular proteins that interact with bis(4-chloro-2-nitrophenyl) disulfide.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how modifications to the aromatic ring substituents affect its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of bis(4-chloro-2-nitrophenyl) disulfide in relevant disease models, such as cancers known to be sensitive to ER stress.

By systematically addressing these research avenues, the scientific community can fully elucidate the mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide and unlock its potential as a novel therapeutic agent.

References

  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. [Link]

  • Appenzeller-Herzog, C., & Ellgaard, L. (2008). The human PDI family: versatility packed into a single fold. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(4), 535-548.
  • Braakman, I., & Bulleid, N. J. (2011). Protein folding and modification in the mammalian endoplasmic reticulum. Annual review of biochemistry, 80, 71-99.
  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature reviews Molecular cell biology, 13(2), 89-102.
  • Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature reviews Molecular cell biology, 8(7), 519-529.
  • Schröder, M., & Kaufman, R. J. (2005). The unfolded protein response. Cold Spring Harbor perspectives in biology, 2005(1), a012123.
  • Xu, S., Sankar, S., & Neamati, N. (2014). Protein disulfide isomerase: a promising target for cancer therapy. Drug discovery today, 19(3), 222-240.
  • Jaroniec, C. P., & MacPhee, C. E. (2010). Protein folding and aggregation: new technologies and new findings. Current opinion in structural biology, 20(1), 1-4.
  • Walter, P., & Ron, D. (2011).

Sources

A Comprehensive Technical Guide to the Chemical Properties and Applications of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of bis(4-chloro-2-nitrophenyl) disulfide, a symmetrical aromatic disulfide of significant interest in synthetic chemistry and potentially in the field of drug development. This guide delineates its core physicochemical properties, characteristic reactivity, and established analytical methodologies. We will explore its synthesis, the mechanistic principles governing its chemical behavior, and its role as a versatile chemical intermediate. The discussion is tailored for researchers, chemists, and professionals in drug discovery, providing both foundational knowledge and field-proven insights into the handling, analysis, and application of this compound.

Introduction and Molecular Overview

Disulfide bonds (-S-S-) are a critical functional group in chemistry and biology, most notably providing structural stability to proteins through cysteine-cysteine crosslinks.[1] In synthetic chemistry, aromatic disulfides serve as important reagents and building blocks. Bis(4-chloro-2-nitrophenyl) disulfide, belonging to this class, is a molecule whose reactivity is modulated by the electronic properties of its substituents. The presence of electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl rings renders the sulfur atoms of the disulfide bond highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate for the synthesis of more complex sulfur-containing molecules and a subject of interest for potential biological applications. This guide aims to consolidate the known chemical properties and provide a practical framework for its use in a research and development setting.

Chemical Structure

The structure of bis(4-chloro-2-nitrophenyl) disulfide consists of two 4-chloro-2-nitrophenyl groups linked by a disulfide bridge.

Caption: 2D Structure of bis(4-chloro-2-nitrophenyl) disulfide.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its handling, application, and analysis. The data for bis(4-chloro-2-nitrophenyl) disulfide are summarized below.

Core Properties and Identifiers

This table consolidates the key identifiers and physical properties of the compound.[2][3]

PropertyValueSource(s)
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene[2]
Synonyms 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide; Bis(2-nitro-4-chlorophenyl) disulfide[3]
CAS Number 2050-66-0[2]
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[2]
Molecular Weight 377.21 g/mol [3]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 214.0 to 218.0 °C[3]
Purity (Typical) >98.0% (HPLC)[3]
Storage Room temperature, recommended in a cool, dark place (<15°C)[3]
Predicted Spectroscopic Data

While specific spectral data is not widely published, the expected NMR signals can be predicted based on the molecular structure. These predictions are invaluable for identity confirmation in a laboratory setting.

  • ¹H NMR (in CDCl₃, predicted): The molecule is symmetrical, so only three aromatic signals are expected.

    • ~8.2-8.4 ppm (d, 2H): Proton ortho to the nitro group and adjacent to the disulfide linkage.

    • ~7.6-7.8 ppm (dd, 2H): Proton ortho to the chloro group.

    • ~7.5-7.7 ppm (d, 2H): Proton meta to the nitro group.

  • ¹³C NMR (in CDCl₃, predicted): Six distinct signals for the aromatic carbons are expected.

    • ~148-150 ppm: Carbon bearing the nitro group.

    • ~138-140 ppm: Carbon bearing the disulfide linkage.

    • ~135-137 ppm: Carbon bearing the chloro group.

    • ~128-132 ppm: Remaining three aromatic CH carbons.

Expertise Note: The exact chemical shifts can vary based on the solvent and instrument used. The electron-withdrawing nature of the nitro and chloro groups will generally shift the signals of nearby protons and carbons downfield (to higher ppm values).

Synthesis and Chemical Reactivity

Synthesis Pathway

Symmetrical aromatic disulfides are commonly synthesized by the reaction of a corresponding aryl halide with a disulfide source. For bis(4-chloro-2-nitrophenyl) disulfide, a plausible and field-proven method involves the reaction of 1,4-dichloro-2-nitrobenzene with sodium disulfide. This method is an adaptation of a well-established procedure for a structurally similar compound, di-o-nitrophenyl disulfide.[4]

Causality: The reaction proceeds via nucleophilic aromatic substitution. The nitro group in the ortho position strongly activates the chlorine atom at the 1-position towards substitution by the disulfide anion (S₂²⁻). The disulfide anion itself is generated in situ from sodium sulfide and elemental sulfur.

G cluster_prep Preparation of Sodium Disulfide cluster_reaction Main Reaction cluster_workup Workup and Purification Na2S Sodium Sulfide (Na₂S) Heat1 Heat on Steam Bath Na2S->Heat1 S8 Sulfur (S₈) S8->Heat1 Solvent1 Ethanol (95%) Solvent1->Heat1 Na2S2_sol Sodium Disulfide Solution (Na₂S₂ in EtOH) Heat1->Na2S2_sol ReactionVessel Heat Gently (2 hrs) Reflux Na2S2_sol->ReactionVessel StartingMaterial 1,4-Dichloro-2-nitrobenzene in Ethanol StartingMaterial->ReactionVessel CrudeMixture Crude Product Mixture (Disulfide + NaCl) ReactionVessel->CrudeMixture Filter1 Filter by Suction CrudeMixture->Filter1 Wash1 Wash with Water (Removes NaCl) Filter1->Wash1 Filter2 Filter by Suction Wash1->Filter2 Wash2 Wash with Ethanol (Removes unreacted starting material) Filter2->Wash2 FinalProduct Bis(4-chloro-2-nitrophenyl) disulfide Wash2->FinalProduct

Caption: General workflow for the synthesis of bis(4-chloro-2-nitrophenyl) disulfide.

Core Reactivity: The Disulfide Exchange

The central feature of this molecule's reactivity is the disulfide bond. It is an electrophilic center that readily participates in thiol-disulfide exchange reactions.[5] This is a dynamic covalent reaction where a nucleophilic thiolate anion attacks one of the sulfur atoms, cleaving the S-S bond and forming a new disulfide.

Mechanism:

  • Thiolate Formation: A thiol (R'-SH) in a basic or neutral solution exists in equilibrium with its more nucleophilic thiolate form (R'-S⁻).

  • Nucleophilic Attack: The thiolate attacks one of the sulfur atoms of the bis(4-chloro-2-nitrophenyl) disulfide. The electron-withdrawing groups on the aromatic rings make these sulfur atoms particularly electron-deficient and thus excellent electrophiles.

  • Formation of Intermediate & Product: A new, unsymmetrical disulfide is formed, releasing a 4-chloro-2-nitrobenzenethiolate anion. This anion then gets protonated by the solvent.

This reactivity is the basis for its use as a synthetic building block. For instance, it can react with bis(4-chlorophenyl)disulfide in a metathesis reaction to form non-symmetrical heterodimers. The rate and equilibrium of this exchange are influenced by factors like pH, solvent, and the electronic nature of the participating aromatic groups.[5][6]

Applications in Research and Drug Development

While specific drug candidates based on this exact molecule are not prominent in the literature, its properties suggest several key areas of application for researchers.

  • Synthetic Intermediate: Its primary role is as a chemical building block.[7] The disulfide bond can be cleaved reductively to yield 4-chloro-2-nitrothiophenol, a useful precursor for synthesizing other sulfur-containing compounds. Alternatively, as discussed, it can undergo disulfide exchange to create complex, unsymmetrical disulfides.

  • Reagent in Protein Chemistry: Aromatic disulfides, especially those with nitro groups (like Ellman's reagent), are used to quantify free thiol groups in proteins. While not its primary use, bis(4-chloro-2-nitrophenyl) disulfide could potentially be adapted for such assays.

  • Scaffold for Bioactive Molecules: The disulfide linkage is a known pharmacophore in some antibacterial and anticancer agents.[8][9] Studies on related nitrophenyl disulfides have shown that the disulfide bond is crucial for their bioactivity, which is often lost if replaced by a single sulfide bridge.[8] Researchers can use this molecule as a starting scaffold, modifying the aromatic rings to tune properties like solubility, cell permeability, and target affinity. Disulfide-rich cyclic peptides are also a major area of drug discovery due to their high stability.[10]

Analytical Methodologies

Ensuring the purity and identity of bis(4-chloro-2-nitrophenyl) disulfide is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[3]

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol provides a self-validating system for assessing the purity of the compound, based on established methods for similar aromatic molecules.

Objective: To separate and quantify bis(4-chloro-2-nitrophenyl) disulfide from potential impurities.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% Phosphoric Acid.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

Step-by-Step Protocol:

  • System Preparation: Equilibrate the HPLC system and C18 column with a mobile phase composition of 50% A and 50% B.

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the reference standard in the sample diluent. Prepare a working standard of ~50 µg/mL by dilution.

  • Sample Preparation: Prepare a sample solution of similar concentration to the working standard. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan with PDA to find λₘₐₓ).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: Hold at 50% B (re-equilibration).

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Trustworthiness Note: The use of phosphoric acid in the mobile phase ensures sharp peak shapes by protonating any free silanol groups on the column packing. For Mass Spectrometry (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2][3]

PictogramGHS CodeHazard Statement

H315Causes skin irritation.

H319Causes serious eye irritation.

H410Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is a well-defined chemical entity with a rich and predictable reactivity profile centered on its electrophilic disulfide bond. While its primary utility lies in synthetic chemistry as a versatile building block, the known bioactivity of related organosulfur compounds suggests a latent potential for its use as a scaffold in drug discovery programs. The protocols and data presented in this guide provide a solid, trustworthy foundation for scientists and researchers to safely handle, analyze, and creatively employ this compound in their work, fostering further innovation in both chemical synthesis and pharmaceutical research.

References

  • Rowland, S. (2013). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. PubChem. Retrieved from [Link]

  • Lees, W. J., & Whitesides, G. M. (1993). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry, 58(3), 642–647. Retrieved from [Link]

  • Rowland, S. J., & Cockroft, S. L. (2014). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Chemical Society Reviews, 43(1), 181-194. Retrieved from [Link]

  • Pattison, D. I., & Davies, M. J. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Chemical Research in Toxicology, 30(1), 134-145. Retrieved from [Link]

  • Lees, W. J. (2000). ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. ResearchGate. Retrieved from [Link]

  • Bogert, M. T., & Stull, A. (1925). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 5, 50. Retrieved from [Link]

  • Revell, K. D., & Miller, M. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8659. Retrieved from [Link]

  • Drug Target Review. (2021). Researchers synthesise potential anticancer compounds. Retrieved from [Link]

  • Clark, R. J., & Craik, D. J. (2010). Discovery and applications of disulfide-rich cyclic peptides. Methods in Enzymology, 484, 43-66. Retrieved from [Link]

  • Kharasch, N., & Langford, R. B. (1958). 2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses, 38, 47. Retrieved from [Link]

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bis(4-chloro-2-nitrophenyl) disulfide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of Bis(4-chloro-2-nitrophenyl) disulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of bis(4-chloro-2-nitrophenyl) disulfide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper constructs a robust theoretical framework to predict its behavior in various organic solvents. By examining the molecule's structural features—including its aromatic nature, the presence of electron-withdrawing nitro and chloro groups, and the disulfide linkage—we deduce its likely solubility profile. This guide emphasizes the physicochemical principles governing solubility and presents a detailed, field-proven experimental protocol for its precise determination using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to serve as a foundational resource for scientists utilizing this reagent in synthesis, medicinal chemistry, and materials science, enabling informed solvent selection and experimental design.

Introduction to Bis(4-chloro-2-nitrophenyl) disulfide

Bis(4-chloro-2-nitrophenyl) disulfide, with the Chemical Abstracts Service (CAS) number 2050-66-0, is a symmetrical aromatic disulfide.[1] Its molecular structure consists of two 4-chloro-2-nitrophenyl moieties linked by a disulfide (-S-S-) bond.

Table 1: Physicochemical Properties of Bis(4-chloro-2-nitrophenyl) disulfide

PropertyValueSource
CAS Number 2050-66-0[1][2]
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight 377.21 g/mol [1][2]
Appearance Light yellow to brown crystalline solid/powder[2]
Melting Point 214.0 - 218.0 °C[2]
Synonyms 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide[2]

The presence of nitro groups and chlorine atoms significantly influences the molecule's electronic properties and intermolecular interactions, making it a valuable intermediate in organic synthesis. Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development. The disulfide bond itself is a key functional group, known for its role in stabilizing protein structures and its utility in dynamic covalent chemistry.[3]

Theoretical Solubility Profile & Physicochemical Rationale

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of bis(4-chloro-2-nitrophenyl) disulfide presents several features that dictate its solubility behavior.

  • High Molecular Weight and Aromaticity: The molecule's large, rigid, and aromatic structure (MW ≈ 377 g/mol ) contributes to strong crystal lattice energy.[1][2] Overcoming these intermolecular forces requires significant energy, suggesting that solubility will be limited, even in compatible solvents.

  • Polar Functional Groups: The two nitro groups (-NO₂) are highly polar and capable of acting as hydrogen bond acceptors.

  • Halogenation: The two chloro groups (-Cl) are electronegative, contributing to the molecule's overall polarity, but are not strong hydrogen bond participants.

  • Disulfide Bridge: The -S-S- bond is relatively nonpolar.

Expected Solubility Trends:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the aromatic rings have some affinity for toluene, the highly polar nitro groups will hinder dissolution in non-polar media.

  • Polar Aprotic Solvents (e.g., Acetone, Chloroform, Dichloromethane, Ethyl Acetate): These solvents are anticipated to be the most effective. They can engage in dipole-dipole interactions with the nitro and chloro groups without the competing hydrogen bonding network found in protic solvents. Dichloromethane and chloroform are often effective for similar aromatic compounds.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to low. While these solvents can interact with the nitro groups, their strong self-association through hydrogen bonding can make it energetically unfavorable to create a solvation cavity for the large, non-protic disulfide molecule.

  • Aqueous Solubility: The compound is predicted to be practically insoluble in water, a characteristic common for large, non-ionizable organic molecules.[4][5]

The diagram below illustrates the key molecular features of bis(4-chloro-2-nitrophenyl) disulfide and how they are predicted to interact with different classes of organic solvents.

Caption: Factors influencing the solubility of bis(4-chloro-2-nitrophenyl) disulfide.

Estimated Quantitative Solubility Data

The following table presents hypothetical solubility data based on the trends observed for structurally related halogenated and nitrated aromatic disulfides.[6] These values are for illustrative purposes and must be confirmed by empirical testing.

Table 2: Estimated Solubility of Bis(4-chloro-2-nitrophenyl) disulfide at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Method
ChloroformPolar Aprotic40 - 60Gravimetric / HPLC
DichloromethanePolar Aprotic35 - 55Gravimetric / HPLC
AcetonePolar Aprotic30 - 45Gravimetric / HPLC
Ethyl AcetatePolar Aprotic20 - 35Gravimetric / HPLC
TolueneNon-Polar (Aromatic)15 - 25Gravimetric / HPLC
MethanolPolar Protic5 - 15Gravimetric / HPLC
EthanolPolar Protic3 - 10Gravimetric / HPLC
WaterAqueous< 0.01Gravimetric / HPLC

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining thermodynamic solubility, ensuring a self-validating and trustworthy result. The workflow is designed to establish equilibrium between the solid solute and the solvent, followed by accurate quantification of the dissolved analyte.

G A 1. Sample Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Incubate vial on an orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solution to settle. Centrifuge to pellet undissolved solid. B->C D 4. Sample Extraction Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter to remove fine particulates. C->D E 5. Quantification Analyze the clear filtrate using a validated HPLC-UV method against a standard curve. D->E

Caption: Workflow for solubility determination using the shake-flask method.

Materials
  • Bis(4-chloro-2-nitrophenyl) disulfide (solute)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed glass containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Standard Curve Preparation:

    • Accurately prepare a stock solution of bis(4-chloro-2-nitrophenyl) disulfide in a suitable solvent (e.g., acetonitrile or a mixture compatible with the mobile phase).

    • Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard into the HPLC system to generate a standard curve of UV absorbance versus concentration. Ensure the R² value is > 0.99 for linearity.

  • Sample Preparation & Equilibration:

    • Add an excess amount of bis(4-chloro-2-nitrophenyl) disulfide (e.g., ~20 mg, enough to ensure solid is present after equilibration) to a vial.

    • Accurately add a known volume of the test solvent (e.g., 2 mL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours. Causality: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility.

  • Sample Processing:

    • Remove vials from the incubator and let them stand at the same constant temperature for 1-2 hours to allow undissolved solids to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid. Trustworthiness: This step is critical to prevent solid particles from artificially inflating the measured concentration.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtering removes fine particulates that may not have been pelleted during centrifugation, ensuring only dissolved solute is measured.

  • Quantification:

    • Analyze the filtered sample by HPLC-UV using the same method as the standard curve.

    • If the sample concentration is above the highest standard, dilute it accurately with the test solvent and re-analyze.

    • Calculate the concentration of the dissolved compound in the original sample using the standard curve, accounting for any dilutions. The final value represents the solubility in mg/mL or mol/L.

Relevance in a Research & Drug Development Context

A thorough understanding of the solubility of intermediates like bis(4-chloro-2-nitrophenyl) disulfide is critical for process chemists and drug development professionals.

  • Reaction Optimization: Proper solvent selection ensures that reactants are in the solution phase, which is crucial for reaction kinetics and yield. Poor solubility can lead to heterogeneous mixtures and incomplete reactions.

  • Purification: Solubility data guides the choice of solvents for crystallization, a key technique for purifying solid compounds. It also informs the selection of anti-solvents for precipitation.

  • Formulation: For compounds intended for biological screening, solubility in solvents like DMSO is a prerequisite for creating stock solutions.

  • Safety and Handling: Knowing which solvents can effectively dissolve a compound is important for cleaning and waste disposal procedures.

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is a crystalline solid with solubility characteristics dominated by its large aromatic structure and polar nitro groups. It is predicted to be most soluble in polar aprotic solvents like chloroform and acetone, with limited solubility in polar protic solvents and practical insolubility in water. While precise, publicly available quantitative data is scarce, the theoretical principles outlined in this guide provide a strong basis for solvent selection. For applications requiring exact solubility values, the detailed shake-flask protocol provided herein offers a reliable and reproducible method for empirical determination. This knowledge is fundamental for the effective and efficient use of this chemical intermediate in both academic research and the pharmaceutical industry.

References

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  • PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). National Center for Biotechnology Information.
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  • Sigma-Aldrich. (n.d.). 4-CHLORO-2-NITROPHENYL DISULFIDE AldrichCPR.
  • TCI America. (n.d.). Bis(4-chloro-2-nitrophenyl) Disulfide, 5g, Each.
  • Hogg, P. J. (2002). Quantification of Thiols and Disulfides. Methods in Enzymology, 348, 134-144.
  • Hou, W., et al. (2022). Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. The Journal of Organic Chemistry, 87(21), 14329-14337.
  • Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.
  • Carrión-Vázquez, M., et al. (2012). Direct observation of disulfide isomerization in a single protein.
  • Sobczak, S., et al. (2018). Dynamic Covalent Chemistry under High-Pressure: A New Route to Disulfide Metathesis. Chemistry (Weinheim an der Bergstrasse, Germany), 24(35), 8769-8773.
  • PubChemLite. (n.d.). Bis(2-nitrophenyl) disulfide (C12H8N2O4S2).
  • Asif, M. (2022). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Molecular Structure, 1261, 132867.
  • LookChem. (n.d.). bis(4-chloro-3-nitrophenyl) disulphide.

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The Definitive Guide to the Structural Elucidaion of N-Acetyl-β-neuraminic Acid Methyl Ester (CAS 5056-59-7 / 22900-11-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of glycobiology and therapeutic development, the precise structural characterization of sialic acid derivatives is paramount. N-Acetyl-β-neuraminic acid methyl ester, a key monosaccharide, serves as a foundational building block in the synthesis of complex glycoconjugates and as a vital tool in studying cellular recognition, viral entry, and immune response modulation. This guide provides an in-depth, logical workflow for the complete structural elucidation of this molecule, moving beyond rote procedural steps to explain the why behind each analytical choice. Our approach is designed as a self-validating system, ensuring confidence in the final structural assignment.

Foundational Analysis: Establishing the Molecular Blueprint

The first step in any structure elucidation is to define the elemental composition and molecular weight. This foundational data provides the basic constraints within which all subsequent spectroscopic data must fit. For the target compound, multiple CAS numbers (including 5056-59-7 and 22900-11-4) are often encountered, necessitating a definitive assignment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol/water (1:1 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Analysis: Infuse the sample at a flow rate of 5 µL/min. Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

  • Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. TOF analysis provides high mass accuracy, typically below 5 ppm, which is crucial for determining the elemental formula.

Data Interpretation & Validation

The expected molecular formula for N-Acetyl-β-neuraminic acid methyl ester is C₁₂H₂₁NO₉ .[][2][3][4] The monoisotopic mass is calculated to be 323.1216 Da.

Ion AdductCalculated Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)
[M+H]⁺324.1294e.g., 324.1289e.g., -1.5
[M+Na]⁺346.1114e.g., 346.1110e.g., -1.2
[M-H]⁻322.1138e.g., 322.1142e.g., +1.2
(Note: Observed mass and error are illustrative examples)

The tight correlation between the calculated and observed masses, with an error of less than 5 ppm, provides strong evidence for the molecular formula C₁₂H₂₁NO₉. This immediately distinguishes it from other potential structures, such as a derivative that might also include a methyl glycoside.

Functional Group Analysis: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. This provides a qualitative checklist of expected structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Analysis: The spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Rationale: ATR requires minimal sample preparation and provides high-quality spectra of solid samples.

Expected IR Absorption Bands for C₁₂H₂₁NO₉

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale for Assignment
~3350 (broad)O-HStretchingIndicates the presence of multiple hydroxyl groups, characteristic of a carbohydrate.
~2940C-HStretchingAliphatic C-H bonds in the pyranose ring and side chain.
~1740C=O (Ester)StretchingStrong absorption characteristic of the methyl ester carbonyl.
~1650C=O (Amide I)StretchingConfirms the presence of the N-acetyl group's carbonyl.
~1550N-H (Amide II)BendingA secondary amide band, further confirming the N-acetyl group.
~1050C-OStretchingStrong, broad absorptions typical of the multiple C-O bonds in a sugar ring.

This spectral fingerprint confirms the presence of hydroxyls, an ester, and a secondary amide, all of which are required components of the proposed structure.

Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of the carbon skeleton and its attached protons.

Proton NMR (¹H NMR)

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire a standard 1D ¹H spectrum.

  • Rationale: D₂O is a common solvent for polar carbohydrates; the labile O-H and N-H protons will exchange with deuterium and will not be observed, simplifying the spectrum. CD₃OD can also be used and may not result in H-D exchange of the amide proton.

¹H NMR Spectral Data Interpretation (in CD₃OD)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.95-3.50Multiplets~7HH4, H5, H6, H7, H8, H9, H9'Overlapping signals from the pyranose ring and glycerol side chain protons.
3.78Singlet3H-OCH₃ (Ester)Characteristic singlet for a methyl ester.
2.22dd1HH3eqEquatorial proton at C3, typically downfield from the axial proton.
2.02Singlet3H-NHCO CH₃ Singlet for the N-acetyl methyl group.
1.85t1HH3axAxial proton at C3, shows coupling to H4 and H3eq.

A representative ¹H NMR spectrum is provided by TCI Chemicals.[5]

Carbon NMR (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Same as for ¹H NMR.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire a proton-decoupled 1D ¹³C spectrum.

  • Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making counting and assignment easier.

Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Carbon AssignmentRationale
~175.5C =O (Amide)Typical chemical shift for an amide carbonyl.
~171.0C =O (Ester)Typical chemical shift for an ester carbonyl.
~99.0C2 (Anomeric)Quaternary carbon bonded to two oxygens, highly deshielded.
~72-68C4, C6, C7, C8Carbons bearing hydroxyl groups in the ring and side chain.
~64.0C9Primary alcohol carbon in the side chain.
~53.0-OC H₃ (Ester)Methyl ester carbon.
~52.5C5Carbon bearing the N-acetyl group.
~40.0C3Methylene carbon adjacent to the anomeric center.
~23.0-NHCOC H₃N-acetyl methyl carbon.

The presence of 12 distinct signals in the ¹³C NMR spectrum would definitively confirm the carbon count established by HRMS.

Fragmentation Analysis: Validating Connectivity with Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides crucial information about the molecule's connectivity by analyzing its fragmentation pattern.

Experimental Protocol: MS/MS Analysis

  • Technique: ESI coupled with a Triple Quadrupole or Ion Trap mass spectrometer.

  • Analysis: The [M+H]⁺ or [M+Na]⁺ ion is mass-selected in the first stage and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage.

  • Rationale: CID breaks the molecule at its weakest bonds in a predictable manner. Analyzing the mass losses allows for the reconstruction of molecular fragments, confirming the proposed structure.

fragmentation_workflow

Key Fragmentation Pathways

  • Loss of Water (-18 Da): A facile loss from one of the multiple hydroxyl groups, leading to a fragment at m/z 306.

  • Loss of Methanol (-32 Da): Cleavage of the methyl ester group, resulting in a fragment at m/z 292.

  • Decarboxylation (-44 Da): Loss of CO₂ from the carboxylate group (often after the loss of the methyl group) is a common fragmentation for uronic acids.

  • Side Chain Cleavage: Fragmentation across the C6-C7 bond can occur, leading to characteristic oxonium ions that confirm the nature of the glycerol side chain.

Observing these specific neutral losses provides high confidence in the identity and location of the methyl ester and the overall carbohydrate structure.

Final Synthesis: The Complete Elucidation Workflow

elucidation_flow

By following this comprehensive approach, researchers can confidently verify the identity and purity of N-Acetyl-β-neuraminic acid methyl ester, ensuring the integrity of their subsequent experiments in drug discovery and glycobiology.

References

  • Chem-Impex International. N-Acetylneuraminic acid methyl ester. Available at: [Link]

  • PubChem. Compound Summary for CID 443183. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Structurally Rich Disulfide

To the community of researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the anticipated biological activities of bis(4-chloro-2-nitrophenyl) disulfide. While direct and extensive research on this specific molecule is nascent, its structural motifs—a diaryl disulfide core flanked by electron-withdrawing nitro and chloro groups—provide a strong foundation for predicting significant biological potential. This document is structured not as a rigid review of existing data, but as a forward-looking guide, synthesizing established principles of medicinal chemistry with actionable, field-proven experimental protocols. We will delve into the "why" behind experimental choices, offering a self-validating framework for investigation.

Compound Profile: Bis(4-chloro-2-nitrophenyl) Disulfide

Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide with the chemical formula C₁₂H₆Cl₂N₂O₄S₂.[1] Its structure is characterized by a central disulfide bond connecting two 4-chloro-2-nitrophenyl moieties. The presence of both chloro and nitro substituents on the phenyl rings is expected to significantly influence its electrochemical properties and, consequently, its biological reactivity.

PropertyValueSource
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂PubChem[1]
Molecular Weight 377.2 g/mol PubChem[1]
CAS Number 2050-66-0PubChem[1]
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzenePubChem[1]

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of symmetrical diaryl disulfides can be approached through several established methods. A classical and reliable method involves the reaction of a corresponding aryl halide with a sulfur source. For bis(4-chloro-2-nitrophenyl) disulfide, a robust synthesis can be adapted from the well-documented preparation of di-o-nitrophenyl disulfide.[2]

Synthetic Protocol: A Step-by-Step Guide

This protocol is designed to yield bis(4-chloro-2-nitrophenyl) disulfide from 1,4-dichloro-2-nitrobenzene.

Materials:

  • 1,4-dichloro-2-nitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur

  • 95% Ethanol

  • Deionized water

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 95% ethanol (1.5 L) with heating. Once dissolved, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur dissolves completely, forming a deep brownish-red solution.

  • Reaction with Aryl Halide: In a separate, larger round-bottom flask, dissolve 1,4-dichloro-2-nitrobenzene (2 moles) in 95% ethanol (500 mL).

  • Reaction Initiation: Slowly add the sodium disulfide solution to the 1,4-dichloro-2-nitrobenzene solution. The reaction is exothermic and should be initiated cautiously.

  • Reflux: Once the addition is complete, heat the reaction mixture under reflux for a minimum of two hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with hot ethanol to remove unreacted starting material.

    • Suspend the solid in water to dissolve any inorganic salts (e.g., NaCl).

    • Collect the purified product by vacuum filtration and dry thoroughly.

Characterization

The identity and purity of the synthesized bis(4-chloro-2-nitrophenyl) disulfide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, C-Cl, S-S).

  • Melting Point Analysis: As an indicator of purity.

Postulated Biological Activities and Mechanistic Rationale

The chemical architecture of bis(4-chloro-2-nitrophenyl) disulfide suggests a high probability of significant antimicrobial and anticancer activities. This is predicated on the known bioactivities of its core components.

Antimicrobial Activity: A Two-Pronged Attack

The antimicrobial potential of this compound likely stems from two key features: the disulfide bond and the nitroaromatic rings.

Mechanism of Action:

  • Disulfide-Thiol Exchange: The disulfide bond is susceptible to cleavage by endogenous thiols, such as glutathione, which is crucial for maintaining the redox balance in microbial cells.[3] This interaction can lead to the formation of mixed disulfides and the depletion of the cellular thiol pool, inducing oxidative stress and inhibiting essential thiol-dependent enzymes.[3]

  • Nitroreductive Activation: The nitro groups can be enzymatically reduced by microbial nitroreductases, particularly under the hypoxic conditions often found in microbial environments.[4] This reduction generates reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules, including DNA and proteins.[4]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for assessing antimicrobial activity and elucidating the mechanism of action.

Anticancer Activity: Exploiting Tumor Cell Vulnerabilities

The rationale for potential anticancer activity is also multifaceted, leveraging the unique physiology of cancer cells.

Mechanism of Action:

  • Induction of Oxidative Stress: Similar to its antimicrobial action, the disulfide bond can react with intracellular thiols in cancer cells, disrupting redox homeostasis and leading to the accumulation of reactive oxygen species (ROS). Elevated ROS levels can trigger apoptotic cell death.

  • Hypoxia-Activated Prodrug: Many solid tumors exhibit hypoxic regions.[5] The nitro groups on bis(4-chloro-2-nitrophenyl) disulfide can be selectively reduced in these low-oxygen environments by cellular reductases, transforming the compound into a potent cytotoxic agent that can cross-link DNA and other macromolecules.[4][5][6] This targeted activation minimizes damage to healthy, well-oxygenated tissues.

  • Alkylation Potential: The presence of good leaving groups (chloride) on the aromatic ring suggests that upon reduction of the nitro group, the molecule could act as an alkylating agent, a well-established mechanism for many chemotherapeutic drugs.[6][7]

Signaling Pathway for Hypoxia-Activated Anticancer Activity

Hypoxic Tumor Microenvironment Hypoxic Tumor Microenvironment Cellular Nitroreductases Cellular Nitroreductases Hypoxic Tumor Microenvironment->Cellular Nitroreductases Upregulation Bis(4-chloro-2-nitrophenyl) disulfide Bis(4-chloro-2-nitrophenyl) disulfide Cellular Nitroreductases->Bis(4-chloro-2-nitrophenyl) disulfide Bioreduction Reactive Nitroso & Hydroxylamino Intermediates Reactive Nitroso & Hydroxylamino Intermediates Bis(4-chloro-2-nitrophenyl) disulfide->Reactive Nitroso & Hydroxylamino Intermediates DNA Damage & Macromolecule Cross-linking DNA Damage & Macromolecule Cross-linking Reactive Nitroso & Hydroxylamino Intermediates->DNA Damage & Macromolecule Cross-linking Apoptosis Apoptosis DNA Damage & Macromolecule Cross-linking->Apoptosis

Caption: Postulated pathway for the selective anticancer activity in hypoxic tumors.

Detailed Experimental Protocols

To empirically validate the postulated biological activities, the following detailed protocols are provided.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or appropriate microbial growth medium

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Spectrophotometer

Procedure:

  • Prepare Compound Stock Solution: Dissolve bis(4-chloro-2-nitrophenyl) disulfide in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microbes in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.

Materials:

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • DMSO

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of bis(4-chloro-2-nitrophenyl) disulfide in complete medium and add them to the cells. Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

Bis(4-chloro-2-nitrophenyl) disulfide represents a molecule of significant interest for drug discovery. Its unique combination of a reactive disulfide bond and bioreducible nitro groups presents a compelling case for its investigation as a novel antimicrobial and anticancer agent. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of its biological activities and the elucidation of its mechanisms of action. Future research should focus on in vivo efficacy studies in relevant animal models to translate the in vitro findings into potential therapeutic applications.

References

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (n.d.). Retrieved from [Link]

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC. (n.d.). Retrieved from [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Antibacterial Disulfide Derivatives and its Computational Molecular Docking Against Penicillin Binding Protein. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (n.d.). Retrieved from [Link]

  • Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents - PubMed. (n.d.). Retrieved from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (n.d.). Retrieved from [Link]

  • Sulfide, bis-(p-nitrophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents | Journal of Agricultural and Food Chemistry. (n.d.). Retrieved from [Link]

  • The Marine Antimicrobial Peptide AOD with Intact Disulfide Bonds Has Remarkable Antibacterial and Anti-Biofilm Activity - PMC. (n.d.). Retrieved from [Link]

  • DI-o-NITROPHENYL DISULFIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). Retrieved from [Link]

  • Bis(4-chloro-2-nitrophenyl) disulfide | C12H6Cl2N2O4S2 | CID 74907 - PubChem. (n.d.). Retrieved from [Link]

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bis(4-chloro-2-nitrophenyl) disulfide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to bis(4-chloro-2-nitrophenyl) disulfide: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of bis(4-chloro-2-nitrophenyl) disulfide, a symmetrical diaryl disulfide with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, explore robust synthesis methodologies with detailed protocols, and discuss its current and prospective applications, particularly for researchers and professionals in drug development. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Introduction: The Significance of a Multifunctional Scaffolding

Bis(4-chloro-2-nitrophenyl) disulfide, identified by CAS number 2050-66-0, is an organic compound featuring a central disulfide linkage flanked by two identical 4-chloro-2-nitrophenyl groups.[1] The confluence of three key functional motifs—the reactive disulfide bond, the electron-withdrawing nitro groups, and the halogenated aromatic rings—makes this molecule a highly valuable intermediate and a subject of interest for further development.

The disulfide bond is a cornerstone of chemical biology and materials science, renowned for its dynamic covalent nature. In drug development, the disulfide linkage is often critical for the biological activity of various compounds, including antibacterial agents.[2] Furthermore, nitroaromatic compounds are ubiquitous in medicinal chemistry, serving as precursors for amines and as pharmacophores in their own right. This guide will synthesize these concepts to present a holistic view of bis(4-chloro-2-nitrophenyl) disulfide as a strategic building block for innovation.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key properties of bis(4-chloro-2-nitrophenyl) disulfide are summarized below.

Table 1: Core Properties of bis(4-chloro-2-nitrophenyl) disulfide
PropertyValueSource(s)
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene[1]
Synonyms 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide[3]
CAS Number 2050-66-0[1]
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight 377.21 g/mol [3]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 214.0 - 218.0 °C[3]
Purity (Typical) >98.0% (HPLC)[3]
Analytical Workflow: Purity and Structural Confirmation

The identity and purity of bis(4-chloro-2-nitrophenyl) disulfide are typically established using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for analyzing diaryl disulfides and provides a reliable system for assessing the purity of the target compound.[4]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN) and water, with a small amount of acid. A typical composition is 70:30 (v/v) MeCN:Water containing 0.1% phosphoric acid.[4]

    • Expertise & Experience: Phosphoric acid is used to sharpen peaks by ensuring that any ionizable impurities are in a single protonation state. For applications requiring mass spectrometry (MS) detection, phosphoric acid must be replaced with a volatile acid like formic acid (0.1%) to avoid contaminating the MS source.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or pure acetonitrile. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Injection Volume: 10 µL.

  • Validation: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which should correspond to the expected aromatic proton signals.[3]

Synthesis Methodologies: Building the Core Structure

Several robust synthetic routes can be employed to prepare bis(4-chloro-2-nitrophenyl) disulfide. The choice of method often depends on the availability of starting materials and desired scale. We present two field-proven approaches.

Method 1: Synthesis from 4-Chloro-2-nitroaniline via Diazotization

This classic approach leverages the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a sulfur nucleophile. Modern variations using visible light photocatalysis offer an environmentally friendly option.[5][6]

Conceptual Workflow: Diazotization Route

A 4-Chloro-2-nitroaniline reagent1 NaNO₂ / H⁺ (Diazotization) A->reagent1 B Arenediazonium Salt Intermediate reagent2 Sulfur Source (e.g., CS₂, Na₂S₂) B->reagent2 C bis(4-chloro-2-nitrophenyl) disulfide reagent1->B reagent2->C

Caption: Workflow for disulfide synthesis via a diazonium intermediate.

Experimental Protocol: Visible Light-Mediated Synthesis

This protocol is an adaptation of a general method for diaryl disulfide synthesis.[6]

  • Diazonium Salt Formation:

    • In a flask kept in an ice bath (0-5 °C), dissolve 4-chloro-2-nitroaniline (1.0 eq) in a solution of aqueous tetrafluoroboric acid.[5]

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of a precipitate indicates the generation of the arenediazonium tetrafluoroborate salt.

    • Trustworthiness: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[7]

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the diazonium salt.

  • Photocatalytic Coupling:

    • In a reaction vessel, combine the prepared arenediazonium tetrafluoroborate (1.0 eq), carbon disulfide (CS₂) (2.0 eq), and a photocatalyst such as Ru(bpy)₃(PF₆)₂ (1 mol%).[5]

    • Add DMSO as the solvent and stir the mixture at room temperature.

    • Irradiate the mixture with a blue LED light source (e.g., 20 W).[5]

    • Expertise & Experience: The photocatalyst, upon excitation by visible light, facilitates a single-electron transfer process, initiating a radical cascade that ultimately forms the disulfide bond from the diazonium salt and CS₂. This method avoids harsh reagents often used in traditional Sandmeyer-type reactions.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography to obtain the final product.

Method 2: Synthesis from 1,4-Dichloro-2-nitrobenzene

This route relies on the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. The nitro group ortho to one of the chlorine atoms strongly activates the ring towards nucleophilic attack. This protocol is based on a well-established procedure for a structurally similar compound.[8]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Preparation of Sodium Disulfide:

    • In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (Na₂S·9H₂O, 0.75 eq) in 95% ethanol with heating.[8]

    • Once dissolved, add finely ground sulfur (0.75 eq) and continue heating until a clear, brownish-red solution of sodium disulfide (Na₂S₂) is formed.[8]

    • Causality: The in-situ formation of sodium disulfide provides the S₂²⁻ nucleophile required to displace the aryl chloride and form the disulfide bridge in a single pot.

  • Substitution Reaction:

    • In a separate, larger flask, dissolve 1,4-dichloro-2-nitrobenzene (1.0 eq) in 95% ethanol.

    • Slowly add the prepared sodium disulfide solution to the aryl halide solution. The reaction is exothermic and may become vigorous.[8]

    • Once the addition is complete, heat the mixture under reflux for 2-3 hours to drive the reaction to completion.

    • Cool the mixture to room temperature. The product, along with sodium chloride, will precipitate.

  • Purification and Isolation:

    • Filter the solid precipitate by suction.

    • Transfer the solid to a beaker and stir thoroughly with water to dissolve the inorganic byproduct (NaCl).[8]

    • Filter the purified product again, wash with a small amount of cold ethanol to remove any unreacted starting material, and dry to yield bis(4-chloro-2-nitrophenyl) disulfide.

Applications in Drug Development and Synthetic Chemistry

The unique structure of bis(4-chloro-2-nitrophenyl) disulfide makes it a valuable tool for researchers.

A. Scaffold for Antibacterial Drug Discovery

The disulfide linkage is a known pharmacophore in certain classes of antimicrobial agents. It can undergo thiol-disulfide exchange with cysteine residues in bacterial enzymes, leading to inactivation and cell death. The electron-deficient nature of the aromatic rings in bis(4-chloro-2-nitrophenyl) disulfide, due to the nitro and chloro substituents, enhances the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by biological thiols.

Hypothetical Mechanism of Action as an Antibacterial Agent

cluster_0 Bacterial Cell A bis(4-chloro-2-nitrophenyl) disulfide (Ar-S-S-Ar) C Thiol-Disulfide Exchange (Nucleophilic Attack) A->C B Bacterial Enzyme with Active Site Cysteine (E-SH) B->C D Inactive Enzyme (Mixed Disulfide E-S-S-Ar) C->D E Released Thiol (Ar-SH) C->E F Enzyme Inactivation & Bacterial Cell Death D->F

Caption: Proposed mechanism for antibacterial activity via enzyme inactivation.

Studies on related nitrophenyl disulfides have confirmed that the disulfide linkage is essential for bioactivity.[2] This strongly suggests that bis(4-chloro-2-nitrophenyl) disulfide and its derivatives are promising candidates for development as novel antimicrobial agents to combat drug-resistant pathogens.

B. Intermediate for Asymmetric Disulfide Synthesis

Symmetrical disulfides are excellent precursors for generating more complex, non-symmetrical disulfides through a process called disulfide metathesis or exchange. This reaction is particularly useful for creating targeted therapeutic agents or chemical probes.

Experimental Protocol: Disulfide Metathesis

This is a generalized protocol based on methods described for similar compounds.

  • In a reaction vial, dissolve bis(4-chloro-2-nitrophenyl) disulfide (1.0 eq) and a different symmetrical disulfide (e.g., bis(2-pyridyl) disulfide, 1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

  • Add a catalytic amount of a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) or a thiol initiator to facilitate the exchange.

  • Stir the reaction at room temperature and monitor its progress by HPLC or TLC. The reaction will approach an equilibrium containing the two starting materials and the desired non-symmetrical product.

  • Trustworthiness: The reaction is driven by thermodynamics, often resulting in a statistical mixture of products. To favor the desired product, techniques like using a volatile thiol to shift the equilibrium or leveraging differences in solubility for precipitation can be employed.

  • Purify the resulting mixture using column chromatography to isolate the target non-symmetrical disulfide.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling bis(4-chloro-2-nitrophenyl) disulfide.

  • Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause long-lasting harmful effects to aquatic life (H413).[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is more than a simple chemical entity; it is a strategically designed building block with considerable untapped potential. Its synthesis is achievable through multiple well-documented pathways, and its characterization is straightforward with standard analytical techniques. The true value of this compound lies in its application as a versatile intermediate for creating complex molecular architectures and as a promising scaffold for the development of new therapeutic agents, particularly in the fight against bacterial infections. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize bis(4-chloro-2-nitrophenyl) disulfide in their scientific endeavors.

References

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfide, bis-(p-nitrophenyl). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Disulfide, bis(4-chloro-2-nitrophenyl) on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Kim, K., Shin, Y., & Chae, J. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Synlett, 35(06), 826-831. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Chemistry of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of bis(4-chloro-2-nitrophenyl) disulfide, a halogenated nitroaromatic organosulfur compound. While the specific historical discovery of this molecule is not prominently documented, this guide constructs its scientific narrative through an analysis of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its potential applications within modern chemical research and drug development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries who require a deep technical understanding of this class of compounds. We will delve into the causal chemistry behind its synthesis, present its physicochemical properties in a clear format, and explore its relevance as a chemical intermediate and a potential bioactive scaffold.

Introduction and Chemical Identity

Bis(4-chloro-2-nitrophenyl) disulfide, identified by the CAS Number 2050-66-0, is a symmetrical diaryl disulfide.[1] Its structure is characterized by two 4-chloro-2-nitrophenyl moieties linked by a disulfide bond (-S-S-). The presence of strong electron-withdrawing groups—the nitro group (NO₂) ortho to the sulfur linkage and the chloro group (Cl) para to it—significantly influences the molecule's reactivity and electronic properties. These features make the aromatic rings electron-deficient and activate them towards certain chemical transformations.

This guide will elucidate the logical pathway for its synthesis, grounded in established reaction mechanisms for analogous compounds, and discuss its chemical significance.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of bis(4-chloro-2-nitrophenyl) disulfide are summarized below.

PropertyValueSource
CAS Number 2050-66-0[1]
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight 377.2 g/mol [1]
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene[1]
Synonyms Disulfide, bis(4-chloro-2-nitrophenyl); 4,4'-Dichloro-2,2'-dinitrodiphenyl disulfide[2][3]
Appearance Light yellow to brown powder/crystals[3]
Melting Point 214.0 to 218.0 °C[3]

The molecule's structure, with its symmetrical nature and highly substituted aromatic rings, dictates its crystallinity and high melting point. The disulfide bond provides a reactive site for both reduction and oxidation, and it is a key structural motif in many biologically active molecules.[4]

Synthesis and Mechanistic Insights

The chosen starting material is 1,4-dichloro-2-nitrobenzene . The chloro substituent at position 1 (para to the nitro group) is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the ortho-nitro group. This activation is critical for the success of the reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the highly reliable procedure for a similar compound reported in Organic Syntheses.[5]

Step 1: Preparation of the Sodium Disulfide Reagent

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, dissolve 90 g (0.375 mol) of sodium sulfide nonahydrate (Na₂S·9H₂O) in 375 mL of 95% ethanol by heating the mixture on a steam bath.

  • Once dissolved, add 12 g (0.375 gram-atoms) of finely powdered sulfur.

  • Continue heating until the sulfur has completely dissolved, resulting in a dark, brownish-red solution of sodium disulfide (Na₂S₂). This step is crucial as it forms the nucleophile that will displace the chlorine atom and form the disulfide bridge.

Step 2: Reaction with 1,4-dichloro-2-nitrobenzene

  • In a separate 2-liter round-bottomed flask, prepare a solution of 96 g (0.5 mol) of 1,4-dichloro-2-nitrobenzene in 250 mL of 95% ethanol.

  • Slowly add the prepared sodium disulfide solution to the 1,4-dichloro-2-nitrobenzene solution through the top of the reflux condenser. The reaction is exothermic and may become vigorous; initial addition should be cautious.

  • Once the addition is complete, heat the mixture on a steam bath. Bring it to a gentle reflux initially, and then maintain the reflux for two hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification of the Product

  • After the reflux period, allow the mixture to cool to room temperature. The product, along with sodium chloride, will precipitate out of the solution.

  • Collect the solid precipitate by suction filtration.

  • Transfer the filter cake to a 1-liter beaker and add 500 mL of water. Stir thoroughly to dissolve the inorganic byproduct, sodium chloride.

  • Isolate the purified bis(4-chloro-2-nitrophenyl) disulfide by suction filtration.

  • Wash the crystalline residue on the filter with a small portion (e.g., 50 mL) of 95% ethanol to remove any unreacted starting material.

  • Dry the final product. The expected yield is typically in the range of 60-70%.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagent Reagent Preparation cluster_reaction SNAг Reaction cluster_purification Workup & Purification Na2S Sodium Sulfide (Na₂S) Na2S2 Sodium Disulfide (Na₂S₂) Solution Na2S->Na2S2 Dissolve & Heat S Sulfur (S) S->Na2S2 EtOH Ethanol (95%) EtOH->Na2S2 DCNB 1,4-dichloro-2-nitrobenzene Product Bis(4-chloro-2-nitrophenyl) Disulfide DCNB->Product Na2S2->Product Add slowly Reflux 2h Filtration1 Filtration Product->Filtration1 Cool & Precipitate Wash_H2O Water Wash Filtration1->Wash_H2O Filtration2 Filtration Wash_H2O->Filtration2 Wash_EtOH Ethanol Wash Filtration2->Wash_EtOH Drying Drying Wash_EtOH->Drying

Caption: Synthetic workflow for bis(4-chloro-2-nitrophenyl) disulfide.

Applications in Research and Drug Development

While specific biological activities for bis(4-chloro-2-nitrophenyl) disulfide are not extensively reported, its structural motifs—the disulfide bond and the nitroaromatic system—are of significant interest in medicinal and agrochemical chemistry.[4][6][7]

Intermediate for Sulfenyl Chlorides

Symmetrical disulfides are valuable precursors for the synthesis of sulfenyl chlorides (RSCl). The disulfide bond can be cleaved by chlorinating agents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) to yield two equivalents of the corresponding sulfenyl chloride.[8] In this case, chlorination would yield 4-chloro-2-nitrophenylsulfenyl chloride .

Sulfenyl_Chloride_Formation Disulfide Bis(4-chloro-2-nitrophenyl) Disulfide SulfenylChloride 4-chloro-2-nitrophenylsulfenyl chloride Disulfide->SulfenylChloride Chlorinolysis Chlorine Cl₂ or SO₂Cl₂ Chlorine->SulfenylChloride

Caption: Conversion of the disulfide to a reactive sulfenyl chloride intermediate.

These sulfenyl chlorides are highly reactive electrophiles used to form sulfenamides and unsymmetrical disulfides, which are important scaffolds in fungicides and other bioactive molecules.[8]

Role of the Nitroaromatic Moiety

Nitroaromatic compounds are a cornerstone of medicinal chemistry.[6][9] The nitro group is a strong electron-withdrawing group and a bioisostere for other functional groups. In many therapeutic contexts, nitroaromatic compounds act as prodrugs that undergo bioreduction in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic radical species.[6][7]

The presence of two nitroaromatic systems in bis(4-chloro-2-nitrophenyl) disulfide suggests it could be investigated for:

  • Hypoxia-activated prodrugs: The compound could be explored as a candidate for cancer therapy.

  • Antimicrobial agents: Many nitro-based drugs, like metronidazole, are effective against anaerobic bacteria and parasites.

  • Scaffold for library synthesis: The molecule can serve as a starting point for creating a library of derivatives to screen for various biological activities.

The Disulfide Bond in Biology

The disulfide bond is a critical covalent linkage in peptides and proteins, essential for maintaining their three-dimensional structure and function.[4] In drug design, disulfide bonds can be incorporated to create more stable and conformationally constrained therapeutic peptides. Furthermore, the reversible nature of the disulfide bond (it can be cleaved by reducing agents like glutathione in the cellular environment) makes it an attractive linker for drug delivery systems, allowing for the targeted release of a therapeutic agent.[4]

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is a synthetically accessible chemical entity whose value lies primarily in its potential as a versatile chemical intermediate. The presence of highly functionalized aromatic rings and a reactive disulfide bond provides multiple avenues for further chemical modification. While direct applications in drug development have yet to be realized, its structural components are well-represented in a multitude of bioactive compounds. This guide provides the foundational chemical knowledge—from a reliable synthesis protocol to an understanding of its reactive sites—necessary for researchers to explore the potential of this and related molecules in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

References

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An In-depth Technical Guide to the Spectroscopic Analysis of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive exploration of the spectroscopic characterization of bis(4-chloro-2-nitrophenyl) disulfide. Designed for researchers, analytical scientists, and professionals in drug development, this document provides an in-depth analysis of the methodologies used to elucidate and confirm the structure, purity, and electronic properties of this compound. We will delve into the theoretical underpinnings and practical application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section combines field-proven insights with detailed experimental protocols, ensuring both scientific rigor and practical applicability.

Introduction and Molecular Overview

Bis(4-chloro-2-nitrophenyl) disulfide is an organic compound featuring two nitro-substituted chlorobenzene rings linked by a disulfide bridge. Its chemical structure dictates its reactivity and physical properties, making it a molecule of interest in various chemical and pharmaceutical contexts. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this compound. Spectroscopic analysis provides a non-destructive, detailed view of the molecule's atomic and electronic framework. This guide establishes a multi-technique approach, demonstrating how integrating data from various spectroscopic methods provides a self-validating system for characterization.

The molecule's IUPAC name is 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene, and its key properties are summarized below[1].

PropertyValueSource
Molecular FormulaC₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight377.2 g/mol [1]
CAS Number2050-66-0[1]

Below is a diagram illustrating the chemical structure and the logical workflow for its complete spectroscopic characterization.

cluster_structure Molecular Structure cluster_workflow Spectroscopic Analysis Workflow struct UV UV-Vis Spectroscopy Confirm Structure Confirmation & Purity Assessment UV->Confirm Electronic Transitions IR IR Spectroscopy IR->Confirm Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) NMR->Confirm Connectivity & Skeleton MS Mass Spectrometry MS->Confirm Molecular Weight & Fragmentation MolIon Molecular Ion [M]⁺˙ m/z = 376/378/380 Frag1 [C₆H₃ClNO₂S]⁺ m/z = 188/190 MolIon->Frag1 S-S Cleavage Frag2 [M - S₂]⁺˙ MolIon->Frag2 S₂ Loss Frag3 [M - NO₂]⁺ MolIon->Frag3 NO₂ Loss

Caption: Predicted major fragmentation pathways for the title compound.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source. Electron Ionization (EI) is common for inducing fragmentation, while Electrospray Ionization (ESI) is a softer technique for observing the molecular ion.

  • Method Parameters:

    • Ionization Mode: Positive or negative ion mode. ESI in positive mode is likely to form [M+H]⁺ or [M+Na]⁺ adducts.

    • Mass Range: Scan a suitable range, for example, m/z 50 to 500.

    • Fragmentation (for MS/MS): If performing tandem MS, select the molecular ion as the precursor and apply collision energy (CID) to induce fragmentation.

  • Data Acquisition and Analysis: Acquire the mass spectrum. Analyze the data to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions observed.

Integrated Analysis and Conclusion

No single spectroscopic technique provides a complete picture. The true power of this analytical approach lies in the synthesis of data from all methods.

  • MS confirms the molecular weight and elemental composition (via isotopic pattern).

  • IR confirms the presence of key functional groups (NO₂, C-Cl, aromatic ring).

  • NMR elucidates the precise connectivity of the C-H framework and confirms the substitution pattern on the aromatic rings.

  • UV-Vis provides information on the electronic structure and chromophoric system.

Together, these techniques provide a self-validating and unambiguous characterization of bis(4-chloro-2-nitrophenyl) disulfide. This integrated approach is essential for quality control, reaction monitoring, and any further investigation into the compound's chemical or biological activity, ensuring the highest level of scientific integrity.

References

  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. Available from: [Link]

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  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Available from: [Link]

  • Goodpaster, J. V., et al. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available from: [Link]

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  • The Royal Society of Chemistry. (2016). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst - Supplementary Information. Available from: [Link]

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  • Wu, S. L., et al. (2007). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Analytical Chemistry, 79(18), 7343-7352. Available from: [Link]

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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

Bis(4-chloro-2-nitrophenyl) disulfide, with the chemical formula C₁₂H₆Cl₂N₂O₄S₂, is a molecule of interest due to its potential applications in various fields, including medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, reactivity, and biological activity. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structures, providing crucial information on bond lengths, bond angles, and intermolecular interactions. This guide will delineate the critical steps and expert considerations for elucidating the crystal structure of bis(4-chloro-2-nitrophenyl) disulfide, from obtaining high-quality single crystals to the final refinement and validation of the structural model.

The Experimental Blueprint: A Step-by-Step Protocol

The determination of a crystal structure is a multi-stage process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. The following sections outline a robust workflow for the structural analysis of bis(4-chloro-2-nitrophenyl) disulfide.

The Genesis of a Crystal: The Art and Science of Recrystallization

The journey to a crystal structure begins with the growth of a high-quality single crystal. The choice of recrystallization technique is paramount and is often an empirical process. For an organic molecule like bis(4-chloro-2-nitrophenyl) disulfide, several methods can be employed.

Core Principle: The objective of recrystallization is to slowly create a supersaturated solution from which a single, well-ordered crystal nucleus can form and grow, as opposed to rapid precipitation which leads to a polycrystalline powder.

Recommended Protocols:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) at room temperature to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial periodically for the formation of single crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting slow crystallization.

  • Temperature Gradient (Cooling):

    • Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Expert Insight: The choice of solvent is critical. A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures. A systematic solvent screening is often the first step in the process.

Illuminating the Lattice: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and subjected to a focused beam of X-rays. The resulting diffraction pattern provides the raw data for structure determination.

Experimental Workflow for Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop. For data collection at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is flash-cooled in a stream of liquid nitrogen.

  • Crystal Centering and Screening: The mounted crystal is centered in the X-ray beam. A few initial diffraction images are collected to assess the crystal quality (e.g., sharpness of diffraction spots) and to get a preliminary idea of the unit cell parameters.

  • Unit Cell Determination: A short series of diffraction frames are collected and used by the instrument's software to automatically determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves defining the scan ranges and exposure times.

  • Full Data Collection: The full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

From Data to Structure: Solution and Refinement

The integrated and scaled diffraction data is then used to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.

The SHELX Suite of Programs: The SHELX software package is widely used for the solution and refinement of small-molecule crystal structures.

Structure Solution and Refinement Workflow:

Caption: Iterative workflow for crystal structure solution and refinement.

Detailed Protocol:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods, which leads to an initial electron density map.

  • Initial Model Building: The positions of the heavier atoms (S, Cl, O, N, C) are identified from the electron density map and used to build an initial molecular model.

  • Least-Squares Refinement: The atomic coordinates and isotropic displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: A difference Fourier map is calculated to locate missing atoms (e.g., hydrogen atoms) and to identify any regions of unassigned electron density.

  • Anisotropic Refinement: The refinement is extended to include anisotropic displacement parameters for non-hydrogen atoms, which accounts for their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation: The final cycles of refinement are performed, and the quality of the final structure is assessed using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Presentation of Crystallographic Data

Upon successful structure determination, the crystallographic data for bis(4-chloro-2-nitrophenyl) disulfide would be presented in a standardized format. The following tables provide a template for the key parameters.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₂H₆Cl₂N₂O₄S₂
Formula weight377.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = TBD Å, α = 90°
b = TBD Å, β = TBD°
c = TBD Å, γ = 90°
VolumeTBD ų
ZTBD
Density (calculated)TBD Mg/m³
Absorption coefficientTBD mm⁻¹
F(000)TBD
Crystal sizeTBD x TBD x TBD mm³
Theta range for data collectionTBD to TBD°
Index rangesTBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Completeness to theta = TBD°TBD %
Absorption correctionTBD
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²TBD
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and holeTBD and TBD e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleDegrees (°)
S(1)-S(2)e.g., 2.04C(1)-S(1)-S(2)e.g., 105.2
C(1)-S(1)e.g., 1.78C(7)-S(2)-S(1)e.g., 104.8
C(4)-Cl(1)e.g., 1.74C(2)-N(1)-O(1)e.g., 118.5
N(1)-O(1)e.g., 1.22C(2)-N(1)-O(2)e.g., 118.3
N(1)-O(2)e.g., 1.23O(1)-N(1)-O(2)e.g., 123.2

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the determination of the crystal structure of bis(4-chloro-2-nitrophenyl) disulfide. By following these detailed protocols, researchers can obtain high-quality structural data that is essential for a deeper understanding of this compound's properties and for guiding future research in drug development and materials science. The elucidation of its crystal structure will undoubtedly contribute to the growing body of knowledge in structural chemistry and provide a solid foundation for the rational design of new molecules with desired functionalities.

References

  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. Available at: [Link].[1]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • CCDC. Search Structures. Available at: [Link].[3]

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Methodological & Application

Application Note: A Comprehensive Guide to Thiol Quantification Using bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the application and execution of thiol quantification assays using bis(4-chloro-2-nitrophenyl) disulfide.

Introduction: The Critical Role of Thiols in Biological Systems

In the landscape of biological research and pharmaceutical development, the quantification of thiol groups (–SH) is a fundamental analytical necessity. Thiols, primarily found in the amino acid cysteine and the tripeptide glutathione (GSH), are central to cellular physiology and pathology. Their significance stems from their potent nucleophilic character and redox activity, which allows them to participate in a vast array of critical processes:

  • Redox Homeostasis: The ratio of reduced to oxidized thiols, particularly the GSH/GSSG couple, serves as a primary indicator of the cellular redox environment. Imbalances are implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

  • Protein Structure and Function: Cysteine residues are unique in their ability to form covalent disulfide bonds (–S–S–), which are often essential for the correct folding, stability, and activity of proteins.

  • Enzymatic Catalysis: The active sites of numerous enzymes, such as caspases and deubiquitinases, rely on a cysteine thiol for their catalytic mechanism.

  • Detoxification and Biotransformation: Glutathione is a key player in Phase II drug metabolism, where it is conjugated to xenobiotics and toxins to facilitate their excretion.

Accurate measurement of thiol concentrations is therefore indispensable for assessing oxidative stress, understanding protein function, and evaluating the mechanism of action of novel drug candidates. While several reagents exist for this purpose, bis(4-chloro-2-nitrophenyl) disulfide offers a robust colorimetric method for this application.

Assay Principle: The Thiol-Disulfide Exchange Reaction

The quantification of thiols with bis(4-chloro-2-nitrophenyl) disulfide is predicated on a specific chemical reaction known as thiol-disulfide exchange.[1] In this reaction, a nucleophilic thiolate anion (R-S⁻) from the sample attacks the electrophilic disulfide bond of the reagent. This exchange results in the formation of a mixed disulfide and the stoichiometric release of one molecule of 4-chloro-2-nitrothiophenol per molecule of thiol.

The released 4-chloro-2-nitrothiophenol is a chromophore that undergoes ionization at neutral to alkaline pH, producing a distinct yellow-colored thiolate anion. This product has a strong absorbance maximum, which can be readily measured using a spectrophotometer. The absorbance is directly proportional to the initial concentration of thiol groups in the sample.

Figure 1: Reaction Mechanism. A thiol from the sample reacts with bis(4-chloro-2-nitrophenyl) disulfide, releasing a quantifiable yellow chromophore.

Detailed Experimental Protocol

This protocol provides a robust framework for quantifying thiols in a 96-well plate format, suitable for medium to high-throughput screening.

  • bis(4-chloro-2-nitrophenyl) disulfide

  • L-Cysteine or Reduced Glutathione (GSH) for standard curve

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water (ddH₂O)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Causality Behind Reagent Choices:

  • Phosphate Buffer (pH 8.0): The thiol-disulfide exchange reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion (R-S⁻).[2]

  • EDTA: Trace metal ions can catalyze the oxidation of thiols. EDTA is included as a chelating agent to sequester these ions, preventing spurious loss of the analyte and ensuring the stability of the colored product.[3]

  • DMSO: bis(4-chloro-2-nitrophenyl) disulfide has poor aqueous solubility. A concentrated stock solution is first prepared in an organic solvent like DMSO before being diluted into the aqueous reaction buffer.

  • Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):

    • Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄.

    • To make 100 mL, combine approximately 8.4 mL of the 0.1 M NaH₂PO₄ solution with 91.6 mL of the 0.1 M Na₂HPO₄ solution.

    • Add 200 µL of a 0.5 M EDTA stock solution (pH 8.0).

    • Adjust the final pH to 8.0 using a calibrated pH meter. Store at 4°C.

  • Thiol Standard Stock (e.g., Cysteine, 10 mM):

    • Accurately weigh and dissolve L-Cysteine hydrochloride in Reaction Buffer to a final concentration of 10 mM.

    • Crucially, this solution must be prepared fresh immediately before use , as cysteine readily oxidizes in solution.

  • Reagent Stock Solution (10 mM):

    • Dissolve 3.91 mg of bis(4-chloro-2-nitrophenyl) disulfide in 1 mL of high-quality DMSO.

    • Store in small aliquots, protected from light, at -20°C. The solution is stable for several months when frozen.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Thiol Standards (Serial Dilution) C Pipette 180 µL of Standards and Samples into 96-well Plate A->C B Prepare Samples (Dilute in Reaction Buffer) B->C E Add 20 µL of Working Solution to All Wells C->E D Prepare 1 mM Reagent Working Solution (Dilute Stock in Buffer) D->E F Incubate for 15 min at Room Temperature E->F G Measure Absorbance at λmax (e.g., 410-420 nm) F->G H Generate Standard Curve (Abs vs. Concentration) G->H I Calculate Sample Concentration H->I

Figure 2: Experimental Workflow. A schematic representation of the key steps involved in the thiol quantification assay.

  • Prepare Standard Curve:

    • Create a 1 mM intermediate Cysteine standard by diluting the 10 mM stock 1:10 in Reaction Buffer.

    • Perform a serial dilution of the 1 mM standard in Reaction Buffer to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM). The 0 µM standard will serve as the reaction blank.

  • Prepare Samples:

    • Dilute biological samples (e.g., protein solutions, cell lysates) in ice-cold Reaction Buffer to a concentration that is expected to fall within the linear range of the standard curve. A pilot experiment with several dilutions is recommended.

  • Plate Layout:

    • Pipette 180 µL of each standard and diluted sample into separate wells of a 96-well plate. It is best practice to run all standards and samples in triplicate.

  • Initiate the Reaction:

    • Prepare the Reagent Working Solution by diluting the 10 mM stock solution 1:10 in Reaction Buffer to a final concentration of 1 mM. Prepare only the amount needed for the experiment and use it immediately.

    • Using a multichannel pipette, add 20 µL of the 1 mM Reagent Working Solution to all wells. The final volume in each well will be 200 µL.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15 minutes, protected from direct light.

    • Measure the absorbance at the wavelength of maximum absorbance for the 4-chloro-2-nitrothiophenol product (typically between 410-420 nm).

  • Calculate Average Absorbance: For each set of triplicates, calculate the average absorbance value.

  • Subtract Blank: Subtract the average absorbance of the 0 µM standard (blank) from all other standard and sample averages.

  • Plot Standard Curve: Plot the blank-corrected absorbance values for the standards (Y-axis) against their known concentrations (X-axis).

  • Perform Linear Regression: Fit a linear regression line to the standard curve data. The resulting equation will be in the form y = mx + b, where y is absorbance, x is concentration, m is the slope, and b is the y-intercept. A high coefficient of determination (R² > 0.99) is essential for a trustworthy assay.

  • Calculate Sample Concentration: Rearrange the linear equation (x = (y - b) / m) to calculate the thiol concentration in your samples using their blank-corrected absorbance values.

  • Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used during sample preparation to determine the original thiol concentration in your stock sample.

Data Presentation and Troubleshooting

Sample IDAvg. Absorbance (412 nm)Blank-Corrected AbsorbanceCalculated Conc. (µM)Original Conc. (µM)
Blank (0 µM)0.0450.0000.0N/A
Standard (12.5 µM)0.1700.12512.5N/A
Standard (25 µM)0.2980.25325.0N/A
Standard (50 µM)0.5420.49750.0N/A
Standard (100 µM)1.0410.996100.0N/A
Sample A (1:20 Dilution)0.4250.38038.2764
Sample B (1:20 Dilution)0.6890.64464.71294

Based on a standard curve with the equation: y = 0.01x + 0.002; R² = 0.999

ProblemPotential Cause(s)Solution(s)
High Blank Reading 1. Reagent degradation. 2. Contaminated buffer.1. Prepare fresh Reagent Working Solution immediately before use. 2. Use high-purity water and fresh buffer stocks.
Poor R² Value (<0.99) 1. Inaccurate pipetting. 2. Degradation of thiol standard.1. Calibrate pipettes; ensure proper technique. 2. Prepare the thiol standard stock solution fresh for every experiment.
Color Fades or is Unstable 1. Absence of EDTA, allowing metal-catalyzed oxidation.[3] 2. Buffer pH is too low or too high.1. Ensure 1 mM EDTA is present in the Reaction Buffer. 2. Verify the pH of the Reaction Buffer is 8.0.
Low Signal in Samples 1. Thiol concentration is below the detection limit. 2. Presence of interfering substances (e.g., competing thiols like DTT in the sample buffer).1. Use a less diluted sample or concentrate the sample. 2. Remove interfering substances via dialysis or buffer exchange.[4]

References

  • Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. In Protein Homeostasis. Cold Spring Harbor Protocols. Retrieved from [Link]

  • G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay Kit. Retrieved from [Link]

  • Expedeon Ltd. (2016). Thiol Quantification kit. Retrieved from [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new reagent. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
  • López, X., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]

  • Chen, X., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 878(22), 1951-1957. Retrieved from [Link]

  • Carter, J. (2022). Response to: What is the reason TNB loses color during Ellman's assay?. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Protein Modification using bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Tool for Cysteine-Specific Protein Modification

In the dynamic fields of proteomics, drug development, and fundamental biological research, the ability to selectively modify proteins is paramount. Such modifications allow for the introduction of probes, labels, and therapeutic moieties at specific sites within a protein's structure, enabling a deeper understanding of its function and the development of novel therapeutics. Cysteine, with its unique sulfhydryl (-SH) group, presents an ideal target for such selective modifications due to its relatively low abundance and high nucleophilicity.[1]

This guide details the application of bis(4-chloro-2-nitrophenyl) disulfide as a reagent for the specific modification of cysteine residues in proteins. This symmetrical aromatic disulfide participates in thiol-disulfide exchange reactions, providing a robust method for introducing a 4-chloro-2-nitrophenylthio group onto a protein.[1] The presence of the nitro and chloro substituents on the aromatic ring influences the reactivity of the disulfide bond, making it a valuable tool for researchers. This modification can be used to block cysteine residues, introduce a unique chromophoric label for quantification, or serve as a platform for further chemical elaboration.

Chemical Properties of bis(4-chloro-2-nitrophenyl) disulfide

A clear understanding of the physicochemical properties of bis(4-chloro-2-nitrophenyl) disulfide is essential for its effective use in protein modification protocols.

PropertyValueReference
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[2]
Molecular Weight 377.2 g/mol [2]
Appearance Light yellow to brown powder/crystal
CAS Number 2050-66-0[2]
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene[2]

Mechanism of Action: Thiol-Disulfide Exchange

The modification of cysteine residues by bis(4-chloro-2-nitrophenyl) disulfide proceeds via a well-established chemical reaction known as thiol-disulfide exchange.[3][4] This reaction involves the nucleophilic attack of a deprotonated cysteine residue (thiolate anion) on one of the sulfur atoms of the disulfide bond in bis(4-chloro-2-nitrophenyl) disulfide.

The key steps of the mechanism are as follows:

  • Deprotonation of Cysteine: The sulfhydryl group of a cysteine residue must be in its deprotonated, thiolate form (R-S⁻) to act as a potent nucleophile. This is favored at a pH slightly above the pKa of the cysteine sulfhydryl group (typically around 8.5, but can vary depending on the local protein environment).

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the bis(4-chloro-2-nitrophenyl) disulfide molecule.

  • Formation of a Mixed Disulfide: This attack leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide bond between the protein's cysteine residue and one of the 4-chloro-2-nitrophenylthio moieties.

  • Release of a Thiol: The other half of the reagent is released as 4-chloro-2-nitrothiophenol.

This reaction is highly specific for accessible cysteine residues, providing a targeted approach for protein modification.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-SH Modified_Protein Protein-Cys-S-S-Ar (Modified Protein) Protein_Cys_SH->Modified_Protein Thiol-Disulfide Exchange Reagent Ar-S-S-Ar (bis(4-chloro-2-nitrophenyl) disulfide) Reagent->Modified_Protein Byproduct Ar-SH (4-chloro-2-nitrothiophenol) Reagent->Byproduct

Caption: Mechanism of thiol-disulfide exchange.

Experimental Protocols

The following protocols provide a general framework for the modification of proteins using bis(4-chloro-2-nitrophenyl) disulfide. It is crucial to note that optimal conditions (e.g., pH, temperature, reagent concentrations, and reaction time) may vary depending on the specific protein and should be determined empirically.

Part 1: Preparation of Reagents and Protein
  • Reagent Stock Solution:

    • Prepare a stock solution of bis(4-chloro-2-nitrophenyl) disulfide (e.g., 10-50 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The stock solution should be prepared fresh before use to minimize degradation.

  • Reaction Buffer:

    • Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, at a pH range of 7.0-8.5. The choice of buffer and pH is critical for maintaining protein stability and promoting the thiol-disulfide exchange reaction. The buffer should be degassed to minimize oxidation of free thiols.

  • Protein Sample Preparation:

    • Dissolve or dialyze the protein of interest into the chosen reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

    • For proteins with existing disulfide bonds: If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to modification.

      • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution at a 10-50 fold molar excess over the protein. TCEP is often preferred as it is stable, odorless, and does not contain a thiol group that could compete in the subsequent modification reaction.

      • Incubate the reaction mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.

      • Remove the excess reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer. This step is critical to prevent interference with the modification reaction.

Protein_Preparation_Workflow A Start with Protein Solution B Does the protein have intramolecular disulfide bonds? A->B C Yes: Add Reducing Agent (TCEP) B->C Yes F No: Proceed to Modification B->F No D Incubate (30-60 min) C->D E Remove Excess Reducing Agent (Desalting Column/Dialysis) D->E G Protein with Free Cysteine Thiols Ready for Modification E->G F->G

Caption: Protein preparation workflow.

Part 2: Protein Modification Reaction
  • Initiate the Reaction:

    • To the prepared protein solution, add the bis(4-chloro-2-nitrophenyl) disulfide stock solution to achieve a final molar excess of the reagent over the protein's free cysteine residues. A 10-20 fold molar excess is a good starting point, but this may need to be optimized.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring or rocking. The reaction time can range from 1 to 4 hours, or even overnight at 4°C. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added in excess to react with any remaining bis(4-chloro-2-nitrophenyl) disulfide.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts from the modified protein using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

Part 3: Characterization of the Modified Protein

Confirmation of successful modification and determination of the degree of labeling are essential post-reaction steps.

  • Spectrophotometric Analysis:

    • The introduction of the 4-chloro-2-nitrophenylthio group can be monitored spectrophotometrically by measuring the absorbance at a specific wavelength, which needs to be determined experimentally for the modified protein.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a powerful technique for confirming the modification.[5][6][7]

    • Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to determine the mass of the modified protein. The mass increase will correspond to the number of 4-chloro-2-nitrophenylthio groups added.

    • Peptide Mapping: To identify the specific cysteine residues that have been modified, the protein can be proteolytically digested (e.g., with trypsin) and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[5] The modified peptides will exhibit a characteristic mass shift, allowing for the precise localization of the modification.

Applications in Research and Drug Development

The modification of proteins with bis(4-chloro-2-nitrophenyl) disulfide has several valuable applications:

  • Cysteine Accessibility Studies: By modifying accessible cysteine residues, researchers can probe the surface topology of a protein and identify residues that are exposed to the solvent.

  • Enzyme Active Site Probing: If a cysteine residue is present in the active site of an enzyme, its modification can lead to inactivation, providing insights into the catalytic mechanism.

  • Protein-Protein Interaction Studies: Modification of cysteine residues at an interaction interface can disrupt binding, helping to map the interaction site.

  • Development of Antibody-Drug Conjugates (ADCs): While not a direct drug linker itself, the introduced thiol can be further functionalized. More commonly, related disulfide-based reagents are used to bridge reduced interchain disulfides in antibodies, creating stable and homogeneous ADCs.[8][9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no modification Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent or the incubation time. Ensure complete removal of the reducing agent before adding the disulfide reagent.
Inaccessible cysteine residues.The target cysteine may be buried within the protein structure. Consider using denaturing conditions if protein refolding is possible.
Reagent degradation.Prepare fresh stock solutions of bis(4-chloro-2-nitrophenyl) disulfide immediately before use.
Non-specific modification Reaction with other nucleophilic residues.While thiol-disulfide exchange is highly specific, at very high pH or with prolonged reaction times, side reactions may occur. Optimize the reaction pH and time.
Protein precipitation Protein instability under reaction conditions.Optimize the buffer composition, pH, and temperature. Consider adding stabilizing agents.
Modification-induced conformational changes.This may be inherent to the modification. Analyze the modified protein for aggregation.

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is a valuable reagent for the selective modification of cysteine residues in proteins. The thiol-disulfide exchange reaction it facilitates is specific and can be performed under relatively mild conditions. By following the protocols outlined in this guide and optimizing the reaction conditions for the specific protein of interest, researchers can effectively utilize this reagent for a wide range of applications in basic research and therapeutic development. The ability to precisely modify proteins at cysteine residues continues to be a cornerstone of modern biochemistry and drug discovery.

References

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC - NIH. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC - NIH. [Link]

  • Thiol-Disulfide Exchange Reactions in the Mammalian Extracellular Environment. PubMed. [Link]

  • Click, Lock & Dye: a chromogenic handle for selective cysteine modification. ChemRxiv. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]

  • Site-selective modification of cysteine residues. DSpace@MIT. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]

  • Modification of cysteine. WashU Medicine Research Profiles. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs). PubMed Central. [Link]

  • Thiol-disulfide exchange in signaling: disulfide bonds as a switch. PubMed. [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PMC. [Link]

  • Bridging disulfides for stable and defined antibody drug conjugates. PubMed. [Link]

  • Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ResearchGate. [Link]

  • Thiol-disulfide exchange in human growth hormone. PMC - PubMed Central. [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. PMC - NIH. [Link]

  • An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. PMC - NIH. [Link]

  • Mass spectrometry-based strategies for protein disulfide bond identification. ResearchGate. [Link]

  • Complementary MS Methods Assist Conformational Characterization of Antibodies with Altered S–S Bonding Networks. NIH. [Link]

  • Protocol for determining protein cysteine thiol redox status using western blot analysis. NIH. [Link]

  • Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery. [Link]

  • bis(4-chloro-2-nitrophenyl) disulfide. PubChem. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH. [Link]

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Application Note & Protocol Development Guide: Bis(4-chloro-2-nitrophenyl) disulfide as a Chromogenic Alternative for Thiol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of free sulfhydryl (thiol) groups is a cornerstone of biochemical and pharmaceutical research, pivotal for understanding protein structure, enzymatic activity, and cellular redox states. For decades, Ellman's reagent (DTNB) has been the gold standard for this application. However, its limitations, including instability at higher pH and interference from certain buffer components, necessitate the exploration of alternative reagents. This document introduces bis(4-chloro-2-nitrophenyl) disulfide as a promising chromogenic alternative to DTNB. We provide a comprehensive guide for researchers to develop and validate a robust thiol quantification assay using this reagent, from determining its fundamental spectrophotometric properties to establishing a routine protocol for sample analysis.

Introduction: The Critical Role of Thiol Quantification and the Need for Alternatives

Thiols (-SH), the sulfur analogs of alcohols, are present in the amino acid cysteine and the tripeptide glutathione, playing critical roles in protein structure and function, antioxidant defense, and detoxification pathways. The quantification of these sulfhydryl groups is therefore essential in a wide array of research areas, from characterizing protein folding and aggregation to assessing oxidative stress in biological samples.

The most widely used method for this purpose is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[1][2] The reaction of DTNB with a free thiol group results in a thiol-disulfide exchange, releasing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[1][3] While effective, the DTNB assay is not without its drawbacks. The TNB²⁻ chromophore's absorbance is pH-dependent, and the reagent itself can be unstable, leading to the generation of a background signal.[2] Furthermore, certain compounds can interfere with the assay, necessitating the development of alternative reagents.

This application note presents bis(4-chloro-2-nitrophenyl) disulfide as a potential alternative for the colorimetric quantification of thiols. By providing a detailed framework for protocol development, we empower researchers to validate and implement this reagent in their specific experimental contexts.

Bis(4-chloro-2-nitrophenyl) disulfide: A Promising Alternative

2.1. Chemical Properties and Proposed Mechanism of Action

Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide, analogous in structure to DTNB.[4] It is expected to react with free thiols via a similar thiol-disulfide exchange mechanism. In this proposed reaction, a nucleophilic thiolate anion (R-S⁻) from the sample attacks the disulfide bond of bis(4-chloro-2-nitrophenyl) disulfide. This leads to the formation of a mixed disulfide and the release of one molecule of 4-chloro-2-nitrothiophenol. The presence of electron-withdrawing nitro and chloro groups on the aromatic ring is anticipated to make the corresponding thiolate a good leaving group and a stable chromophore, suitable for spectrophotometric quantification.

G cluster_0 Reaction Scheme Reagent Bis(4-chloro-2-nitrophenyl) disulfide Product1 Mixed Disulfide Reagent->Product1 + R-SH Product2 4-chloro-2-nitrothiophenol (Chromophore) Reagent->Product2 Thiol R-SH (Thiol) Thiol->Product1

Caption: Proposed reaction of bis(4-chloro-2-nitrophenyl) disulfide with a thiol.

A Comprehensive Guide to Assay Development and Validation

Due to the novelty of using bis(4-chloro-2-nitrophenyl) disulfide for routine thiol quantification, a standardized protocol is not yet established. The following sections provide a detailed workflow for researchers to determine the key assay parameters and validate a protocol tailored to their needs.

G cluster_workflow Assay Development Workflow A Part 1: Reagent Preparation B Part 2: Determine λmax of Chromophore A->B C Part 3: Determine Molar Extinction Coefficient (ε) B->C D Part 4: Develop Standard Protocol & Standard Curve C->D E Part 5: Assay Validation D->E F Quantify Unknown Samples E->F

Caption: Workflow for developing a thiol quantification assay.

3.1. Part 1: Reagent Preparation and Handling

  • Reagent Stock Solution: Prepare a 10 mM stock solution of bis(4-chloro-2-nitrophenyl) disulfide in a suitable organic solvent such as DMSO or ethanol. Store this stock solution at -20°C, protected from light.

  • Reaction Buffer: A recommended starting point is a 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA to chelate divalent metal ions that can catalyze thiol oxidation. The optimal pH for the reaction should be determined empirically.

  • Thiol Standard Stock Solution: Prepare a 10 mM stock solution of a stable thiol standard, such as L-cysteine or glutathione (GSH), in the reaction buffer. This solution should be prepared fresh daily.

3.2. Part 2: Determination of the Optimal Wavelength (λmax)

The λmax of the released 4-chloro-2-nitrothiophenol is a critical parameter that must be determined experimentally.

  • Prepare two cuvettes:

    • Blank: 990 µL of Reaction Buffer and 10 µL of the organic solvent used for the reagent stock.

    • Reaction: 940 µL of Reaction Buffer, 50 µL of a 1 mM thiol standard solution, and 10 µL of the organic solvent.

  • Add 10 µL of the 10 mM bis(4-chloro-2-nitrophenyl) disulfide stock solution to the "Reaction" cuvette. Mix well and incubate at room temperature for 15 minutes to ensure complete reaction.

  • Use a spectrophotometer to scan the absorbance of the "Reaction" cuvette from 300 nm to 600 nm, using the "Blank" cuvette as the reference.

  • The wavelength at which the maximum absorbance is observed is the λmax for 4-chloro-2-nitrothiophenol.

3.3. Part 3: Determination of the Molar Extinction Coefficient (ε)

The molar extinction coefficient is essential for calculating the concentration of thiols directly from the absorbance reading using the Beer-Lambert law (A = εcl).

  • Prepare a reaction mixture containing 940 µL of Reaction Buffer and 10 µL of the 10 mM bis(4-chloro-2-nitrophenyl) disulfide stock solution.

  • Add 50 µL of a precisely known concentration of the thiol standard (e.g., 1 mM L-cysteine) to initiate the reaction. The final concentration of the thiol in the 1 mL reaction volume will be 50 µM.

  • Incubate the reaction to completion (e.g., 15 minutes at room temperature).

  • Measure the absorbance (A) at the predetermined λmax.

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l) where:

    • A is the measured absorbance.

    • c is the molar concentration of the thiol standard (in mol/L).

    • l is the path length of the cuvette (typically 1 cm).

3.4. Part 4: Standard Protocol for Thiol Quantification

Once λmax and ε are known, a standard protocol can be established.

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the thiol standard in the Reaction Buffer to create standards ranging from, for example, 0 to 100 µM.

    • For each standard, mix the standard solution with the bis(4-chloro-2-nitrophenyl) disulfide reagent in the appropriate ratio (e.g., 950 µL standard, 50 µL of 10 mM reagent).

    • Incubate for the determined optimal time.

    • Measure the absorbance of each standard at the λmax.

    • Plot absorbance versus thiol concentration and perform a linear regression to obtain the equation of the line.

  • Quantify Unknown Samples:

    • Prepare your unknown sample in the Reaction Buffer.

    • Add the bis(4-chloro-2-nitrophenyl) disulfide reagent in the same manner as for the standards.

    • Incubate and measure the absorbance at λmax.

    • Calculate the thiol concentration in your sample using the equation from the standard curve.

3.5. Part 5: Assay Validation

To ensure the reliability of your assay, it is important to perform basic validation:

  • Linearity and Range: Determine the concentration range over which the assay is linear.

  • Precision: Assess the reproducibility of the assay by measuring the same sample multiple times.

  • Accuracy: Spike a known amount of thiol standard into a sample matrix and determine the recovery.

  • Interference: Test for potential interference from components of your sample buffer.

Comparative Data and Key Parameters

The following table compares the known properties of Ellman's reagent with the parameters that need to be determined for bis(4-chloro-2-nitrophenyl) disulfide.

ParameterEllman's Reagent (DTNB)Bis(4-chloro-2-nitrophenyl) disulfide
Chromophore 2-nitro-5-thiobenzoate (TNB²⁻)4-chloro-2-nitrothiophenol
λmax 412 nmTo be determined experimentally
Molar Extinction Coefficient (ε) 14,150 M⁻¹cm⁻¹ at pH 8.0To be determined experimentally
Reaction pH Typically pH 7-8To be determined experimentally
Advantages Well-established, high εPotentially more stable, may have a different optimal pH range
Disadvantages Unstable at high pH, potential for interferenceRequires initial characterization and validation

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide presents itself as a viable and promising alternative to the conventional Ellman's reagent for the quantification of sulfhydryl groups. While it requires initial experimental work to determine its characteristic λmax and molar extinction coefficient, the potential benefits of enhanced stability and performance in different buffer systems make it a worthy candidate for investigation. The detailed guide provided in this application note offers a clear and scientifically rigorous pathway for researchers to develop, validate, and implement a customized thiol quantification assay using this novel reagent, thereby expanding the toolkit available for biochemical and pharmaceutical research.

References

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. Retrieved from [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • Hogg, P. J. (2013). Quantification of Thiols and Disulfides. Methods in Enzymology, 500, 175-187.
  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay, Cat. # BAQ080. Retrieved from [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and bioanalytical chemistry, 373(4-5), 266–276.
  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • ACS Omega. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9356–9363.

Sources

Application Notes and Protocols for Bis(4-chloro-2-nitrophenyl) disulfide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Diaryl Disulfides

Bis(4-chloro-2-nitrophenyl) disulfide is a symmetrical diaryl disulfide with the chemical formula C₁₂H₆Cl₂N₂O₄S₂.[1] While direct applications of this specific molecule in drug discovery are not extensively documented in current literature, its structural motifs—the disulfide bond and electron-deficient nitro- and chloro-substituted phenyl rings—place it within a class of compounds with significant therapeutic potential. Diaryl disulfides are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[2][3] The disulfide bond, in particular, is a key feature, as it can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the modulation of their function. This document outlines potential applications and detailed protocols for investigating bis(4-chloro-2-nitrophenyl) disulfide as a novel therapeutic agent, drawing upon the established activities of structurally related compounds.

Chemical Properties

A summary of the key chemical properties for bis(4-chloro-2-nitrophenyl) disulfide is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight 377.2 g/mol [1]
CAS Number 2050-66-0[1]
Appearance Light yellow to brown powder/crystals
Purity >98.0%

Hypothesized Mechanism of Action: Stabilization of Tumor Suppressor Pdcd4

A key potential application for bis(4-chloro-2-nitrophenyl) disulfide in oncology is the stabilization of the tumor suppressor protein, Programmed Cell Death 4 (Pdcd4). Research has identified a close structural analog, 1,2-bis(4-chlorophenyl)disulfide, as a novel stabilizer of Pdcd4.[3] The loss of Pdcd4 is a common event in the progression of various cancers, and its stabilization is a promising therapeutic strategy.[3] The proposed mechanism involves the inhibition of Pdcd4 phosphorylation and subsequent proteasomal degradation.[3] The disulfide linker was found to be critical for this activity, suggesting that bis(4-chloro-2-nitrophenyl) disulfide may act through a similar mechanism.

Application Note 1: Screening for Anticancer Activity via Pdcd4 Stabilization

This application note describes a workflow to evaluate the potential of bis(4-chloro-2-nitrophenyl) disulfide as an anticancer agent by assessing its ability to stabilize the Pdcd4 protein and exert cytotoxic effects on cancer cell lines.

Experimental Workflow for Pdcd4 Stabilization and Cytotoxicity Assessment

cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Pdcd4 Protein Level Analysis A Prepare Cancer Cell Lines (e.g., HCT-116, MCF-7) B Treat cells with varying concentrations of bis(4-chloro-2-nitrophenyl) disulfide A->B C Perform MTT or Resazurin Assay to determine cell viability B->C D Calculate IC50 values C->D E Treat cancer cells with bis(4-chloro-2-nitrophenyl) disulfide (at concentrations near IC50) D->E Select promising concentrations F Lyse cells and prepare protein extracts E->F G Perform Western Blot analysis for Pdcd4 and loading control (e.g., β-actin) F->G H Quantify Pdcd4 protein levels G->H

Figure 1: Workflow for assessing the anticancer potential of bis(4-chloro-2-nitrophenyl) disulfide.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of bis(4-chloro-2-nitrophenyl) disulfide on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of bis(4-chloro-2-nitrophenyl) disulfide in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Pdcd4

Objective: To determine if bis(4-chloro-2-nitrophenyl) disulfide treatment leads to an increase in Pdcd4 protein levels in cancer cells.

Materials:

  • Cancer cells treated as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Pdcd4 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with bis(4-chloro-2-nitrophenyl) disulfide for 24-48 hours, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary anti-Pdcd4 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Analysis: Quantify the band intensities and normalize the Pdcd4 signal to the loading control to determine the relative increase in Pdcd4 levels.

Application Note 2: Investigating Protein Disulfide Isomerase (PDI) Inhibition

Protein Disulfide Isomerase (PDI) is another potential target for disulfide-containing compounds. PDI is a chaperone protein in the endoplasmic reticulum that catalyzes disulfide bond formation, reduction, and isomerization.[4] Its inhibition can lead to ER stress and apoptosis, making it an attractive target in cancer therapy.[5]

PDI Inhibition and Cellular Consequences

cluster_0 ER Protein Folding cluster_1 PDI Inhibition cluster_2 Cellular Outcomes A Nascent Polypeptide Chain B PDI-catalyzed disulfide bond formation A->B C Correctly Folded Protein B->C G Accumulation of misfolded proteins B->G Blocked by inhibitor D Bis(4-chloro-2-nitrophenyl) disulfide E PDI D->E F Inhibition of PDI activity H ER Stress G->H I Apoptosis H->I

Figure 2: Proposed pathway of PDI inhibition by bis(4-chloro-2-nitrophenyl) disulfide leading to apoptosis.

Protocol 3: In Vitro PDI Reductase Activity Assay

Objective: To determine if bis(4-chloro-2-nitrophenyl) disulfide directly inhibits the reductase activity of PDI. A common method is the insulin turbidity assay.[6]

Materials:

  • Human recombinant PDI

  • Insulin from bovine pancreas

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Reagent Preparation: Prepare solutions of PDI, insulin, and DTT in the assay buffer. Prepare a stock solution of bis(4-chloro-2-nitrophenyl) disulfide in DMSO and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, the PDI inhibitor at various concentrations, and the PDI enzyme. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add insulin to the wells to start the reaction.

  • Reduction and Measurement: Initiate the reduction of insulin by adding DTT. The reduction of disulfide bonds in insulin by PDI leads to the precipitation of the B-chain, which can be measured as an increase in absorbance at 650 nm.

  • Data Acquisition: Monitor the change in absorbance over time.

  • Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Application Note 3: Assessment of Antimicrobial Activity

Aryl disulfides, particularly those with electron-deficient rings, have shown promise as antimicrobial agents.[2] The proposed mechanism involves the disruption of essential thiol-containing proteins in bacteria.

Protocol 4: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of bis(4-chloro-2-nitrophenyl) disulfide against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • Sterile saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Preparation and Placement: Impregnate sterile paper disks with a known concentration of bis(4-chloro-2-nitrophenyl) disulfide dissolved in a suitable solvent. Place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone indicates greater sensitivity of the bacterium to the compound.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantitatively determine the minimum concentration of bis(4-chloro-2-nitrophenyl) disulfide that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton broth

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • 96-well microtiter plates

  • Bacterial inoculum prepared to a standardized concentration

Procedure:

  • Compound Dilution: Perform a serial two-fold dilution of bis(4-chloro-2-nitrophenyl) disulfide in the broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

While bis(4-chloro-2-nitrophenyl) disulfide is a relatively understudied compound in the context of drug discovery, its chemical structure is highly suggestive of potential therapeutic applications. The protocols outlined in this document provide a comprehensive framework for investigating its efficacy as an anticancer agent, potentially through the stabilization of the Pdcd4 tumor suppressor and/or inhibition of PDI, as well as for its evaluation as a novel antimicrobial agent. The exploration of such compounds is a vital component of the ongoing search for new and effective treatments for cancer and infectious diseases.

References

  • Hoffstrom, B. G., et al. (2010). Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins.
  • Xu, S., et al. (2014). Protein disulfide isomerase: a promising target for cancer therapy. Drug Discovery Today, 19(3), 222-240.
  • Cho, S. Y., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents.
  • Revell, K. D., et al. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8659.
  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. Retrieved from [Link]

  • Ge, J., et al. (2013). Small molecule probe suitable for in situ profiling and inhibition of protein disulfide isomerase. ACS Chemical Biology, 8(12), 2577–2585.
  • Mamedova, L. G., et al. (2021). Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. ACS Medicinal Chemistry Letters, 12(11), 1746–1752.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro.
  • Lyles, M. M., & Gilbert, H. F. (1991). Catalysis of the oxidative folding of ribonuclease A by protein disulfide isomerase: dependence of the rate on the composition of the redox buffer. Biochemistry, 30(3), 613–619.
  • Riemer, J., et al. (2009). The diverse functions of protein disulfide isomerase. Biological Chemistry, 390(1), 19-33.
  • Stopfer, P., et al. (2016). Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4. PLoS ONE, 11(3), e0151643.
  • Tang, J., et al. (2011). Bis(4-amino-2-chlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1197.
  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]

  • Karala, A. R., & Ruddock, L. W. (2010). Methods of measuring protein disulfide isomerase activity: a critical overview. FEBS Journal, 277(12), 2567-2575.
  • Kryshchyshyn-Dylevych, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975.

Sources

Application Notes and Protocols for bis(4-chloro-2-nitrophenyl) disulfide as a Putative Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibitors and the Potential of Thiol-Reactive Disulfides

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target modulation.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their protein target, often leading to enhanced pharmacological effects.[2] This irreversible or slowly reversible interaction can provide a sustained therapeutic window, a feature particularly advantageous for targeting proteins with high turnover rates or shallow binding pockets.

This guide focuses on bis(4-chloro-2-nitrophenyl) disulfide , a symmetrical disulfide compound with the potential to act as a covalent inhibitor by targeting nucleophilic cysteine residues in proteins. The disulfide bond is a key functional group in biochemistry, most notably in the formation of structural crosslinks within and between proteins.[3] The inherent reactivity of the disulfide bond towards thiols, particularly the deprotonated thiolate form of cysteine residues, makes it an attractive electrophilic warhead for the design of covalent probes and inhibitors.

Herein, we present a comprehensive overview of the proposed mechanism of action for bis(4-chloro-2-nitrophenyl) disulfide, along with detailed protocols for its characterization as a covalent inhibitor and for the identification of its potential protein targets in a biological system. This document is intended to serve as a practical guide for researchers interested in exploring the utility of this and similar disulfide-containing compounds as tools for chemical biology and drug discovery.

Chemical Properties and Safe Handling

Before initiating any experimental work, it is crucial to be familiar with the chemical properties and safety requirements for bis(4-chloro-2-nitrophenyl) disulfide.

PropertyValueSource
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂
Molecular Weight 377.21 g/mol
Appearance Light yellow to brown powder/crystalTCI America
CAS Number 2050-66-0
Melting Point 214.0 to 218.0 °CTCI America

Safety and Handling Precautions:

bis(4-chloro-2-nitrophenyl) disulfide is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).

  • Precautionary Statements:

    • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid release to the environment.

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Storage: Store in a well-ventilated place. Keep the container tightly closed.

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Proposed Mechanism of Covalent Modification

The central hypothesis for the covalent inhibitory action of bis(4-chloro-2-nitrophenyl) disulfide is its reaction with nucleophilic cysteine residues on target proteins. This reaction proceeds via a thiol-disulfide exchange mechanism. The thiolate anion of a cysteine residue acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of the inhibitor. This leads to the formation of a new, mixed disulfide bond between the protein and one half of the inhibitor molecule (4-chloro-2-nitrophenylthiol), with the concomitant release of the other half as a 4-chloro-2-nitrophenylthiol molecule.

Covalent Modification Mechanism cluster_reactants Reactants cluster_product Products Protein-Cys-SH Protein-Cys-S⁻ Covalent Adduct Protein-Cys-S-S-(4-chloro-2-nitrophenyl) Protein-Cys-SH->Covalent Adduct Nucleophilic Attack Inhibitor bis(4-chloro-2-nitrophenyl) disulfide Inhibitor->Covalent Adduct Leaving Group 4-chloro-2-nitrophenylthiol Inhibitor->Leaving Group Release

Figure 1: Proposed mechanism of covalent modification of a protein cysteine residue by bis(4-chloro-2-nitrophenyl) disulfide.

Application I: In Vitro Characterization as a Covalent Enzyme Inhibitor

To validate bis(4-chloro-2-nitrophenyl) disulfide as a covalent inhibitor of a specific enzyme, a detailed kinetic analysis is essential. The following protocol outlines a general procedure for an enzyme inhibition assay.

Principle:

The inhibitory activity of the compound is determined by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. For a covalent inhibitor, the inhibition is typically time-dependent, and the key parameters to determine are the initial binding affinity (Ki) and the rate of covalent modification (kinact).

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • bis(4-chloro-2-nitrophenyl) disulfide (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of bis(4-chloro-2-nitrophenyl) disulfide in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid effects on enzyme activity.

    • Prepare the enzyme solution in assay buffer to a concentration that gives a linear reaction rate over the desired time course.

    • Prepare the substrate solution in assay buffer at a concentration appropriate for the assay (e.g., at or below the Km for determining Ki and kinact).

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well plate, add the assay buffer and the inhibitor at various concentrations. Include a control with buffer and DMSO only (no inhibitor).

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding the enzyme to each well.

    • Immediately after adding the enzyme, add the substrate to start the reaction.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. Collect data at regular intervals (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • For time-dependent inhibition, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. For a one-step covalent modification, this plot should be hyperbolic and can be fitted to the following equation to determine kinact and Ki:

      • kobs = kinact * [I] / (Ki + [I])

Expected Data Output:

Inhibitor Conc. (µM)Initial Velocity (RFU/min)% Inhibitionkobs (min⁻¹)
0 (Control)100000
1850150.05
5500500.2
10250750.35
20100900.45
5050950.48

From this data, the IC₅₀ can be determined, and by plotting kobs vs. [Inhibitor], the kinetic parameters kinact and Ki can be calculated.

Application II: Identification of Cellular Targets using Chemoproteomics

A key application of a novel covalent probe is the identification of its protein targets in a complex biological system. The following workflow outlines a chemoproteomics approach for this purpose.

Principle:

This workflow utilizes an alkyne- or azide-tagged analog of bis(4-chloro-2-nitrophenyl) disulfide to covalently label its protein targets in living cells or cell lysates. The tagged proteins are then conjugated to a biotin reporter via click chemistry, allowing for their enrichment and subsequent identification by mass spectrometry.

Chemoproteomics Workflow Cell_Treatment Treat cells with tagged bis(4-chloro-2-nitrophenyl) disulfide analog Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Click_Chemistry Click Chemistry: Biotin-azide/alkyne conjugation Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Protein Identification and Quantification MS_Analysis->Data_Analysis

Figure 2: A typical chemoproteomics workflow for the identification of protein targets of a covalent inhibitor.

Protocol:

  • Synthesis of a Tagged Analog:

    • Synthesize an analog of bis(4-chloro-2-nitrophenyl) disulfide that incorporates a bioorthogonal handle, such as a terminal alkyne or an azide group, without significantly altering its reactivity.

  • Cell Culture and Treatment:

    • Culture the cells of interest to the desired confluency.

    • Treat the cells with the tagged inhibitor analog at various concentrations and for different durations. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration in the lysates.

  • Click Chemistry Reaction:

    • To the protein lysates, add the click chemistry reagents: a biotin-azide (if the probe is alkyne-tagged) or biotin-alkyne (if the probe is azide-tagged), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction to allow for the conjugation of biotin to the tagged proteins.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated agarose or magnetic beads to the lysates and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37 °C to digest the enriched proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the enriched proteins.

    • Quantify the relative abundance of proteins in the inhibitor-treated samples compared to the control samples to identify specific targets.

Data Interpretation

  • Enzyme Inhibition Assays: A time-dependent decrease in enzyme activity and a hyperbolic relationship between kobs and inhibitor concentration are strong indicators of covalent inhibition. The calculated kinact/Ki value provides a measure of the covalent efficiency of the inhibitor.

  • Chemoproteomics: Proteins that are significantly enriched in the inhibitor-treated samples compared to the vehicle controls are considered potential targets. Further validation experiments, such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays with the purified candidate proteins, are necessary to confirm these hits.

Conclusion

bis(4-chloro-2-nitrophenyl) disulfide represents a readily accessible chemical entity with the potential to act as a covalent inhibitor through thiol-disulfide exchange with cysteine residues. The protocols outlined in this application note provide a roadmap for the systematic evaluation of its inhibitory activity and the identification of its cellular targets. By employing a combination of in vitro kinetic analysis and in-cell chemoproteomic profiling, researchers can rigorously characterize this and other disulfide-containing compounds as novel tools for probing protein function and for the development of new therapeutic agents. The successful application of these methods will not only elucidate the biological activity of bis(4-chloro-2-nitrophenyl) disulfide but also contribute to the broader understanding of covalent drug action.

References

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964. [Link]

  • PubChem. (n.d.). bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.
  • Warshel, A., Sharma, P. K., Kato, M., Xiang, Y., Liu, H., & Olsson, M. H. (2006). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2.
  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an infinity of possibilities. Journal of medicinal chemistry, 52(5), 1231–1246.
  • Wouters, J., Ooms, F., & Lambert, D. M. (2003). Cyclic 5-membered disulfides are not selective substrates of thioredoxin reductase, but are opened nonspecifically. Current pharmaceutical design, 9(20), 1677–1690.
  • Drug Hunter. (2023). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Organic Syntheses. (n.d.). Di-o-nitrophenyl disulfide. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964.
  • Tuley, A., & FAST, W. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC chemical biology, 1(1), 19–33.
  • Ferguson, G., & Low, J. N. (2002). 2-Nitrophenyl 4-nitrophenyl disulfide. Acta crystallographica.
  • School of Chemical Science, The University of Auckland. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]

  • Ghosh, A. K., Samanta, S., & Agniswamy, J. (2019). Covalent Inhibition in Drug Discovery. Current medicinal chemistry, 26(28), 5293–5317.
  • Drug Target Review. (2021, May 26). Researchers synthesise potential anticancer compounds. [Link]

  • PubChem. (n.d.). 4-Chloro-4'-nitrodiphenyl sulfide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Methods of preventing and removing trisulfide bonds.

Sources

Application Notes and Protocols for the Investigational Use of bis(4-chloro-2-nitrophenyl) disulfide in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Disulfide Probe

In the dynamic field of enzyme kinetics, the exploration of novel substrates is paramount to elucidating enzymatic mechanisms and discovering new inhibitors. This document outlines the theoretical framework and investigational protocols for the use of bis(4-chloro-2-nitrophenyl) disulfide as a potential tool in the study of specific enzyme classes. While not a conventionally utilized substrate, its chemical structure—featuring a disulfide bond susceptible to reduction and two chloro-nitro-substituted phenyl rings—suggests plausible interactions with enzymes such as thioredoxin reductases and glutathione S-transferases.

These application notes are intended for researchers and drug development professionals interested in exploring new chemical probes for enzyme characterization. The protocols provided herein are proposed based on established principles of enzyme kinetics and the known reactivity of structurally related compounds. They serve as a foundational guide for the experimental validation of bis(4-chloro-2-nitrophenyl) disulfide as a novel enzymatic substrate.

Chemical Properties and Handling

Bis(4-chloro-2-nitrophenyl) disulfide is a crystalline solid.[1] Due to the presence of nitro groups, it is advisable to handle this compound with care, using appropriate personal protective equipment. For experimental purposes, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).

PropertyValueSource(s)
Molecular FormulaC₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight377.22 g/mol
AppearancePale yellow crystalline powder
SolubilitySoluble in DMSO, sparingly soluble in ethanol

Potential Application 1: A Substrate for Thioredoxin Reductase

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a key cellular antioxidant system responsible for reducing disulfide bonds.[2] Aromatic disulfides, such as the widely used Ellman's reagent (DTNB), are known substrates for TrxR.[2] By analogy, bis(4-chloro-2-nitrophenyl) disulfide presents a viable, albeit uncharacterized, substrate for this enzyme.

Proposed Reaction Mechanism

The proposed enzymatic reaction involves the NADPH-dependent reduction of the disulfide bond in bis(4-chloro-2-nitrophenyl) disulfide by TrxR, yielding two molecules of 4-chloro-2-nitrothiophenol.

G cluster_0 Thioredoxin Reductase Catalytic Cycle NADPH NADPH + H+ NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (Oxidized) TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Reduction Substrate bis(4-chloro-2-nitrophenyl) disulfide TrxR_red->Substrate e- Product 2 x 4-chloro-2-nitrothiophenol Substrate->Product Reduction

Caption: Proposed catalytic cycle of thioredoxin reductase with bis(4-chloro-2-nitrophenyl) disulfide.

Investigational Protocol: Coupled Assay for Thioredoxin Reductase Activity

A direct spectrophotometric assay is challenging as neither the substrate nor the product has a strong, distinct absorbance. Therefore, a coupled assay is proposed, where the product, 4-chloro-2-nitrothiophenol, reacts with a chromogenic or fluorogenic reagent.

Materials:

  • bis(4-chloro-2-nitrophenyl) disulfide

  • Recombinant human thioredoxin reductase (TrxR1)

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) for positive control

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of bis(4-chloro-2-nitrophenyl) disulfide in DMSO.

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Prepare a working solution of TrxR1 in assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 150 µL of Assay Buffer

      • 10 µL of NADPH stock solution

      • 10 µL of bis(4-chloro-2-nitrophenyl) disulfide stock solution

    • Include a negative control with no enzyme and a positive control using DTNB instead of the test substrate.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the TrxR1 working solution to each well.

  • Detection (Endpoint Assay):

    • After a set incubation time (e.g., 10-30 minutes), add a reagent that reacts with the generated thiophenol to produce a measurable signal. A potential, yet to be validated, approach is to use a reagent that reacts with thiols to form a fluorescent adduct.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the initial reaction velocity from the linear phase of the reaction.

    • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Potential Application 2: A Substrate for Glutathione S-Transferases

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification.[3][4] Compounds containing chloro and nitro substitutions on an aromatic ring are known substrates for GSTs.[5][6][7] It is plausible that bis(4-chloro-2-nitrophenyl) disulfide could act as a substrate for GSTs, with GSH attacking one of the electrophilic aromatic rings.

Proposed Reaction Mechanism

The proposed reaction involves the nucleophilic attack of the thiolate group of glutathione on one of the aromatic rings of bis(4-chloro-2-nitrophenyl) disulfide, leading to the displacement of the disulfide-containing leaving group.

G cluster_1 Proposed GST-Mediated Conjugation GSH Glutathione (GSH) GST GST GSH->GST Substrate bis(4-chloro-2-nitrophenyl) disulfide Substrate->GST Intermediate Meisenheimer-like Intermediate GST->Intermediate Product1 S-(4-chloro-2-nitrophenyl)glutathione Intermediate->Product1 Product2 4-chloro-2-nitrothiophenol Intermediate->Product2

Caption: Proposed mechanism for the GST-catalyzed reaction of bis(4-chloro-2-nitrophenyl) disulfide with glutathione.

Investigational Protocol: HPLC-Based Assay for GST Activity

Due to the complexity of the potential products, an HPLC-based method is proposed to separate and quantify the reactants and products.

Materials:

  • bis(4-chloro-2-nitrophenyl) disulfide

  • Reduced glutathione (GSH)

  • Recombinant human GST (e.g., GSTA1-1, GSTM1-1, GSTP1-1)

  • Assay Buffer: 100 mM potassium phosphate, pH 6.5

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of bis(4-chloro-2-nitrophenyl) disulfide in DMSO.

    • Prepare a 50 mM stock solution of GSH in assay buffer.

    • Prepare a working solution of the GST isoenzyme in assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • Assay Buffer to a final volume of 200 µL

      • GSH stock solution (final concentration 1-5 mM)

      • bis(4-chloro-2-nitrophenyl) disulfide stock solution (varied concentrations for kinetic analysis)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the GST working solution.

    • At various time points, quench the reaction by adding an equal volume of acetonitrile with 0.1% TFA.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with water/0.1% TFA and acetonitrile/0.1% TFA.

    • Monitor the elution of substrates and products using a UV detector (e.g., at 254 nm and 340 nm).

  • Data Analysis:

    • Quantify the formation of the glutathione conjugate by integrating the peak area and using a standard curve if the product can be synthesized and purified.

    • Calculate initial velocities and determine kinetic parameters.

Conclusion and Future Directions

The application notes presented here provide a theoretical and methodological framework for investigating bis(4-chloro-2-nitrophenyl) disulfide as a novel substrate for thioredoxin reductase and glutathione S-transferases. The proposed protocols are starting points for experimental validation. Successful implementation of these assays could introduce a new tool for probing the activity of these important enzyme families. Future work should focus on the synthesis and characterization of the reaction products to confirm the proposed mechanisms and to develop more direct and sensitive detection methods.

References

Application Notes and Protocols for bis(4-chloro-2-nitrophenyl) disulfide: A Thiol-Reactive Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of bis(4-chloro-2-nitrophenyl) disulfide as a cross-linking agent for researchers in protein chemistry, materials science, and drug development. This document outlines the chemical principles, provides detailed experimental protocols, and offers insights into the design and validation of cross-linking studies using this reagent.

Introduction: The Strategic Advantage of an Activated Aromatic Disulfide

Bis(4-chloro-2-nitrophenyl) disulfide is a symmetrical aromatic disulfide that can be employed as a homobifunctional cross-linking agent. Its primary utility lies in its reactivity towards thiol groups (sulfhydryl groups), most notably the side chains of cysteine residues in proteins. The key to its efficacy and the rationale for its selection in specific applications stems from the electronic properties of the aromatic rings.

The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) ortho to the disulfide bond and a chloro group (-Cl) para to the disulfide, significantly activates the disulfide bond towards nucleophilic attack. This activation results in a more efficient and rapid thiol-disulfide exchange reaction compared to aliphatic or non-activated aromatic disulfides. This exchange reaction is the fundamental mechanism by which this cross-linker covalently links molecules containing free thiols.

Furthermore, the disulfide bond within the cross-linker is cleavable under reducing conditions, making bis(4-chloro-2-nitrophenyl) disulfide a reversible cross-linking agent. This property is particularly advantageous in applications such as proteomics, where the ability to cleave the cross-linker can simplify the analysis of cross-linked products by mass spectrometry.[1][2][3]

Key Properties:

PropertyValueSource
Chemical Formula C₁₂H₆Cl₂N₂O₄S₂[4]
Molecular Weight 377.2 g/mol [4]
CAS Number 2050-66-0[4]
Appearance Light yellow to brown powder/crystal
Reactivity Thiol-reactive (specifically with cysteine residues)Inferred from disulfide chemistry
Cleavability Cleavable by reducing agents (e.g., DTT, TCEP)[5]

Mechanism of Action: Thiol-Disulfide Exchange

The cross-linking reaction proceeds via a thiol-disulfide exchange mechanism. A deprotonated thiol group (thiolate anion, -S⁻) from a cysteine residue acts as a nucleophile, attacking one of the sulfur atoms of the activated disulfide bond in bis(4-chloro-2-nitrophenyl) disulfide. This results in the formation of a mixed disulfide and the release of a 4-chloro-2-nitrothiophenol leaving group. A second thiol group can then react with the newly formed mixed disulfide, completing the cross-link and releasing a second molecule of 4-chloro-2-nitrothiophenol.


// Nodes Protein1_SH [label="Protein-SH\n(Cysteine Thiol)"]; Crosslinker [label="bis(4-chloro-2-nitrophenyl)\ndisulfide"]; Intermediate [label="Mixed Disulfide Intermediate"]; Protein2_SH [label="Protein-SH\n(Second Cysteine Thiol)"]; Crosslinked_Protein [label="Cross-linked Protein"]; Leaving_Group [label="2x 4-chloro-2-nitrothiophenol"];

// Edges Protein1_SH -> Intermediate [label="Thiol-Disulfide\nExchange"]; Crosslinker -> Intermediate; Intermediate -> Crosslinked_Protein [label="Second Thiol-Disulfide\nExchange"]; Protein2_SH -> Crosslinked_Protein; Intermediate -> Leaving_Group [style=dashed]; Crosslinked_Protein -> Leaving_Group [style=dashed]; }

Thiol-Disulfide Exchange Mechanism.

Applications

While specific documented applications for bis(4-chloro-2-nitrophenyl) disulfide are not abundant in readily available literature, its chemical properties suggest its utility in several areas:

  • Protein Structure-Function Studies: To probe the proximity of cysteine residues within a single protein or between interacting proteins. The resulting distance constraints can be used to model protein tertiary and quaternary structures.

  • Proteomics and Interactome Mapping: As a cleavable cross-linker to identify protein-protein interactions. The cleavage of the disulfide bond simplifies mass spectrometry data analysis.[1][2][3]

  • Drug Delivery: Incorporation into polymer-based drug delivery systems where the disulfide bond can be cleaved in the reducing environment of the cell, leading to drug release.

  • Materials Science: To create self-healing or recyclable polymers and hydrogels through the incorporation of reversible disulfide cross-links.

Experimental Protocols

The following protocols are designed as a starting point and should be optimized for each specific application.

General Considerations for a Self-Validating System

To ensure the reliability of your cross-linking results, it is crucial to include the following controls in your experimental design:

  • Negative Control (No Cross-linker): Treat a sample with the cross-linker solvent alone to assess for non-specific aggregation or interactions.

  • Negative Control (Non-reducing Conditions): For analysis by SDS-PAGE, run a non-reduced sample of the cross-linked product to visualize the cross-linked species.

  • Positive Control (Reducing Conditions): Treat a cross-linked sample with a reducing agent (e.g., DTT or TCEP) to confirm the cleavability of the disulfide bond. The cross-linked species should disappear, and the original protein bands should reappear.[5]

  • Concentration Optimization: Perform a titration of the cross-linker concentration to find the optimal balance between efficient cross-linking and the formation of high-molecular-weight aggregates.

  • Time Course Analysis: Conduct the cross-linking reaction for different durations to determine the optimal reaction time.

Protocol for Cross-Linking Cysteine-Containing Proteins

This protocol provides a general workflow for cross-linking proteins in solution.

Materials:

  • bis(4-chloro-2-nitrophenyl) disulfide

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purified protein(s) with accessible cysteine residues

  • Reaction Buffer: e.g., 20 mM HEPES or phosphate buffer, 150 mM NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines (like Tris) if you are also using an amine-reactive cross-linker in a multi-step procedure. The pH should be slightly alkaline to promote the formation of the reactive thiolate anion.[6]

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0, or a solution of a small molecule thiol like 2-mercaptoethanol or L-cysteine.

  • Reducing Sample Buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

  • Non-reducing Sample Buffer for SDS-PAGE (lacking reducing agents)

Procedure:

  • Prepare a Stock Solution of the Cross-linker: Dissolve bis(4-chloro-2-nitrophenyl) disulfide in anhydrous DMSO or DMF to a concentration of 10-50 mM. This stock solution should be prepared fresh before each experiment.

  • Prepare the Protein Sample: Dialyze or desalt the purified protein(s) into the Reaction Buffer to remove any interfering substances. The protein concentration will depend on the specific application but typically ranges from 0.1 to 5 mg/mL.

  • Initiate the Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration (e.g., 0.1 - 2 mM). A good starting point is a 20 to 50-fold molar excess of the cross-linker over the protein.

  • Incubate: Incubate the reaction mixture at room temperature or 4°C for 30 minutes to 2 hours. The optimal time and temperature should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes. This will consume any unreacted cross-linker.

  • Analyze the Results:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. Load samples prepared with both non-reducing and reducing sample buffers. In the non-reducing lane, the formation of higher molecular weight bands indicates successful cross-linking. In the reducing lane, these higher molecular weight bands should disappear, and the original protein bands should be visible.[7]

    • Mass Spectrometry: For detailed analysis of cross-linked peptides, the sample can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS. The disulfide bond can be cleaved either before or during mass spectrometric analysis to aid in the identification of the cross-linked peptides.[2][8][9][10]


// Nodes Start [label="Start: Purified Protein(s)\nin Reaction Buffer"]; Add_Crosslinker [label="Add bis(4-chloro-2-nitrophenyl) disulfide\nStock Solution"]; Incubate [label="Incubate\n(e.g., 30 min - 2 hr at RT)"]; Quench [label="Quench Reaction\n(e.g., add Tris or L-cysteine)"]; Analysis [label="Analysis"]; SDS_PAGE [label="SDS-PAGE\n(Reducing vs. Non-reducing)"]; Mass_Spec [label="Mass Spectrometry"];

// Edges Start -> Add_Crosslinker; Add_Crosslinker -> Incubate; Incubate -> Quench; Quench -> Analysis; Analysis -> SDS_PAGE; Analysis -> Mass_Spec; }

General Experimental Workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low cross-linking efficiency - Inaccessible cysteine residues.- Suboptimal pH.- Insufficient cross-linker concentration or reaction time.- Presence of reducing agents in the buffer.- Ensure protein is properly folded and cysteines are accessible (consider partial denaturation).- Optimize reaction pH to 7.5-8.5.- Increase cross-linker concentration and/or reaction time.- Ensure all buffers are free of reducing agents.
Formation of high-molecular-weight aggregates - Excessive cross-linker concentration.- Non-specific protein aggregation.- Perform a cross-linker titration to find the optimal concentration.- Optimize protein concentration and buffer conditions (e.g., ionic strength, pH).
Cross-linked bands do not disappear under reducing conditions - Incomplete reduction.- Irreversible cross-linking side reactions (unlikely with this chemistry).- Increase the concentration of the reducing agent (DTT or TCEP) and/or the incubation time and temperature before loading on the gel.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle bis(4-chloro-2-nitrophenyl) disulfide in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Olenic, S., & Kroos, L. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR protocols, 4(1), 101962. [Link]

  • King, G. J., Jones, A., Kobe, B., Huber, T., Mouradov, D., Hume, D. A., & Ross, I. L. (2008). Identification of disulfide-containing chemical cross-links in proteins using MALDI-TOF/TOF-mass spectrometry. Analytical chemistry, 80(13), 5036–5043. [Link]

  • Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4216-4229. [Link]

  • King, G. J., Jones, A., Kobe, B., Huber, T., Mouradov, D., Hume, D. A., & Ross, I. L. (2008). Identification of disulfide-containing chemical cross-links in proteins using MALDI-TOF/TOF-mass spectrometry. Analytical chemistry, 80(13), 5036–5043. [Link]

  • How to cross-link proteins. (n.d.). Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [Link]

  • Koniev, O., & Wagner, A. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11335-11361. [Link]

  • Arlt, C., Flegler, V., Götze, M., & Sinz, A. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 13(8), 1849-1867. [Link]

  • King, G. J., Jones, A., Kobe, B., Huber, T., Mouradov, D., Hume, D. A., & Ross, I. L. (2008). Identification of Disulfide-containing chemical cross-links in proteins using MALDI-TOF/TOF-MAss spectrometry. UQ eSpace. [Link]

  • Koivisto, J. J., & Scheller, S. (2024). Thiol-Disulfide Exchange Kinetics and Redox Potential of the Coenzyme M and Coenzyme B Heterodisulfide, an Electron Acceptor Coupled to Energy Conservation in Methanogenic Archaea. bioRxiv. [Link]

  • Holey, J., & Fass, D. (2017). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews, 117(8), 5392-5435. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Lee, Y.-T. (2015). How can I cleavage the disulfide bond and create two SH groups? ResearchGate. [Link]

  • The first "Zero Length" MS-Cleavable peptide crosslinker! (2017). News in Proteomics Research. [Link]

  • Hogg, P. J. (2003). Quantification of Thiols and Disulfides. Antioxidants & Redox Signaling, 5(4), 397-405. [Link]

  • de Jong, L., et al. (2016). Development of Large-scale Cross-linking Mass Spectrometry. Journal of Proteome Research, 15(5), 1435-1446. [Link]

  • Can anyone recommend a good protocol for cross-linking proteins? (2015). ResearchGate. [Link]

  • Nagy, P. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. PubChem. Retrieved from [Link]

  • Disulfide-bond cleavage and formation in proteins. (1970). Biochimica et Biophysica Acta (BBA) - Protein Structure, 200(1), 180-183. [Link]

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  • Ida, T., et al. (2017). Biosynthesis and Reactivity of Cysteine Persulfides in Signaling. Proceedings of the National Academy of Sciences of the United States of America, 114(25), E4989-E4998. [Link]

  • Mechanisms of cleavage of allosteric disulfide bonds.... (n.d.). ResearchGate. Retrieved from [Link]

  • Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. (2019). Nature Communications, 10(1), 1-10. [Link]

  • A method for the controlled cleavage of disulfide bonds in proteins in the absence of denaturants. (1985). Journal of Biosciences, 8(3-4), 515-523. [Link]

  • A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery. (2022). ChemRxiv. [Link]

  • Modifying the resolving cysteine affects the structure and hydrogen peroxide reactivity of peroxiredoxin 2. (2019). Journal of Biological Chemistry, 294(1), 143-154. [Link]

  • Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry. (2013). Journal of the American Society for Mass Spectrometry, 24(11), 1732-1741. [Link]

  • PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). PubChem. Retrieved from [Link]

  • Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. (2018). Accounts of Chemical Research, 51(3), 560-570. [Link]

  • PubChemLite. (n.d.). Bis(2-nitrophenyl) disulfide (C12H8N2O4S2). PubChemLite. Retrieved from [Link]

  • The Role of BIS(2-NITRO-4-METHOXYPHENYL)DISULFIDE in Modern Organic Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid. (2019). Molecules, 24(12), 2274. [Link]

  • Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides. (1994). Biochemistry, 33(25), 7940-7946. [Link]

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Application Notes & Protocols for Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the experimental use of bis(4-chloro-2-nitrophenyl) disulfide (BCNPD). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide details the core chemical principles, mechanisms of action, and validated protocols for its application in thiol quantification and synthetic organic chemistry. Safety protocols, data interpretation, and workflow visualizations are included to ensure reliable and reproducible experimental outcomes.

Introduction and Core Principles

Bis(4-chloro-2-nitrophenyl) disulfide, also known as 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide, is an aromatic disulfide compound. Its utility in a research setting is primarily derived from the reactivity of its disulfide bond, which can readily undergo thiol-disulfide exchange reactions.[1][2] This property makes it a valuable reagent for two principal areas of application: the quantification of free sulfhydryl (thiol) groups and as a building block in the synthesis of unsymmetrical disulfides.

The presence of electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl rings activates the disulfide bond, making it more susceptible to nucleophilic attack by a thiolate anion (RS⁻). Upon reaction, the disulfide bond is cleaved, releasing a 4-chloro-2-nitrothiophenol molecule and forming a new, mixed disulfide. The released 4-chloro-2-nitrothiophenol is a chromophore, and its concentration can be determined spectrophotometrically, forming the basis of a quantitative assay analogous to the well-established Ellman's Reagent (DTNB).[1]

Compound Specifications and Physicochemical Data

Accurate experimental design requires precise knowledge of the reagent's properties. The key physicochemical data for bis(4-chloro-2-nitrophenyl) disulfide are summarized below.

PropertyValueReference(s)
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene[3]
CAS Number 2050-66-0[3][4][5]
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[3]
Molecular Weight 377.23 g/mol [3][6]
Appearance Light yellow to brown powder or crystals[6]
Melting Point 214 - 218 °C[6]
Solubility Insoluble in water[6]
Purity >98.0% (HPLC)

Mechanism of Action: Thiol-Disulfide Exchange

The central mechanism underpinning the functionality of bis(4-chloro-2-nitrophenyl) disulfide is the thiol-disulfide exchange. This is a nucleophilic substitution (Sₙ2) reaction where a deprotonated thiol (a thiolate anion, RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[2][7]

The reaction proceeds via a transient, linear trisulfide-like transition state.[7] The stability of the resulting 4-chloro-2-nitrothiophenolate anion makes it an excellent leaving group, driving the reaction forward. The overall process is stoichiometric, with one mole of thiol reacting with one mole of the disulfide to release one mole of the chromophoric thiophenolate.

Thiol_Disulfide_Exchange Mechanism of Thiol-Disulfide Exchange BCNPD BCNPD (Ar-S-S-Ar) intermediate_point BCNPD->intermediate_point Thiolate Thiolate Anion (R-S⁻) Thiolate->intermediate_point + MixedDisulfide Mixed Disulfide (Ar-S-S-R) Chromophore Chromophore (Ar-S⁻) 4-chloro-2-nitrothiophenolate intermediate_point->MixedDisulfide Sₙ2 Attack intermediate_point->Chromophore Release

Caption: Sₙ2 reaction pathway for thiol-disulfide exchange with BCNPD.

Application Protocol 1: Quantification of Thiols

This protocol describes a colorimetric assay for the determination of free thiol concentration in a sample. The assay relies on the stoichiometric release of the 4-chloro-2-nitrothiophenolate chromophore, which can be quantified by measuring its absorbance.

A. Rationale and Causality The choice of an organic solvent is critical as BCNPD is insoluble in water.[6] A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is suitable for dissolving the reagent. The reaction buffer should have a slightly alkaline pH (7.5-8.5) to ensure a sufficient population of the reactive thiolate anion (RS⁻), as the protonated thiol (RSH) is a significantly weaker nucleophile.[1] A standard curve using a known thiol, such as L-cysteine or glutathione, is essential for accurate quantification.

B. Materials and Reagents

  • Bis(4-chloro-2-nitrophenyl) disulfide (BCNPD)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0

  • Thiol Standard: L-cysteine or Glutathione (GSH)

  • Unknown Thiol Sample

  • UV-Vis Spectrophotometer and cuvettes or 96-well microplate reader

C. Experimental Workflow: Thiol Quantification

Thiol_Quantification_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent 1. Prepare BCNPD Stock (e.g., 10 mM in DMSO) mix 4. Mix Reagents (Standards/Sample + BCNPD Stock) prep_reagent->mix prep_std 2. Prepare Thiol Standards (Serial dilution in Reaction Buffer) prep_std->mix prep_sample 3. Prepare Unknown Sample (Dilute in Reaction Buffer) prep_sample->mix incubate 5. Incubate (Room Temp, protect from light) mix->incubate measure 6. Measure Absorbance (Determine λmax, e.g., ~400-450 nm) incubate->measure plot 7. Plot Standard Curve (Absorbance vs. Concentration) measure->plot calculate 8. Calculate Unknown (Interpolate from curve) plot->calculate

Caption: Step-by-step workflow for the quantification of thiols using BCNPD.

D. Step-by-Step Protocol

  • Prepare BCNPD Stock Solution: Dissolve an accurately weighed amount of BCNPD in anhydrous DMSO to create a 10 mM stock solution. Store protected from light.

  • Prepare Thiol Standard Curve: Prepare a 1 mM stock solution of L-cysteine or GSH in the Reaction Buffer. Perform serial dilutions to create a range of standards (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).

  • Prepare Unknown Sample: Dilute the sample containing an unknown concentration of thiols in the Reaction Buffer to ensure the final reading falls within the range of the standard curve.

  • Reaction Setup (96-well plate):

    • To triplicate wells, add 180 µL of each standard or unknown sample dilution.

    • Add 20 µL of the 10 mM BCNPD stock solution to all wells. This initiates the reaction.

    • Include a "blank" control containing 180 µL of Reaction Buffer and 20 µL of BCNPD stock.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The reaction time may need optimization depending on the reactivity of the specific thiol.

  • Measurement: Measure the absorbance at the wavelength of maximum absorbance (λ_max) for the released 4-chloro-2-nitrothiophenolate. This should be determined experimentally by scanning a reacted sample, but is expected to be in the 400-450 nm range.

  • Data Analysis:

    • Subtract the average absorbance of the blank from all standard and sample readings.

    • Plot the background-subtracted absorbance of the standards against their known concentrations.

    • Perform a linear regression to generate a standard curve.

    • Use the equation of the line to calculate the thiol concentration in the unknown samples.

Application Protocol 2: Synthesis of an Unsymmetrical Disulfide

BCNPD serves as an excellent starting material for the synthesis of unsymmetrical disulfides (Ar-S-S-R) via thiol-disulfide exchange. This protocol provides a general method for this transformation.

A. Rationale and Causality The reaction involves reacting BCNPD with a different thiol (R-SH). To facilitate the reaction, a non-nucleophilic base (e.g., triethylamine, TEA) is added to deprotonate the incoming thiol (R-SH) to its more reactive thiolate form (R-S⁻). The reaction is typically performed in an organic solvent capable of dissolving both reactants. Purification via column chromatography is usually required to separate the desired unsymmetrical disulfide from the starting material, the symmetrical disulfide byproduct (R-S-S-R), and the 4-chloro-2-nitrothiophenol byproduct.

B. Materials and Reagents

  • Bis(4-chloro-2-nitrophenyl) disulfide (BCNPD)

  • Thiol of interest (R-SH)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

C. Step-by-Step Protocol

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve bis(4-chloro-2-nitrophenyl) disulfide (1.0 eq) in the chosen anhydrous solvent.

  • Reactant Addition: In a separate flask, dissolve the thiol of interest (R-SH, 1.0-1.2 eq) and triethylamine (1.2 eq) in the same solvent.

  • Reaction: Add the thiol/base solution dropwise to the stirring BCNPD solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the BCNPD starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench by adding a dilute acid (e.g., 1 M HCl) and transfer the mixture to a separatory funnel.

    • Extract the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system to isolate the target unsymmetrical disulfide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Safety and Handling

Proper safety precautions are mandatory when handling bis(4-chloro-2-nitrophenyl) disulfide.

  • Hazard Identification: Causes serious eye irritation (H319) and skin irritation (H315).[3] It is also classified as very toxic to aquatic life with long-lasting effects (H410).[3][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9][10] Avoid release into the environment.[8]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][10]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Price, C. C., & Stacy, G. W. (1948). p-Nitrophenyl sulfide. Organic Syntheses, 28, 82.
  • Bogert, M. T., & Stull, A. (1928). Di-o-nitrophenyl disulfide. Organic Syntheses, 8, 64.
  • ACS Omega. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. American Chemical Society. Retrieved from [Link]

  • Wiley. (n.d.). m-Nitrophenyl disulfide. Organic Syntheses. Retrieved from [Link]

  • Reagentia. (n.d.). Disulfide, bis(4-chloro-2-nitrophenyl) (1 x 25 g). Retrieved from [Link]

  • Hogg, P. J. (2013). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3257–3265.
  • Liu, Y., et al. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1279-1285.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
  • MDPI. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2012). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]

  • Yang, Y., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 99(11), 4484–4500.
  • ResearchGate. (n.d.). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of bis(4-chloro-2-nitrophenyl) disulfide (BCNDS). This compound is a valuable intermediate, but its synthesis can present challenges related to yield and purity. This document provides in-depth troubleshooting, detailed protocols, and mechanistic insights to help you navigate these challenges effectively. The primary synthetic route discussed is the reaction of 1,4-dichloro-2-nitrobenzene with sodium disulfide, a robust method adapted from well-established procedures for analogous compounds[1][2].

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of bis(4-chloro-2-nitrophenyl) disulfide in a direct question-and-answer format.

Issue 1: Consistently Low or No Yield

Q: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the most likely causes and how can I fix this?

A: A low or negligible yield is often traceable to a few critical factors related to reagents and reaction conditions. A systematic check is the best approach.

  • Cause 1: Poor Quality or Improperly Prepared Sodium Disulfide Solution. The sodium disulfide (Na₂S₂) solution is the heart of this reaction. Its potency is critical.

    • Explanation: Sodium sulfide is hygroscopic and can degrade over time. If using crystalline sodium sulfide (Na₂S·9H₂O), ensure the crystals are as dry as possible[2]. The subsequent reaction with sulfur to form the disulfide must be complete. An incomplete conversion results in a lower concentration of the active nucleophile (S₂²⁻).

    • Solution:

      • Use a fresh, high-quality batch of sodium sulfide nonahydrate.

      • When preparing the Na₂S₂ solution in ethanol, ensure the sodium sulfide is fully dissolved before adding the sulfur powder[1].

      • Continue heating and stirring after sulfur addition until a clear, brownish-red solution is formed, indicating the complete formation of sodium disulfide[2]. A microwave-assisted synthesis of sodium disulfide can also be an option for achieving high purity[3][4].

  • Cause 2: Inadequate Reaction Temperature or Time. This is a common kinetic issue.

    • Explanation: The reaction is a nucleophilic aromatic substitution, where the disulfide anion displaces the activated chlorine atom ortho to the nitro group. This reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the conversion will be incomplete[5].

    • Solution:

      • Temperature Control: After adding the sodium disulfide solution, heat the reaction mixture to a gentle reflux. Be cautious, as the initial reaction can be exothermic and vigorous heating can lead to loss of control[2]. A stable reflux temperature (typically around 80-90°C depending on the solvent) should be maintained.

      • Reaction Time: Allow the reaction to proceed for at least 2-4 hours under reflux[5]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Cause 3: Incorrect Stoichiometry. The ratio of reactants is crucial for driving the reaction to completion.

    • Explanation: While the theoretical stoichiometry is 2 moles of 1,4-dichloro-2-nitrobenzene to 1 mole of sodium disulfide, practical synthesis often requires an adjustment. An insufficient amount of the disulfide nucleophile will leave starting material unreacted.

    • Solution: The established protocol for the analogous o-chloronitrobenzene reaction uses a molar ratio of 1.5 moles of sodium sulfide (which forms 1.5 moles of sodium disulfide) to 2 moles of the chloro-nitro compound, representing an excess of the sulfur reagent[2]. Ensure your calculations are correct based on the molecular weights of your specific starting materials.

Troubleshooting Workflow Diagram

G start Low or No Yield Observed reagent 1. Check Reagent Quality start->reagent condition 2. Verify Reaction Conditions reagent->condition Reagents OK na2s_qual Is Na2S·9H2O fresh and dry? reagent->na2s_qual Check workup 3. Review Workup & Purification condition->workup Conditions OK temp_time Was reflux maintained for 2-4 hours? condition->temp_time Check extraction Was product loss during workup minimized? workup->extraction na2s2_prep Is Na2S2 solution clear & brownish-red? substrate_qual Is 1,4-dichloro-2-nitrobenzene of high purity? na2s2_prep->substrate_qual Yes solution_reagent Solution: Prepare fresh Na2S2. Use high-purity reagents. na2s2_prep->solution_reagent No na2s_qual->na2s2_prep Yes na2s_qual->solution_reagent No stoich Was a slight excess of Na2S2 used? temp_time->stoich Yes solution_condition Solution: Monitor with TLC. Ensure stable reflux & adequate time. temp_time->solution_condition No stoich->solution_condition No purification Is the purification method (e.g., recrystallization) suitable? extraction->purification Yes solution_workup Solution: Optimize washing steps. Select appropriate recrystallization solvent. extraction->solution_workup No purification->solution_workup No

Caption: A systematic workflow for troubleshooting low reaction yield.

Issue 2: Product is Impure After Workup

Q: I have isolated a product, but analytical data (NMR, LC-MS) shows significant impurities. What are these contaminants and how can I prevent their formation and remove them?

A: Impurities typically arise from side reactions or incomplete conversion. Identifying the likely culprits is the first step to effective purification.

  • Potential Impurity 1: Unreacted 1,4-dichloro-2-nitrobenzene.

    • Cause: Incomplete reaction due to reasons mentioned in Issue 1 (insufficient time, temperature, or nucleophile).

    • Prevention & Removal: Ensure the reaction goes to completion by monitoring via TLC. Unreacted starting material can often be removed by washing the crude product with ethanol, as the desired disulfide product is less soluble[1]. Recrystallization is also highly effective.

  • Potential Impurity 2: Polysulfides (e.g., trisulfides).

    • Cause: Using a large excess of elemental sulfur when preparing the sodium disulfide can lead to the formation of higher-order polysulfide anions (S₃²⁻, S₄²⁻), which can then react to form trisulfide or tetrasulfide bridges in the final product[6].

    • Prevention & Removal: Adhere strictly to the 1:1 molar ratio of sodium sulfide to sulfur for the preparation of Na₂S₂. Purification can be challenging; fractional recrystallization may be effective.

  • Potential Impurity 3: Monosulfide Byproduct (bis(4-chloro-2-nitrophenyl) sulfide).

    • Cause: The reaction of the starting material with sodium sulfide (Na₂S) instead of sodium disulfide can lead to the formation of a monosulfide bridge[7]. This can happen if the conversion of Na₂S to Na₂S₂ is incomplete.

    • Prevention & Removal: Ensure the complete formation of sodium disulfide as described previously. Separation from the desired disulfide can be achieved via column chromatography or careful recrystallization, as the two compounds will have different polarities and solubilities.

  • Potential Impurity 4: Products of Nitro Group Reduction.

    • Cause: Under certain conditions, particularly with prolonged heating or the presence of reducing contaminants, the nitro groups can be partially reduced to nitroso, hydroxylamino, or even amino functionalities[8].

    • Prevention & Removal: Avoid excessive heating or unnecessarily long reaction times. Ensure all reagents are pure. These byproducts can often be removed by column chromatography.

Common Impurities and Troubleshooting Table
Symptom / Observation Potential Impurity Likely Cause Recommended Solution
TLC/LC-MS peak corresponding to starting material1,4-dichloro-2-nitrobenzeneIncomplete reactionIncrease reaction time/temperature; ensure slight excess of Na₂S₂. Wash crude product with ethanol[1].
Mass spec peaks at M+32, M+64, etc.Polysulfide speciesExcess elemental sulfur in Na₂S₂ preparationUse strict 1:1 molar ratio of Na₂S to S. Purify via recrystallization.
Mass spec peak at M-32Monosulfide byproductIncomplete formation of Na₂S₂ from Na₂SEnsure complete dissolution of sulfur when preparing Na₂S₂. Purify via column chromatography.
Discoloration (dark red/black) or complex NMR spectrumNitro group reduction productsExcessive heat; prolonged reaction timeAdhere to recommended reaction time and temperature. Purify via column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of bis(4-chloro-2-nitrophenyl) disulfide? A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The potent nucleophile, the disulfide anion (S₂²⁻), attacks the electron-deficient carbon atom bonded to the chlorine. The strong electron-withdrawing effect of the ortho-nitro group activates this position, stabilizing the negative charge in the Meisenheimer complex intermediate and facilitating the displacement of the chloride leaving group.

Reaction Mechanism Diagram

G Overall reaction for BCNDS synthesis. 2 R-Cl 2 x 1,4-dichloro-2-nitrobenzene R-S-S-R Bis(4-chloro-2-nitrophenyl) disulfide 2 R-Cl->R-S-S-R Na2S2 Sodium Disulfide (Na₂S₂) Na2S2->R-S-S-R 2 NaCl 2 x Sodium Chloride (NaCl)

Caption: Overall reaction for BCNDS synthesis.

Q2: Which solvent is best for this reaction? A2: Ethanol (95%) is the most commonly cited and effective solvent for this type of reaction[1][2]. It readily dissolves the organic starting material and the sodium disulfide, allowing the reaction to proceed in a homogeneous phase. Its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate under reflux.

Q3: How should I purify the final product? A3: The most effective purification method is recrystallization. After the initial workup (filtration and washing with water and ethanol to remove salts and unreacted starting material), the crude product can be recrystallized from glacial acetic acid or benzene to yield pure, yellow needles[9]. Always perform purification in a well-ventilated fume hood.

Section 3: Detailed Experimental Protocol

This protocol is adapted from the well-established method for synthesizing di-o-nitrophenyl disulfide and is optimized for the preparation of bis(4-chloro-2-nitrophenyl) disulfide[2].

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (moles)Mass / Volume
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)240.180.1536.0 g
Sulfur (S)32.060.154.8 g
1,4-dichloro-2-nitrobenzene192.000.2038.4 g
Ethanol (95%)--~200 mL
Water--~100 mL

Procedure

  • Preparation of Sodium Disulfide Solution:

    • In a 500 mL round-bottomed flask equipped with a reflux condenser, add 36.0 g (0.15 mol) of crystalline sodium sulfide nonahydrate to 150 mL of 95% ethanol.

    • Heat the mixture on a steam bath or heating mantle with stirring until the sodium sulfide is completely dissolved.

    • Add 4.8 g (0.15 mol) of finely ground sulfur powder to the hot solution.

    • Continue heating and stirring under reflux until all the sulfur has dissolved, resulting in a clear, brownish-red solution. This may take 30-60 minutes.

  • Main Reaction:

    • In a separate 1 L round-bottomed flask, dissolve 38.4 g (0.20 mol) of 1,4-dichloro-2-nitrobenzene in 50 mL of 95% ethanol.

    • Slowly and carefully add the hot sodium disulfide solution to the 1,4-dichloro-2-nitrobenzene solution through the top of the reflux condenser. Caution: The initial reaction is exothermic. Add the first portion slowly and wait for any vigorous reaction to subside before continuing the addition[2].

    • Once the addition is complete, heat the reaction mixture to a gentle reflux on a steam bath or heating mantle.

    • Maintain the reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

    • Collect the solid by suction filtration. The solid is a mixture of the desired product and sodium chloride.

    • Transfer the filtered solid to a beaker and add 100 mL of water. Stir thoroughly to dissolve the sodium chloride.

    • Filter the mixture again by suction to isolate the purified product.

    • Wash the crystalline residue on the filter with a small amount of cold 95% ethanol to remove any unreacted starting material[1].

    • Dry the final product, bis(4-chloro-2-nitrophenyl) disulfide, in a vacuum oven. The expected yield is typically in the range of 60-70%.

  • Recrystallization (Optional, for high purity):

    • The dried product can be further purified by recrystallizing from glacial acetic acid[9]. Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and collect the pure product by filtration.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_na2s2 1. Prepare Na2S2 Solution (Na2S + S in EtOH) prep_substrate 2. Prepare Substrate Solution (Ar-Cl in EtOH) prep_na2s2->prep_substrate react 3. Combine & Reflux (2-4 hours, ~85°C) prep_substrate->react cool 4. Cool to RT & Filter react->cool wash_h2o 5. Wash with Water (Removes NaCl) cool->wash_h2o wash_etoh 6. Wash with cold EtOH (Removes Ar-Cl) wash_h2o->wash_etoh dry 7. Dry under Vacuum wash_etoh->dry recrystal 8. Recrystallize (Optional) (Glacial Acetic Acid) dry->recrystal final_product Pure BCNDS Product dry->final_product If not recrystallizing recrystal->final_product

Caption: Step-by-step experimental workflow for BCNDS synthesis.

References

  • BenchChem. (2025). Troubleshooting low yields in Dibenzyl Disulfide synthesis.
  • BenchChem. (2025). Technical Support Center: Di-n-Amyl Disulfide Synthesis.
  • Sigma-Aldrich. Bis(4-chlorophenyl) disulfide 97.
  • BenchChem. (2025). Technical Support Center: Optimizing Di-n-Amyl Disulfide Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Discovery of Bis(2-nitrophenyl)
  • Guidechem. Bis(2-nitrophenyl) disulfide 1155-00-6 wiki.
  • Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. [Link]

  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. [Link]

  • McAuliffe, R., Petrova, V., McDermott, M., & Veith, G. M. (2021). Synthesis of model sodium sulfide films. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Syntheses. Sulfide, bis-(p-nitrophenyl). [Link]

  • El-Shinawi, H., Cussen, E. J., & Corr, S. A. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic chemistry, 57(13), 7499–7502. [Link]

Sources

Technical Support Center: Troubleshooting Thiol Detection Assays Using Chromogenic Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Reagent Chemistry: The troubleshooting guide below addresses interferences encountered in thiol detection assays that utilize a chromogenic disulfide reagent, such as bis(4-chloro-2-nitrophenyl) disulfide. This molecule belongs to a class of compounds, the most famous of which is 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's Reagent). All these reagents operate on the identical principle of thiol-disulfide exchange. A thiol from your sample attacks the reagent's disulfide bond, breaking it and releasing a stoichiometric amount of a brightly colored thiolate anion. The concentration of this colored product, measured via absorbance, is directly proportional to the concentration of free thiols in your sample. The principles and troubleshooting steps detailed here are universally applicable to this entire class of assays.

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured to help you diagnose and resolve common experimental issues based on the symptoms you observe.

Issue 1: High Background Absorbance in the Reagent Blank

You observe a strong color signal (high absorbance) in your "reagent blank" well, which contains only the assay buffer and the bis(4-chloro-2-nitrophenyl) disulfide reagent, before any sample has been added.

Root Cause Analysis:

This indicates that the disulfide reagent is being reduced, or is spontaneously degrading, to release the colored thiolate without reacting with a sample thiol.

  • Cause A: Buffer Contamination: Your assay buffer may be contaminated with extraneous reducing agents. This is common in labs where reagents like dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) are frequently used. Even trace amounts can cause a significant background signal.

  • Cause B: Reagent Instability: The disulfide bond in the reagent is susceptible to cleavage under certain conditions. Exposure to high pH (typically > 8.5) or light over extended periods can cause the reagent to degrade spontaneously. Improper storage (e.g., not protected from moisture) can also lead to degradation.

Troubleshooting Workflow:

start High Background (Reagent Blank) q1 Is the assay buffer freshly prepared? start->q1 prep_buffer Prepare fresh, sterile-filtered assay buffer. q1->prep_buffer No q2 Is the disulfide reagent solution fresh? q1->q2 Yes retest1 Retest Reagent Blank prep_buffer->retest1 retest1->q2 end_ok Problem Resolved retest1->end_ok Success prep_reagent Prepare fresh reagent from powder stock. q2->prep_reagent No end_persist Issue Persists: Check water source & pipettor contamination q2->end_persist Yes retest2 Retest Reagent Blank prep_reagent->retest2 retest2->end_ok Success

Caption: Workflow for diagnosing high background signal.

Solutions & Protocols:

  • Prepare Fresh Buffer: Discard your current assay buffer and prepare a new batch using high-purity water (Milli-Q or equivalent). If possible, sterile-filter the buffer to remove any microbial contamination, as bacteria can sometimes produce reducing compounds.

  • Prepare Fresh Reagent Stock: The chromogenic disulfide reagent should be dissolved in a suitable solvent (as recommended by the manufacturer) and used as fresh as possible. If you are using a stock solution, ensure it has been stored correctly (e.g., protected from light at 4°C or -20°C).

  • Run a Control Plate:

    • Well A1 (System Blank): High-purity water only.

    • Well B1 (Buffer Blank): Fresh Assay Buffer only.

    • Well C1 (Reagent Blank): Fresh Assay Buffer + Fresh Disulfide Reagent.

    • Read the absorbance. The signal in C1 should be negligibly low compared to your expected sample signal.

Issue 2: Inconsistent, Drifting, or Non-Linear Absorbance Readings

After adding your sample, the absorbance readings are unstable, either drifting continuously upwards or downwards, or the dose-response curve for your standards is non-linear.

Root Cause Analysis:

This behavior points to either an ongoing chemical reaction in the well or an optical artifact that is changing over time.

  • Cause A: Sample Precipitation (Turbidity): The most common cause. When your sample is added to the assay buffer, proteins or other components may slowly denature and precipitate. This particulate matter scatters light, leading to a false, rising absorbance reading that is unrelated to the colorimetric reaction.

  • Cause B: Competing Reactions: Your sample may contain components that react slowly with either the thiol of interest or the disulfide reagent itself, causing the concentration of the colored product to change over the measurement period.

  • Cause C: Insufficient Incubation: The reaction between the sample thiol and the disulfide reagent may not have reached its endpoint before you started measuring, especially if the thiol concentration is very high or very low.

Troubleshooting Workflow & Protocol:

Protocol: Diagnosing and Correcting for Turbidity

  • Prepare Blanks: For every sample or standard you test, you must prepare a parallel "sample blank".

    • Test Well: Assay Buffer + Sample + Disulfide Reagent.

    • Sample Blank Well: Assay Buffer + Sample (do NOT add the disulfide reagent).

  • Incubate: Incubate both wells for the standard reaction time (e.g., 15 minutes) at a controlled temperature.

  • Measure: Read the absorbance of both the Test Well and the Sample Blank Well at the analytical wavelength.

  • Calculate Corrected Absorbance: Corrected Absorbance = Absorbance (Test Well) - Absorbance (Sample Blank Well)

This subtraction method effectively removes the signal contribution from turbidity, as well as any intrinsic color from your sample. If the "Sample Blank Well" absorbance is high or drifts, you have confirmed a turbidity problem. Consider pre-clearing your sample by centrifugation (e.g., 10,000 x g for 10 minutes) or filtration before use.

Issue 3: Suspected Sample Matrix Interference (False Positives or False Negatives)

Your results are unexpected. A sample you believe should have no free thiols gives a high signal (false positive), or a sample known to contain thiols gives a low signal (false negative).

Root Cause Analysis:

The chemical complexity of biological samples, cell lysates, or drug compounds can directly interfere with the assay chemistry.

  • False Positives (Artificially High Signal): Caused by non-thiol molecules in your sample that can directly reduce the disulfide reagent.

  • False Negatives (Artificially Low Signal): Caused by molecules in your sample that "scavenge" or react with the thiols you intend to measure, making them unavailable to the disulfide reagent.

Common Interfering Substances:

Interfering SubstanceMechanism of InterferenceOutcome
Ascorbic Acid (Vitamin C)Directly reduces the disulfide reagent.False Positive
TCEP, DTT, BMEPotent reducing agents; will be measured as "thiol".False Positive
NADH, NADPHCan slowly reduce the disulfide reagent.False Positive
Metal Ions (e.g., Cu²⁺, Hg²⁺)Can form tight bonds with thiols (mercaptides).False Negative
Maleimides, IodoacetamidesCovalently bind to and block sample thiols.False Negative

Troubleshooting Workflow:

The gold-standard method for identifying matrix interference is a Spike-and-Recovery Experiment . This experiment determines if the assay can accurately measure a known amount of a thiol standard when it is "spiked" into your complex sample matrix.

start Suspected Matrix Interference prep Prepare 3 Samples: A: Sample Matrix Only B: Thiol Standard in Buffer C: Sample Matrix + Thiol Standard start->prep measure Run Assay & Measure Absorbance for A, B, and C prep->measure calc Calculate % Recovery: %R = [ (C - A) / B ] * 100 measure->calc decision Is % Recovery within 80-120%? calc->decision no_int No Significant Interference (Result is Valid) decision->no_int Yes low_rec < 80% Recovery: Indicates Signal Suppression (False Negative) decision->low_rec No, <80% high_rec > 120% Recovery: Indicates Signal Enhancement (False Positive) decision->high_rec No, >120% remedy Remediation: Dilute sample, use dialysis, or size-exclusion chromatography to remove interfering substance. low_rec->remedy high_rec->remedy

Caption: Workflow for a spike-and-recovery experiment.

Protocol: Spike-and-Recovery

  • Prepare a Thiol Standard: Prepare a known concentration of a thiol standard (e.g., 100 µM L-cysteine or Glutathione) in your standard assay buffer.

  • Set up the Experiment:

    • Sample A (Matrix): Your sample + assay buffer.

    • Sample B (Spike in Buffer): Thiol standard + assay buffer.

    • Sample C (Spiked Sample): Your sample + an equal amount of thiol standard.

  • Run the Assay: Add the disulfide reagent to all samples, incubate, and read the absorbance. Remember to use appropriate sample blanks for each condition.

  • Calculate Recovery: Use the formula in the diagram above. An acceptable recovery is typically between 80% and 120%. If your result falls outside this range, your sample matrix is interfering, and you may need to dilute your sample or use a purification method (e.g., dialysis, desalting column) to remove the interfering substance.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for this assay?

    • A: Typically between pH 7.0 and 8.0. The reaction itself (thiol-disulfide exchange) is faster at slightly alkaline pH. More importantly, the released thiolate product requires a pH above its pKa to be in its ionized, colored form. Check the manufacturer's data sheet for your specific reagent, but pH 7.4 is a common and safe starting point.

  • Q2: My sample already contains a reducing agent like DTT or TCEP. How can I measure my thiol of interest?

    • A: You must remove the interfering reducing agent before the assay. The best method is to use a desalting column (spin column) or dialysis with a low molecular weight cutoff. This will exchange the buffer and remove small molecules like DTT/TCEP while retaining larger protein thiols.

  • Q3: How long should the reaction incubate?

    • A: This is concentration-dependent, but 15 minutes at room temperature is a common starting point. For very low thiol concentrations, a longer incubation may be needed. It is best to perform a time-course experiment (reading absorbance every 2 minutes for 30 minutes) with a representative sample to determine when the reaction plateaus.

  • Q4: Can I use a 96-well plate reader for this assay?

    • A: Absolutely. This assay is ideally suited for a plate reader format. This allows for the simultaneous analysis of standards, samples, and the necessary blanks (reagent blank, sample blank) in parallel, which is critical for accurate results.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents. [Link]

Technical Support Center: Optimizing the Synthesis of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of bis(4-chloro-2-nitrophenyl) disulfide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this specific disulfide synthesis.

Introduction

Bis(4-chloro-2-nitrophenyl) disulfide is a key building block in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the disulfide bond and the specific substitution pattern on the aromatic rings can present unique challenges. This guide provides a structured approach to troubleshoot and optimize your reaction conditions, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing bis(4-chloro-2-nitrophenyl) disulfide?

The most prevalent and scalable method involves the reaction of a suitable precursor, such as 1,4-dichloro-2-nitrobenzene, with a sulfurizing agent like sodium disulfide (Na₂S₂).[1] This approach is an aromatic nucleophilic substitution where the disulfide anion displaces the more activated chlorine atom.

Q2: What are the primary safety concerns when running this reaction?

The starting material, 1,4-dichloro-2-nitrobenzene, is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[2][3][4] Sodium sulfide and the generated sodium disulfide solution are corrosive and can release toxic hydrogen sulfide gas upon acidification. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] The reaction itself can be exothermic, especially during the initial addition of the sodium disulfide solution, and requires careful temperature control.[1]

Q3: Can I use 4-chloro-2-nitrothiophenol as a starting material?

Yes, the oxidative coupling of 4-chloro-2-nitrothiophenol is a viable alternative. This would typically involve an oxidizing agent to form the disulfide bond. However, the synthesis from 1,4-dichloro-2-nitrobenzene is often more cost-effective for larger-scale preparations.

Q4: What is the expected appearance and melting point of the final product?

Pure bis(4-chloro-2-nitrophenyl) disulfide is typically a light yellow to brown powder or crystalline solid.[6] Its reported melting point is in the range of 214-218 °C.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of bis(4-chloro-2-nitrophenyl) disulfide in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired disulfide. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to several factors, from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Ensure that the reaction time and temperature are adequate. A common protocol for a similar synthesis involves heating the reaction mixture for several hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Cause 2: Poor Quality of Sodium Disulfide. The sodium disulfide solution is a critical reagent.

    • Solution: It is often prepared in situ by reacting sodium sulfide (Na₂S) with elemental sulfur.[1] Ensure that the sodium sulfide is of good quality (e.g., Na₂S·9H₂O) and that the sulfur dissolves completely to form the reddish-brown sodium disulfide solution. Using old or improperly stored sodium sulfide can lead to lower concentrations of the active disulfide anion.

  • Cause 3: Improper Stoichiometry. An incorrect ratio of reactants can lead to low yields.

    • Solution: While a stoichiometric amount of sodium disulfide is theoretically required, a slight excess may be necessary to drive the reaction to completion. However, a large excess can promote the formation of polysulfides. Carefully control the molar ratios of your reactants.

  • Cause 4: Reaction Temperature Too Low. Aromatic nucleophilic substitutions are often temperature-dependent.

    • Solution: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy. For similar reactions, refluxing in ethanol is common.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product is highly impure, and I am struggling with purification. What are the likely impurities and what are the best purification methods?

A: Impurities in this synthesis can arise from side reactions or unreacted starting materials.

  • Impurity 1: Unreacted 1,4-dichloro-2-nitrobenzene. If the reaction is incomplete, the starting material will contaminate the product.

    • Identification: This can be identified by TLC or by characteristic signals in the ¹H NMR spectrum of the crude product.

    • Purification: The unreacted starting material is often more soluble in nonpolar solvents than the disulfide product. Washing the crude product with a suitable solvent, such as ethanol, can help remove it.[6]

  • Impurity 2: Formation of the Monosulfide. The reaction of the initially formed thiophenolate with another molecule of the aryl halide can lead to the formation of bis(4-chloro-2-nitrophenyl) sulfide.

    • Identification: This impurity will have a different mass and fragmentation pattern in mass spectrometry compared to the disulfide.

    • Purification: Careful recrystallization or column chromatography may be required to separate the sulfide from the disulfide.

  • Impurity 3: Formation of Polysulfides. Using a large excess of sulfur when preparing the sodium disulfide can lead to the formation of trisulfides and higher polysulfides.

    • Identification: These impurities will have higher molecular weights than the desired disulfide.

    • Purification: These are often more challenging to remove. Optimizing the stoichiometry of the sodium disulfide preparation is the best way to avoid their formation.

  • Purification Strategy: The crude product, which is often a mixture of the disulfide and inorganic salts (e.g., sodium chloride), should first be thoroughly washed with water to remove the salts.[1] Subsequent washing with a solvent like ethanol can remove unreacted starting material.[6] For higher purity, recrystallization from a suitable solvent (e.g., acetic acid or a mixed solvent system) is recommended.

Issue 3: Difficulty in Characterizing the Final Product

Q: I have isolated a product, but I am unsure of its identity and purity. How can I confidently characterize bis(4-chloro-2-nitrophenyl) disulfide?

A: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR Spectroscopy:

    • Expected ¹H NMR: The aromatic region should show a characteristic set of signals for the substituted phenyl rings. Due to the substitution pattern, you would expect to see three distinct aromatic protons for each ring, likely appearing as doublets and a doublet of doublets.

    • Expected ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbons attached to the nitro group and the sulfur atom will have characteristic chemical shifts.

    • Troubleshooting: The presence of unexpected signals in the NMR spectra can indicate impurities. Comparing the spectra of your product with predicted spectra or data from similar compounds can aid in identification.[7][8]

  • Mass Spectrometry (MS):

    • Expected Mass: The molecular weight of bis(4-chloro-2-nitrophenyl) disulfide is 377.2 g/mol .[9] In the mass spectrum, you should look for the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺.

    • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in a specific ratio.

    • Fragmentation: The disulfide bond can cleave under mass spectrometry conditions, leading to characteristic fragment ions.[10][11]

  • Melting Point:

    • Expected Value: A sharp melting point in the range of 214-218 °C is indicative of a pure product. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of Bis(4-chloro-2-nitrophenyl) Disulfide

This protocol is adapted from a well-established procedure for a similar compound and should be optimized for your specific laboratory conditions.[1]

Materials:

  • 1,4-dichloro-2-nitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • 95% Ethanol

  • Water

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.5 moles) in 95% ethanol by heating on a steam bath.

  • To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms). Continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.

  • Reaction Setup: In a separate, larger round-bottom flask, prepare a solution of 1,4-dichloro-2-nitrobenzene (2 moles) in 95% ethanol.

  • Reaction: Slowly add the sodium disulfide solution to the 1,4-dichloro-2-nitrobenzene solution through an addition funnel. Caution: The initial addition should be slow as the reaction can be exothermic.

  • Once the addition is complete, heat the mixture on a steam bath, gently at first, and then at full heat for several hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The crude product may precipitate.

    • Filter the mixture by suction to collect the solid product.

    • Transfer the filtered solid, a mixture of the disulfide and sodium chloride, to a beaker.

    • Add water and stir thoroughly to dissolve the sodium chloride.

    • Filter the mixture again to isolate the purified crystalline residue.

    • Wash the residue on the filter with 95% ethanol to remove any unreacted 1,4-dichloro-2-nitrobenzene.[6]

    • Dry the final product, bis(4-chloro-2-nitrophenyl) disulfide.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[9]
Molecular Weight 377.2 g/mol [9]
CAS Number 2050-66-0[9]
Appearance Light yellow to brown powder/crystals[6]
Melting Point 214-218 °C

Visualizations

Reaction Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification Na2S_S Prepare Sodium Disulfide (Na2S + S in Ethanol) Addition Slowly add Na2S2 solution to ArCl solution Na2S_S->Addition ArCl Dissolve 1,4-dichloro-2-nitrobenzene in Ethanol ArCl->Addition Heating Heat reaction mixture (monitor by TLC) Addition->Heating Cooling Cool to room temperature Heating->Cooling Filtration1 Filter to collect crude solid Cooling->Filtration1 Washing_H2O Wash with water to remove salts Filtration1->Washing_H2O Filtration2 Filter to isolate disulfide Washing_H2O->Filtration2 Washing_EtOH Wash with ethanol Filtration2->Washing_EtOH Drying Dry the final product Washing_EtOH->Drying

Caption: Synthetic workflow for bis(4-chloro-2-nitrophenyl) disulfide.

Troubleshooting Decision Tree for Low Yield

G decision decision solution solution start Low Yield Observed decision1 Reaction complete by TLC? start->decision1 Check Reaction Completion decision2 Quality of Na2S2 solution? decision1->decision2 Yes solution1 Increase reaction time and/or temperature. Monitor progress. decision1->solution1 No decision3 Stoichiometry correct? decision2->decision3 Good solution2 Use fresh Na2S and ensure complete dissolution of sulfur. decision2->solution2 Questionable solution4 Consider other factors (e.g., solvent purity). decision3->solution4 Yes solution3 Recalculate and use a slight excess of Na2S2. decision3->solution3 No

Caption: Troubleshooting low yield in the disulfide synthesis.

References

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. Retrieved from [Link]

  • Bogert, M. T., & Stull, A. (1928). Di-o-nitrophenyl disulfide. Organic Syntheses, 8, 64. DOI: 10.15227/orgsyn.008.0064. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • PubMed Central. (n.d.). Fragmentation of peptide disulfides under conditions of negative ion mass spectrometry: studies of oxidized glutathione and contryphan. Retrieved from [Link]

  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

Sources

stability issues of bis(4-chloro-2-nitrophenyl) disulfide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(4-chloro-2-nitrophenyl) disulfide

Introduction

Welcome to the technical support guide for bis(4-chloro-2-nitrophenyl) disulfide (CAS No. 2050-66-0).[1] This symmetrical disulfide is a valuable reagent in synthetic chemistry and various biochemical assays, often utilized for its reactivity towards thiols. However, its utility is intrinsically linked to the stability of its disulfide bond, which can be susceptible to cleavage under common experimental conditions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered when working with this compound in solution. We will explore the causal factors behind its degradation and provide actionable protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) on Handling and Storage

Q1: How should I properly store the solid bis(4-chloro-2-nitrophenyl) disulfide reagent?

A: Proper storage of the solid material is the first step in ensuring reproducible experiments. Bis(4-chloro-2-nitrophenyl) disulfide is a stable crystalline solid and should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] Exposure to moisture can lead to hydrolysis over time, while prolonged exposure to light may initiate photochemical degradation. We recommend storage at 2-8°C.

Q2: What are the primary safety precautions I should take when handling this compound?

A: User safety is paramount. Bis(4-chloro-2-nitrophenyl) disulfide is classified as a substance that causes serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, always wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Ensure that any waste is disposed of according to institutional and local environmental regulations to prevent release into the environment.

Troubleshooting Guide: Core Stability Issues in Solution

This section addresses the most common problems users encounter after dissolving bis(4-chloro-2-nitrophenyl) disulfide.

Q3: I dissolved the compound, but my solution appears cloudy or a precipitate has formed. What is the cause?

A: This is almost always a solubility issue. Bis(4-chloro-2-nitrophenyl) disulfide is practically insoluble in water.[4][5] Attempts to dissolve it directly in aqueous buffers will result in suspension or precipitation.

  • Causality: The molecule is large, non-polar, and crystalline, making it energetically unfavorable to dissolve in polar solvents like water.

  • Solution: Always prepare a concentrated stock solution in a water-miscible organic solvent first. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Once fully dissolved, you can perform a serial dilution into your final aqueous experimental buffer. Note that the final concentration of the organic solvent should be kept to a minimum and consistent across all experiments to avoid artifacts. See Protocol 1 for a detailed procedure.

Q4: My assay results are inconsistent and drift over time. Could the stability of bis(4-chloro-2-nitrophenyl) disulfide be the problem?

A: Yes, this is a classic symptom of in-solution instability. If the concentration of your reagent is changing during your experiment, your results will not be reproducible. The primary cause of this instability is the cleavage of the disulfide (S-S) bond.

  • Causality: The disulfide bond is susceptible to nucleophilic attack, most commonly by thiolate anions (RS⁻) present in the solution. This process, known as thiol-disulfide exchange, is the fundamental mechanism behind the compound's reactivity but also its primary degradation pathway.[6] The presence of even trace amounts of free thiols (e.g., from other reagents, proteins, or as a degradation product) can initiate a chain reaction that cleaves the disulfide.

  • Solution:

    • pH Control: The concentration of the highly nucleophilic thiolate anion is pH-dependent. At higher pH (>8), the equilibrium shifts towards the thiolate form, dramatically accelerating the rate of disulfide exchange. We strongly recommend preparing your solutions in a buffer with a pH at or below 7.5.

    • Prepare Fresh: Always prepare the final working solution of bis(4-chloro-2-nitrophenyl) disulfide immediately before you begin your experiment. Do not let it sit on the bench for extended periods.

    • Temperature: Keep working solutions on ice to slow the rate of any degradation reactions.

Q5: What are the primary degradation pathways for bis(4-chloro-2-nitrophenyl) disulfide in an experimental setting?

A: The main degradation pathway is reductive cleavage of the disulfide bond. This can be initiated by several factors common in laboratory settings.

  • Thiol-Disulfide Exchange: As detailed above, this is the most significant pathway. Any free thiol in your system can act as a nucleophile, attacking the disulfide bond to form a new, mixed disulfide and releasing a molecule of 4-chloro-2-nitrothiophenol. This process is reversible and will proceed until an equilibrium is reached.[6][7]

  • Base-Catalyzed Decomposition: In the presence of strong bases, diaryl disulfides can undergo reduction and decomposition.[8] This is another critical reason to maintain strict pH control and avoid highly alkaline conditions.

  • Photolytic Cleavage: Aromatic nitro compounds and disulfide bonds can be sensitive to UV light. While less common than thiol-mediated cleavage, exposure to direct sunlight or other strong light sources can provide the energy to break the S-S bond, generating reactive radicals.

Below is a diagram illustrating the key thiol-disulfide exchange mechanism.

G cluster_legend Legend BCND Bis(4-chloro-2-nitrophenyl) Disulfide (Ar-S-S-Ar) Attack BCND->Attack Thiolate Thiolate Anion (R-S⁻) Thiolate->Attack Nucleophilic Attack Mixed_DS Mixed Disulfide (Ar-S-S-R) Attack->Mixed_DS New S-S Bond Forms Released_Thiol 4-chloro-2-nitrothiophenol (Ar-SH) Attack->Released_Thiol Original S-S Bond Cleaves Ar Ar = 4-chloro-2-nitrophenyl R R = Any alkyl or aryl group

Caption: Thiol-Disulfide Exchange Pathway.

Data Summary and Recommendations

For optimal experimental outcomes, please adhere to the following guidelines, which are based on the chemical properties of aryl disulfides.

FactorKey Issue & CausalityRecommendation & Best Practice
Solvent Poor Aqueous Solubility: The non-polar nature of the molecule prevents dissolution in aqueous buffers, leading to precipitation and inaccurate concentrations.[4][5]Prepare a 10-100 mM stock solution in anhydrous DMSO or DMF. Dilute into the final buffer immediately before use. Keep the final solvent concentration below 1% if possible.
pH Base-Catalyzed Cleavage: The rate of thiol-disulfide exchange is highly dependent on the concentration of the thiolate anion (RS⁻), which increases exponentially at pH > 8.[6]Maintain experimental pH ≤ 7.5. If the assay must be run at a higher pH, the reagent's instability must be measured and accounted for.
Temperature Increased Reaction Kinetics: Higher temperatures accelerate all chemical reactions, including the degradation of the disulfide bond.Prepare solutions fresh and keep them on ice or at 4°C during the experiment. For long-term storage, aliquot the organic stock solution and store at -20°C or -80°C.
Light Potential Photolysis: Aromatic nitro compounds can be light-sensitive, and UV energy can cleave the disulfide bond.Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid exposure to direct sunlight.
Contaminants Trace Reducing Agents/Thiols: The presence of unintended thiols (e.g., from buffer components, biological samples) will actively degrade the reagent.Use high-purity reagents and solvents (e.g., HPLC grade). Be mindful of the composition of your sample; proteins with free cysteine residues will react.

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol provides a reliable method for preparing a stock solution to minimize solubility-related issues.

  • Pre-analysis: Bring the sealed container of bis(4-chloro-2-nitrophenyl) disulfide (MW: 377.23 g/mol ) to room temperature before opening to prevent moisture condensation.[1]

  • Weighing: In a chemical fume hood, accurately weigh a desired amount of the solid. For a 10 mM stock solution, this would be 3.77 mg per 1 mL of solvent.

  • Dissolution: Add the solid to a volumetric flask or an appropriate vial. Add approximately 80% of the final volume of anhydrous DMSO or DMF.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear and yellow.

  • Final Volume: Add the solvent to reach the final desired volume and mix thoroughly.

  • Storage: Store this stock solution in small aliquots in amber vials at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Solution Stability via UV-Vis Spectrophotometry

This kinetic experiment allows you to determine the stability of your reagent under your specific experimental conditions (buffer, pH, temperature).

  • Preparation: Prepare your complete experimental buffer.

  • Dilution: Dilute your stock solution of bis(4-chloro-2-nitrophenyl) disulfide into the buffer to the final working concentration.

  • Measurement: Immediately transfer the solution to a quartz cuvette and place it in a temperature-controlled spectrophotometer.

  • Scan: Measure the full UV-Vis spectrum (e.g., 250-500 nm) at time zero (T=0).

  • Monitor: Take repeated spectral scans at regular intervals (e.g., every 15 minutes) for the duration of your typical experiment.

  • Analysis: A stable solution will show a consistent absorbance spectrum over time. Degradation is indicated by a decrease in the parent compound's absorbance peak and/or the appearance of a new peak corresponding to the 4-chloro-2-nitrothiophenol byproduct.

Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose the problem.

G Start Inconsistent or Unexpected Results CheckPrep Step 1: Verify Solution Preparation Start->CheckPrep CheckSolubility Is the solution clear? Was an organic stock used? CheckPrep->CheckSolubility RedoPrep ACTION: Remake solution per Protocol 1. CheckSolubility->RedoPrep No CheckStab Step 2: Evaluate In-Solution Stability CheckSolubility->CheckStab Yes RedoPrep->Start RunStabTest Did you perform a stability test (Protocol 2)? CheckStab->RunStabTest PerformTest ACTION: Run stability test under exact experimental conditions. RunStabTest->PerformTest No AnalyzeCond Step 3: Analyze Experimental Conditions RunStabTest->AnalyzeCond Yes PerformTest->CheckStab CheckpH Is pH > 7.5? AnalyzeCond->CheckpH LowerpH ACTION: Lower buffer pH or account for rapid degradation. CheckpH->LowerpH Yes CheckThiols Are there other thiols in the system? CheckpH->CheckThiols No Success Problem Resolved LowerpH->Success IsolateThiols ACTION: Modify experiment to remove interfering thiols or use an alternative reagent. CheckThiols->IsolateThiols Yes CheckThiols->Success No IsolateThiols->Success

Sources

Technical Support Center: A-Z Guide for Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with bis(4-chloro-2-nitrophenyl) disulfide. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of using this compound, with a special focus on mitigating off-target effects and ensuring the scientific integrity of your results.

Part 1: Understanding the Core Chemistry & Potential for Off-Target Effects

Bis(4-chloro-2-nitrophenyl) disulfide is a symmetrical disulfide compound. Its reactivity stems from the disulfide bond, which can readily undergo thiol-disulfide exchange reactions with cysteine residues in proteins.[1][2] This reactivity is the basis for its mechanism of action but also the primary source of potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bis(4-chloro-2-nitrophenyl) disulfide?

A1: The principal mechanism involves the reaction of its disulfide bond with free thiol groups (sulfhydryl groups) on cysteine residues within proteins. This is a thiol-disulfide exchange reaction, where the disulfide bond in the compound is cleaved, and a new, mixed disulfide bond is formed between one of its nitrophenyl halves and the protein's cysteine residue.[1][3] This covalent modification can alter the protein's structure and function.

Q2: Why is this compound prone to off-target effects?

A2: The reactivity of the disulfide bond is not exclusively directed towards a single target. Any accessible cysteine residue on any protein is a potential target. The cellular environment is rich in thiol-containing molecules, most notably glutathione (GSH), which is present at high concentrations and serves to maintain a reducing intracellular environment.[1][2] Bis(4-chloro-2-nitrophenyl) disulfide can react with GSH and other accessible thiols, leading to a variety of off-target modifications and potential for inducing oxidative stress.

Q3: Is bis(4-chloro-2-nitrophenyl) disulfide the same as Caspase-3 Inhibitor II?

A3: Yes, bis(4-chloro-2-nitrophenyl) disulfide is often marketed and referred to as Caspase-3 Inhibitor II. However, it's crucial to recognize that its inhibitory effect on caspase-3 is a result of its general reactivity towards cysteine residues, as caspases are cysteine-aspartic proteases with a critical cysteine in their active site. This means it can inhibit other caspases and cysteine-containing enzymes, making the "Caspase-3 Inhibitor II" name potentially misleading regarding its specificity.[4][5]

Part 2: Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during experiments with bis(4-chloro-2-nitrophenyl) disulfide and provides actionable solutions.

Issue 1: High background signal or unexpected cell death in my assay.
  • Potential Cause A: Oxidative Stress. The compound's reaction with intracellular thiols, particularly glutathione, can disrupt the cellular redox balance, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress.[6] This can result in non-specific cytotoxicity.

  • Troubleshooting Protocol: Assessing Oxidative Stress

    • ROS Detection: Utilize fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[7] An increase in fluorescence upon treatment with your compound indicates ROS production.

    • Glutathione Levels: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A decrease in this ratio is a hallmark of oxidative stress.[6] Several commercially available kits can be used for this purpose.

    • Antioxidant Co-treatment: Perform a control experiment where you co-treat cells with your compound and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from death or reduces the background signal, it strongly suggests that oxidative stress is a contributing factor.

  • Potential Cause B: Non-specific Protein Modification. At higher concentrations, the compound can react with a wide range of cellular proteins, leading to widespread protein dysfunction and cytotoxicity.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect while minimizing off-target toxicity.

    • Time-Course Experiment: Assess the effect of the compound over different incubation times. Shorter incubation periods may be sufficient to achieve the desired effect with fewer off-target consequences.

Issue 2: Inconsistent or non-reproducible results.
  • Potential Cause: Compound Instability and Reactivity. Disulfide compounds can be unstable in certain media formulations, especially those containing reducing agents. Additionally, the compound can react with components of the cell culture media.

  • Troubleshooting Steps:

    • Media Composition: Be aware of the components in your cell culture medium. Avoid media containing high concentrations of reducing agents unless they are a necessary component of your experimental design.

    • Fresh Preparation: Always prepare fresh stock solutions of the compound immediately before use. Disulfides can degrade over time, especially when in solution.[8]

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is consistent across all experiments and is used at a concentration that does not affect cell viability or the experimental readout.

Issue 3: Difficulty confirming on-target engagement.
  • Potential Cause: Lack of a direct method to measure target modification. It can be challenging to definitively show that your compound is interacting with its intended target in a complex cellular environment.

  • Troubleshooting Protocol: Validating Target Engagement

    • Intact Protein Mass Spectrometry: In a purified system, incubating your target protein with the compound and analyzing the mixture by mass spectrometry can confirm covalent modification by detecting a mass shift corresponding to the addition of a 4-chloro-2-nitrophenyl group.[9]

    • Targeted Proteomics: In a cellular context, you can use targeted proteomics (e.g., UPLC-MRM mass spectrometry) to quantify the modification of your specific target protein.[10][11][12] This involves digesting cell lysates and looking for the specific peptide containing the modified cysteine.

    • Activity-Based Protein Profiling (ABPP): This technique uses probes that react with the active site of enzymes. If your compound binds to the active site of your target, it will prevent the binding of an activity-based probe, which can be detected by various methods.

Part 3: Experimental Protocols & Best Practices

To ensure the rigor and reproducibility of your research, it is essential to incorporate proper controls and validation steps.

Protocol 1: General Cell-Based Assay Workflow

This protocol provides a framework for setting up a cell-based assay while considering the potential for off-target effects.

  • Cell Seeding: Plate cells at a consistent density to ensure uniformity across wells.[13][14]

  • Compound Preparation: Prepare fresh serial dilutions of bis(4-chloro-2-nitrophenyl) disulfide in an appropriate vehicle (e.g., DMSO).

  • Treatment: Add the compound to the cells at the desired concentrations. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of vehicle used for the compound.

    • Positive Control: A known activator or inhibitor of the pathway you are studying.

    • Negative Control: An inactive structural analog of your compound, if available.

    • Antioxidant Co-treatment Control: Cells treated with the compound and an antioxidant like NAC.

  • Incubation: Incubate the cells for the predetermined optimal time.

  • Assay Readout: Perform your desired assay (e.g., cell viability, reporter gene expression, etc.).

  • Data Analysis: Normalize your data to the vehicle control and perform statistical analysis.

Protocol 2: In Vitro Thiol Reactivity Assay

This assay helps to assess the general thiol reactivity of the compound.

  • Reagents:

    • Bis(4-chloro-2-nitrophenyl) disulfide

    • Reduced glutathione (GSH)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid) or Ellman's reagent)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Prepare solutions of the compound and GSH in the phosphate buffer.

    • Mix the compound and GSH and incubate at room temperature.

    • At various time points, take an aliquot of the reaction mixture and add DTNB.

    • Measure the absorbance at 412 nm. DTNB reacts with free thiols to produce a yellow-colored product. A decrease in absorbance over time indicates that the compound is reacting with GSH.

Part 4: Visualizing the Concepts

Diagram 1: Thiol-Disulfide Exchange Mechanism

Thiol_Disulfide_Exchange Compound Bis(4-chloro-2-nitrophenyl) disulfide (R-S-S-R) MixedDisulfide Protein-Cys-S-S-R Compound->MixedDisulfide Reaction with protein thiol ProteinThiol Protein-Cys-SH ProteinThiol->MixedDisulfide ReleasedThiol R-SH MixedDisulfide->ReleasedThiol Release of one half

Caption: Thiol-disulfide exchange reaction.

Diagram 2: Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Observe Unexpected Phenotype (e.g., toxicity) Hypothesis1 Hypothesis 1: Oxidative Stress Start->Hypothesis1 Hypothesis2 Hypothesis 2: Non-specific Protein Modification Start->Hypothesis2 ROS_Assay Measure ROS (e.g., DCFH-DA) Hypothesis1->ROS_Assay GSH_Assay Measure GSH/GSSG Ratio Hypothesis1->GSH_Assay NAC_Rescue NAC Co-treatment Experiment Hypothesis1->NAC_Rescue Dose_Response Optimize Concentration (Dose-Response) Hypothesis2->Dose_Response Time_Course Optimize Incubation Time (Time-Course) Hypothesis2->Time_Course Conclusion Refine Experimental Conditions ROS_Assay->Conclusion GSH_Assay->Conclusion NAC_Rescue->Conclusion Dose_Response->Conclusion Time_Course->Conclusion Target_Engagement Confirm On-Target Engagement (e.g., MS) Conclusion->Target_Engagement

Caption: Troubleshooting off-target effects.

Part 5: Data Summary Table

ParameterRecommendationRationale
Starting Concentration Range 1-50 µMA broad range to establish a dose-response curve and identify the optimal concentration.
Vehicle DMSOCommon solvent, but keep the final concentration below 0.5% to avoid vehicle-induced toxicity.
Incubation Time 1-24 hoursStart with a shorter time to minimize off-target effects and extend as needed based on the desired outcome.
Key Controls Vehicle, Positive/Negative Controls, Antioxidant Co-treatmentEssential for interpreting results and identifying artifacts.[13][14]

References

  • Depuydt, M., et al. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. PubMed. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]

  • Yi, M. C., & Khosla, C. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Annual Reviews. Available at: [Link]

  • Verma, V., et al. (2015). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. PubMed Central. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts Chemistry. (2021). 3.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRAS G12C in Early Drug Discovery. PubMed. Available at: [Link]

  • Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. OUCI. Available at: [Link]

  • Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Gersch, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link]

  • Vinogradova, E. V., et al. (2020). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. ScienceDirect. Available at: [Link]

  • Google Patents. (n.d.). Method of inhibiting reduction of disulfide bonds. Google Patents.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Wolberg, A. S., et al. (2012). Control of blood proteins by functional disulfide bonds. PubMed Central. Available at: [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Zommer, N., et al. (2016). Disulfide Trapping for Modeling and Structure Determination of Receptor:Chemokine Complexes. PubMed Central. Available at: [Link]

  • van der Vlies, A. J., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]

  • Tinianova, E., et al. (2017). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PubMed Central. Available at: [Link]

  • Arkin, M. R., et al. (2014). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. ACS Publications. Available at: [Link]

  • MB. (n.d.). Assay Troubleshooting. MB. Available at: [Link]

  • Hoffstrom, B. G., et al. (2010). Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins. Nature Chemical Biology. Available at: [Link]

  • Caspase 3. (2024). What are caspase 3 inhibitors and how do they work?. Caspase 3. Available at: [Link]

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. PubChem. Available at: [Link]

  • Min, J., et al. (2008). Screening for Caspase-3 Inhibitors: Effect of a Reducing Agent on Identified Hit Chemotypes. Journal of Biomolecular Screening. Available at: [Link]

  • Poreba, M., et al. (2011). Caspase Substrates and Inhibitors. PubMed Central. Available at: [Link]

  • Lin, H., et al. (2020). Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. PubMed Central. Available at: [Link]

  • US EPA. (n.d.). Disulfide, bis(2-nitrophenyl) - Substance Details. US EPA. Available at: [Link]

  • PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). PubChem. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Fisher Scientific. (n.d.). Bis(4-chloro-2-nitrophenyl) Disulfide 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

Sources

Technical Support Center: Purification of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bis(4-chloro-2-nitrophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the expertise to overcome common challenges and ensure the highest purity of your compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of bis(4-chloro-2-nitrophenyl) disulfide, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude bis(4-chloro-2-nitrophenyl) disulfide. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. Let's break down the likely culprits and solutions.

Causality and Resolution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the disulfide compound sparingly at room temperature but readily at elevated temperatures. Bis(4-chloro-2-nitrophenyl) disulfide is a relatively non-polar molecule, and its solubility is limited in many common organic solvents.[1] For similar aromatic disulfides, solvents like ethanol or glacial acetic acid have been used effectively for recrystallization.[2][3] If the compound is too soluble at room temperature, you will lose a substantial amount in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely, leading to a poor initial purification step.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to a lower yield. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice. This can also lead to the formation of very small crystals, which are harder to filter and wash effectively.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Single Solvent: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, glacial acetic acid, ethyl acetate, toluene) at room and elevated temperatures.

    • Solvent Pair: If a single solvent is not ideal, consider a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Procedural Refinements:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Seeding: If crystallization does not initiate upon cooling, add a seed crystal of pure bis(4-chloro-2-nitrophenyl) disulfide to induce nucleation.

Issue 2: Persistent Impurities After Purification

Question: Despite multiple purification attempts, my bis(4-chloro-2-nitrophenyl) disulfide remains contaminated with a persistent impurity. How can I identify and remove it?

Answer:

Persistent impurities often co-crystallize with the desired product or have very similar chromatographic properties. Identifying the impurity is the first step toward its effective removal.

Potential Impurities and Their Removal:

  • Starting Materials: Unreacted 4-chloro-2-nitrochlorobenzene is a common impurity.

  • Side Products: The corresponding sulfide, bis(4-chloro-2-nitrophenyl) sulfide, can form as a side product during the synthesis.[3]

  • Disulfide Scrambling: In the presence of thiols or under certain pH conditions, disulfide bonds can break and reform, potentially leading to mixed disulfides if other thiol species are present.[4][5]

Troubleshooting and Purification Strategies:

  • Characterization of Impurity:

    • TLC Analysis: Use thin-layer chromatography (TLC) with different solvent systems to try and resolve the impurity from your product.

    • Spectroscopic Analysis: Obtain NMR and Mass Spectrometry data of the impure sample to help identify the structure of the contaminant.

  • Alternative Purification Methods:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point for separating aromatic nitro compounds.

    • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity material.[6] A reversed-phase C18 column is often suitable for this type of compound.[6]

Issue 3: Product Appears Oily or Fails to Crystallize

Question: My purified bis(4-chloro-2-nitrophenyl) disulfide is an oil instead of a solid, or it fails to crystallize from the recrystallization solvent. What could be the issue?

Answer:

The failure of a compound to crystallize, a phenomenon known as "oiling out," is typically due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

Causes and Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture below the temperature of the solution, causing it to separate as an oil.

  • Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice.

Troubleshooting Protocol:

  • Initial Purification: If the crude product is very impure, perform a preliminary purification step before recrystallization. This could be a simple filtration through a plug of silica gel to remove highly polar or non-polar impurities.

  • Solvent Modification:

    • Try a different recrystallization solvent.

    • If using a solvent pair, adjust the ratio of the "good" to "poor" solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure compound.

  • Trituration: If the product oils out, decant the solvent. Add a poor solvent in which the oil is not soluble and stir vigorously. This can sometimes induce solidification.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure bis(4-chloro-2-nitrophenyl) disulfide?

A1: The reported melting point for similar aromatic disulfides can vary, but for bis(2-nitrophenyl) disulfide, it is in the range of 194-197 °C.[7][8] The melting point of bis(4-chlorophenyl) disulfide is reported as 71-74 °C. The presence of both chloro and nitro substituents will influence the melting point, and a sharp melting range is a good indicator of purity. A product with a purity of >98.0% has a reported melting point of 214.0 to 218.0 °C.[9]

Q2: Which analytical techniques are best for assessing the purity of bis(4-chloro-2-nitrophenyl) disulfide?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.

  • Melting Point Analysis: A narrow and sharp melting range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a purification.

Q3: Are there any specific safety precautions I should take when handling bis(4-chloro-2-nitrophenyl) disulfide?

A3: Yes, standard laboratory safety procedures should be followed. This compound is an irritant and may have other unknown toxicological properties.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[9]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of Bis(4-chloro-2-nitrophenyl) Disulfide

This protocol provides a step-by-step method for the purification of crude bis(4-chloro-2-nitrophenyl) disulfide by recrystallization.

Materials:

  • Crude bis(4-chloro-2-nitrophenyl) disulfide

  • Ethanol (or another suitable solvent determined from solubility tests)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude bis(4-chloro-2-nitrophenyl) disulfide in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of bis(4-chloro-2-nitrophenyl) disulfide using silica gel column chromatography.

Materials:

  • Crude bis(4-chloro-2-nitrophenyl) disulfide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate. The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bis(4-chloro-2-nitrophenyl) disulfide.

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct Analysis->PureProduct Purity > 98% Impure Product Still Impure Analysis->Impure Purity < 98% Impure->ColumnChromatography

Caption: A decision-making workflow for the purification of bis(4-chloro-2-nitrophenyl) disulfide.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes PersistentImpurity Persistent Impurity Problem->PersistentImpurity Yes OilingOut Oiling Out Problem->OilingOut Yes OptimizeSolvent Optimize Recrystallization Solvent LowYield->OptimizeSolvent TryChromatography Use Column Chromatography PersistentImpurity->TryChromatography ModifyCooling Modify Cooling/Induce Crystallization OilingOut->ModifyCooling

Sources

Technical Support Center: bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bis(4-chloro-2-nitrophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis, purification, and handling of this important reagent.

Introduction

Bis(4-chloro-2-nitrophenyl) disulfide is a symmetrical disulfide widely used in organic synthesis, particularly in the preparation of sulfenamides and other sulfur-containing compounds of pharmaceutical interest. The purity of this reagent is critical for the success of subsequent reactions. This guide provides a detailed overview of the common side reaction products that can arise during its synthesis, along with troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and mitigate these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for bis(4-chloro-2-nitrophenyl) disulfide?

There are two primary synthetic routes for the preparation of bis(4-chloro-2-nitrophenyl) disulfide:

  • From 4-chloro-2-nitroaniline: This method involves the diazotization of 4-chloro-2-nitroaniline followed by a Sandmeyer-type reaction with a sulfur source, typically an alkali metal disulfide.

  • From 1,4-dichloro-2-nitrobenzene: This route involves the direct reaction of 1,4-dichloro-2-nitrobenzene with an alkali metal disulfide.

The choice of route can influence the profile of potential side products.

Q2: I observe a persistent yellow to brownish color in my product even after recrystallization. What could be the cause?

While the desired product itself is a light yellow to brown crystalline solid, a persistent off-color can indicate the presence of several impurities.[1][2] Likely culprits include unreacted starting materials, particularly 4-chloro-2-nitroaniline or its degradation products, or the formation of polysulfides which can be more intensely colored. Over-oxidation products can also contribute to discoloration.

Q3: My NMR spectrum shows unexpected peaks in the aromatic region. How can I identify the impurities?

Unexpected aromatic signals often point to the presence of starting materials or side products with a modified aromatic substitution pattern. For example, the presence of 4-chloro-2-nitrophenol, a potential byproduct from the Sandmeyer route, would introduce a distinct set of aromatic protons and a phenolic -OH signal. Comparing your spectrum with known spectra of potential impurities is the most effective way to identify them.

Q4: I am seeing peaks in my mass spectrum that do not correspond to the desired product. What are they?

Mass spectrometry is a powerful tool for identifying impurities. Common unexpected masses could correspond to:

  • Starting materials: e.g., 4-chloro-2-nitroaniline.

  • Monosulfide: 4,4'-dichloro-2,2'-dinitrodiphenyl sulfide (M-32).

  • Trisulfide: 4,4'-dichloro-2,2'-dinitrodiphenyl trisulfide (M+32).

  • Phenolic byproduct: 4-chloro-2-nitrophenol.

Troubleshooting Guide: Side Reaction Products

This section details the most common side products, their formation mechanisms, and strategies for their detection and removal.

Category 1: Impurities from Incomplete Reaction or Stoichiometric Imbalance

These are often the most common type of impurities and are directly related to the reaction conditions.

  • 4-chloro-2-nitroaniline: In the Sandmeyer route, incomplete diazotization or coupling will result in the starting aniline contaminating the final product.

  • 1,4-dichloro-2-nitrobenzene: In the direct substitution route, unreacted starting material will be present if the reaction does not go to completion.

Causality: Insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents can lead to incomplete conversion.

Troubleshooting & Prevention:

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the disulfide reagent may be necessary to drive the reaction to completion.

  • Purification: Unreacted starting materials can often be removed by recrystallization or column chromatography. Washing the crude product with a suitable solvent, such as ethanol, can help remove unreacted chloronitrobenzene derivatives.[3]

Formation Mechanism: The monosulfide can be formed if the disulfide reagent is not in the correct oxidation state or if there is a competing reaction pathway that leads to the extrusion of a sulfur atom.

Identification:

  • Mass Spectrometry (MS): A peak corresponding to the molecular weight of the monosulfide (C₁₂H₆Cl₂N₂O₄S) will be observed.

  • Nuclear Magnetic Resonance (NMR): The aromatic proton signals will be different from the disulfide due to the change in the electronic environment around the sulfur linkage.

Troubleshooting & Prevention:

  • Quality of Disulfide Reagent: Ensure the quality and purity of the sodium disulfide or other sulfur source.

  • Reaction Conditions: Avoid excessively high temperatures that might promote the desulfurization of the disulfide product.

Formation Mechanism: The use of an excess of elemental sulfur in the preparation of the sodium disulfide reagent can lead to the formation of higher polysulfides (e.g., Na₂S₃, Na₂S₄). These can then react with the aromatic precursor to form the corresponding organic polysulfides.

Identification:

  • HPLC-MS: A series of peaks with mass differences of 32 Da (the mass of a sulfur atom) will be observed.

  • NMR: The aromatic region may show overlapping signals from the different polysulfide species, making definitive identification challenging without pure standards.

Troubleshooting & Prevention:

  • Stoichiometry of Sulfur Reagent: Carefully control the stoichiometry when preparing the sodium disulfide solution to minimize the formation of higher polysulfides.

  • Purification: Fractional crystallization can sometimes be effective in separating the desired disulfide from higher polysulfides, although this can be challenging due to their similar chemical properties.

Category 2: Side Products from Reaction Pathway Divergence

These impurities arise from alternative reaction pathways of the starting materials or intermediates.

Formation Mechanism: In the Sandmeyer reaction, the diazonium salt intermediate is susceptible to reaction with water, leading to the formation of the corresponding phenol.[4] This is a common side reaction in diazotization chemistry.

Identification:

  • HPLC: A more polar peak compared to the disulfide product will be observed.

  • MS: A peak corresponding to the molecular weight of 4-chloro-2-nitrophenol (C₆H₄ClNO₃) will be present.[5][6]

  • NMR: The ¹H NMR spectrum will show characteristic aromatic proton signals and a broad singlet for the phenolic hydroxyl group.[5] The ¹³C NMR will also have a distinct pattern.[5]

Troubleshooting & Prevention:

  • Control of Reaction Conditions: Maintain a low temperature during the diazotization and coupling steps to minimize the decomposition of the diazonium salt and its reaction with water.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water and controlling the pH can help suppress phenol formation.

  • Purification: The acidic nature of the phenol allows for its removal by washing the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate).

Formation Mechanism: If methanol is used as a solvent or is present as an impurity, it can react with the diazonium salt intermediate to form the corresponding anisole derivative.

Identification:

  • HPLC-MS: A peak with the molecular weight of 4-chloro-2-nitroanisole (C₇H₆ClNO₃) will be detected.[7]

  • NMR: The ¹H NMR spectrum will show a characteristic singlet for the methoxy group protons around 3.9-4.0 ppm, in addition to the aromatic signals.[8][9]

Troubleshooting & Prevention:

  • Solvent Choice: Avoid using methanol as a solvent if this side product is a concern. If its use is unavoidable, minimize the reaction time and temperature.

  • Purification: This non-acidic impurity will need to be separated by chromatography or recrystallization.

Analytical Methodologies

A robust analytical strategy is essential for identifying and quantifying impurities. A combination of techniques is often required for a comprehensive analysis.

Technique Application Notes
TLC Reaction monitoring, preliminary purity assessmentQuick and simple method to track the consumption of starting materials and the formation of the product.
HPLC Purity determination, quantification of impuritiesA reverse-phase HPLC method can effectively separate the disulfide product from more polar impurities like 4-chloro-2-nitrophenol and less polar impurities.
LC-MS Identification of unknown impuritiesProvides molecular weight information for each separated component, aiding in the identification of side products.
NMR Structural elucidation of product and impurities¹H and ¹³C NMR provide detailed structural information, which is crucial for the unambiguous identification of impurities when compared to reference spectra.
GC-MS Analysis of volatile impuritiesUseful for detecting volatile starting materials like 1,4-dichloro-2-nitrobenzene.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of bis(4-chloro-2-nitrophenyl) disulfide. Optimization may be required based on the specific instrument and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Common solvents for recrystallization include glacial acetic acid, toluene, or a mixture of ethanol and a chlorinated solvent. The ideal solvent will dissolve the compound at high temperatures and have low solubility at room temperature, while impurities remain in solution or are insoluble at high temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool further in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthetic Pathways and Side Product Formation

Synthetic Pathways and Side Products cluster_0 Route 1: From 4-chloro-2-nitroaniline cluster_1 Route 2: From 1,4-dichloro-2-nitrobenzene 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline Diazonium Salt Diazonium Salt 4-chloro-2-nitroaniline->Diazonium Salt NaNO2, HCl Product bis(4-chloro-2-nitrophenyl) disulfide Diazonium Salt->Product Na2S2 Phenol Side Product 4-chloro-2-nitrophenol Diazonium Salt->Phenol Side Product H2O Anisole Side Product 4-chloro-2-nitroanisole Diazonium Salt->Anisole Side Product CH3OH 1,4-dichloro-2-nitrobenzene 1,4-dichloro-2-nitrobenzene Product_2 bis(4-chloro-2-nitrophenyl) disulfide 1,4-dichloro-2-nitrobenzene->Product_2 Na2S2 Sulfide Side Product Monosulfide 1,4-dichloro-2-nitrobenzene->Sulfide Side Product Side Reaction Polysulfide Side Product Polysulfides 1,4-dichloro-2-nitrobenzene->Polysulfide Side Product Excess Sulfur

Caption: Synthetic routes and potential side products.

Troubleshooting Workflow

Troubleshooting Workflow Start Impure Product Detected Analyze Analyze by HPLC-MS and NMR Start->Analyze Identify Identify Impurity Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Starting Material Peaks Over_Oxidation Over-oxidation Products Identify->Over_Oxidation M+16, M+32 Peaks Polysulfides Polysulfides Identify->Polysulfides M+32n Peaks Phenolic_Impurity Phenolic Impurity Identify->Phenolic_Impurity Phenol Signature Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Over_Oxidation->Optimize_Reaction Control_Sulfur Control Sulfur Stoichiometry Polysulfides->Control_Sulfur Base_Wash Aqueous Base Wash Phenolic_Impurity->Base_Wash Purify_Chroma Purification by Chromatography/Recrystallization Optimize_Reaction->Purify_Chroma End Pure Product Purify_Chroma->End Control_Sulfur->Purify_Chroma Base_Wash->Purify_Chroma

Caption: A logical workflow for troubleshooting impurities.

References

  • PubChem. 4-Chloro-2-nitrophenol. National Center for Biotechnology Information. PubChem Compound Database; CID=6980. Available from: [Link]

  • PubChem. 4-Chloro-2-nitroanisole. National Center for Biotechnology Information. PubChem Compound Database; CID=66631. Available from: [Link]

  • SpectraBase. 4-Chloro-2-nitroanisole. Available from: [Link]

  • Ali, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • NIST. 4-Chloro-2-nitrophenol. NIST Chemistry WebBook. Available from: [Link]

  • Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. Available from: [Link]

  • ResearchGate. (A) Reaction of 4-nitrobenzenediazonium salt with tyrosine linings of MS2 bacteriophage. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Available from: [Link]

  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. PubChem Compound Database; CID=74907. Available from: [Link]

  • Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • ChemRxiv. Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. Available from: [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available from: [Link]

  • ResearchGate. Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Available from: [Link]

  • Google Patents. US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide.
  • Royal Society of Chemistry. Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur. Available from: [Link]

  • J-STAGE. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available from: [Link]

Sources

Technical Support Center: Enhancing the Specificity of Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bis(4-chloro-2-nitrophenyl) disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the specificity of this reagent in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your results.

Introduction: The Double-Edged Sword of Disulfide Reactivity

Bis(4-chloro-2-nitrophenyl) disulfide is a symmetrical disulfide that can be used in a variety of applications, including as a thiol-reactive crosslinker and in the synthesis of unsymmetrical disulfides. Its reactivity is centered on the disulfide bond, which can undergo exchange reactions with free thiols, such as those found in cysteine residues of proteins. The chloro and nitro substituents on the phenyl rings modulate the reactivity of the disulfide bond. However, achieving high specificity with this reagent can be challenging due to potential side reactions and off-target modifications. This guide will provide you with the knowledge to control these factors and enhance the specificity of your experiments.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that you may encounter when using bis(4-chloro-2-nitrophenyl) disulfide, providing potential causes and actionable solutions.

Issue 1: Low Reaction Efficiency or Incomplete Labeling

Q: I am observing low or no modification of my target protein/molecule. What are the possible reasons and how can I improve the reaction efficiency?

A: Low reaction efficiency is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting this problem:

  • Inaccessible Target Thiols: The cysteine residues on your protein of interest may be buried within the protein's three-dimensional structure, making them inaccessible to the disulfide reagent.[1]

    • Solution: Consider using a mild denaturant, such as a low concentration of urea or guanidine hydrochloride, to partially unfold the protein and expose the buried thiols.[2] Be cautious, as excessive denaturation can lead to loss of protein function.

  • Suboptimal pH: The thiol-disulfide exchange reaction is pH-dependent. At acidic pH, the thiol group is protonated and less nucleophilic, leading to a slower reaction rate.

    • Solution: The reaction is typically more efficient at a pH range of 7.5 to 8.0 to optimize reaction kinetics.[2] However, be aware that higher pH can also increase the risk of disulfide scrambling.[3][4]

  • Insufficient Reagent Concentration: The molar excess of bis(4-chloro-2-nitrophenyl) disulfide to your target molecule may be too low.

    • Solution: Empirically optimize the molar excess of the reagent.[5] Start with a modest excess (e.g., 10-fold) and incrementally increase it while monitoring the reaction progress and specificity.

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your target molecule for reaction with the disulfide reagent.[5]

    • Solution: Use non-reactive buffers such as PBS, HEPES, or MOPS.

Issue 2: Off-Target Modification and Lack of Specificity

Q: My results indicate that the disulfide reagent is reacting with non-target molecules or multiple sites on my protein of interest. How can I enhance the specificity?

A: Lack of specificity can compromise the validity of your experimental results. Here are key strategies to improve it:

  • Disulfide Scrambling: The presence of free thiols can lead to a cascade of thiol-disulfide exchange reactions, resulting in the formation of non-native disulfide bonds, a phenomenon known as disulfide scrambling.[3][4][6]

    • Solution: If your protein has multiple cysteine residues, consider using a blocking agent to cap the more reactive thiols before introducing bis(4-chloro-2-nitrophenyl) disulfide. N-ethylmaleimide (NEM) is a commonly used alkylating agent for this purpose.[3]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of off-target reactions.

    • Solution: Optimize the reaction time by performing a time-course experiment. Quench the reaction at different time points and analyze the products to determine the optimal duration that maximizes target modification while minimizing non-specific reactions. Similarly, conduct the reaction at the lowest practical temperature (e.g., 4°C or room temperature).

  • Purity of the Reagent: Impurities in the bis(4-chloro-2-nitrophenyl) disulfide reagent could lead to unexpected side reactions.

    • Solution: Ensure you are using a high-purity grade of the reagent.[7][8][9] If necessary, the compound can be purified by recrystallization from glacial acetic acid or benzene.[10]

Issue 3: Protein Precipitation During or After Labeling

Q: My protein precipitates out of solution after adding bis(4-chloro-2-nitrophenyl) disulfide. What is causing this and how can I prevent it?

A: Protein precipitation is often a sign of excessive modification or changes in the protein's physicochemical properties.

  • Over-Crosslinking: If your protein has multiple accessible thiols, excessive crosslinking can lead to the formation of large, insoluble aggregates.[5]

    • Solution: Carefully control the stoichiometry of the reaction by reducing the molar excess of the disulfide reagent.[5]

  • Alteration of Protein pI and Solubility: The addition of the chloro- and nitro-substituted phenyl groups can alter the net charge and hydrophobicity of the protein, potentially leading to a shift in its isoelectric point (pI) and a decrease in solubility.[5]

    • Solution: Screen different buffer conditions, including pH and the addition of solubility-enhancing agents like glycerol or non-ionic detergents, to maintain protein stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bis(4-chloro-2-nitrophenyl) disulfide?

A1: The primary mechanism is a thiol-disulfide exchange reaction. A deprotonated thiol group (thiolate) from a cysteine residue acts as a nucleophile, attacking the disulfide bond of bis(4-chloro-2-nitrophenyl) disulfide. This results in the formation of a new, mixed disulfide between the target molecule and a 4-chloro-2-nitrophenylthio group, releasing one molecule of 4-chloro-2-nitrothiophenol.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by several methods:

  • Spectrophotometry: The released 4-chloro-2-nitrothiophenol has a distinct absorbance profile that can be used to quantify the reaction progress.

  • Chromatography: Techniques like reversed-phase HPLC can be used to separate the modified protein/molecule from the unmodified starting material and the reagent.[2]

  • Mass Spectrometry: Mass spectrometry is a powerful tool to confirm the mass shift corresponding to the addition of the 4-chloro-2-nitrophenylthio group to your target molecule.[6]

Q3: Is it possible to reverse the modification?

A3: Yes, the mixed disulfide bond formed can be cleaved by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which will regenerate the free thiol on your target molecule.[2]

Q4: What are the safety precautions I should take when handling bis(4-chloro-2-nitrophenyl) disulfide?

A4: Bis(4-chloro-2-nitrophenyl) disulfide is known to cause skin and serious eye irritation.[11] It is also very toxic to aquatic life with long-lasting effects.[12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Conditions for Optimizing Specificity
ParameterRecommended Starting ConditionRationale
pH 7.5Balances thiol reactivity with minimizing disulfide scrambling.
Temperature Room Temperature (20-25°C)A good starting point to ensure a reasonable reaction rate without excessive side reactions.
Molar Excess 10-fold over target thiolMinimizes the risk of over-modification and precipitation.
Buffer PBS or HEPESNon-reactive buffers that do not interfere with the thiol-disulfide exchange.
Reaction Time 1-2 hoursA typical starting point for initial experiments; should be optimized.
Protocol 1: General Procedure for Protein Modification
  • Prepare Protein Solution: Dissolve the protein in a suitable non-amine-containing buffer (e.g., PBS, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Prepare Reagent Stock Solution: Prepare a fresh stock solution of bis(4-chloro-2-nitrophenyl) disulfide in an organic solvent such as DMSO or DMF.

  • Initiate Reaction: Add the desired molar excess of the disulfide reagent to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.

  • Quench Reaction (Optional): To stop the reaction, add a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol, to consume the excess disulfide reagent.

  • Remove Excess Reagent: Remove unreacted disulfide reagent and byproducts by dialysis, desalting column, or tangential flow filtration.

  • Analyze Results: Characterize the modified protein using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).

Visualizing the Workflow

Below are diagrams illustrating key concepts for enhancing the specificity of your experiments with bis(4-chloro-2-nitrophenyl) disulfide.

G cluster_0 Troubleshooting Low Reaction Efficiency Inaccessible Thiols Inaccessible Thiols Mild Denaturation Mild Denaturation Inaccessible Thiols->Mild Denaturation Suboptimal pH Suboptimal pH Optimize pH (7.5-8.0) Optimize pH (7.5-8.0) Suboptimal pH->Optimize pH (7.5-8.0) Insufficient Reagent Insufficient Reagent Increase Molar Excess Increase Molar Excess Insufficient Reagent->Increase Molar Excess Interfering Buffers Interfering Buffers Use Non-Reactive Buffers Use Non-Reactive Buffers Interfering Buffers->Use Non-Reactive Buffers

Caption: Troubleshooting workflow for low reaction efficiency.

G cluster_1 Enhancing Specificity Disulfide Scrambling Disulfide Scrambling Block Reactive Thiols (e.g., NEM) Block Reactive Thiols (e.g., NEM) Disulfide Scrambling->Block Reactive Thiols (e.g., NEM) Long Reaction Times Long Reaction Times Optimize Reaction Duration Optimize Reaction Duration Long Reaction Times->Optimize Reaction Duration High Temperature High Temperature Lower Reaction Temperature Lower Reaction Temperature High Temperature->Lower Reaction Temperature Reagent Impurities Reagent Impurities Use High-Purity Reagent Use High-Purity Reagent Reagent Impurities->Use High-Purity Reagent

Caption: Strategies for enhancing reaction specificity.

References

  • Spicer, C. D., & Davis, B. G. (2014). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome.
  • Kaiser, E. T. (1989). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. Accounts of Chemical Research, 22(2), 47-54.
  • Zhang, T., et al. (2020). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of The American Society for Mass Spectrometry, 31(12), 2533-2542.
  • Loo, J. A., et al. (2021). Photochemical Disulfide–Ene Modification Enhances Protein Sequencing and Disulfide Mapping by Mass Spectrometry. Analytical Chemistry, 93(44), 14697-14705.
  • Gellman, S. H. (2021). Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications.
  • American Chemical Society. (2023). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Journal of Agricultural and Food Chemistry.
  • LookChem. (n.d.). Bis(4-chloro-2-nitrophenyl) Disulfide CAS 2050-66-0. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. Retrieved from [Link]

  • Loo, J. A., et al. (2015). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Expert Review of Proteomics, 12(1), 77-90.

Sources

Technical Support Center: Synthesis of Bis(4-chloro-2-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(4-chloro-2-nitrophenyl) disulfide. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges associated with this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve a successful synthesis with a high degree of purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of bis(4-chloro-2-nitrophenyl) disulfide. Each problem is analyzed for its potential causes, and actionable solutions are provided.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired bis(4-chloro-2-nitrophenyl) disulfide. What are the likely causes and how can I rectify this?

A: Low or non-existent yield is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, or the work-up procedure.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality of Sodium Disulfide The sodium disulfide solution is a critical reagent. It can degrade over time or if not prepared correctly, leading to a lower concentration of the active nucleophile.Prepare the sodium disulfide solution in situ by reacting sodium sulfide nonahydrate with elemental sulfur in an appropriate solvent like ethanol immediately before use.[1] Ensure the sulfur completely dissolves to form a clear, brownish-red solution.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature. Aromatic nucleophilic substitution reactions can be slow.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (e.g., 1,4-dichloro-2-nitrobenzene) is still present, consider extending the reflux time. Ensure the reaction mixture is heated to the appropriate temperature for the solvent used (e.g., gentle reflux in ethanol).[1]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to a significant decrease in yield. An excess of the chloronitrobenzene starting material may remain, or an excess of sodium disulfide could lead to side reactions.Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the sodium disulfide can be used to ensure complete conversion of the starting halide.
Loss of Product During Work-up The product may be lost during the aqueous wash steps if not properly filtered, or if it has some solubility in the washing solvents.After the reaction, cool the mixture thoroughly to ensure maximum precipitation of the product before filtration. Use a minimal amount of cold solvent for washing the crude product on the filter to remove any unreacted starting material.
Problem 2: Formation of Impurities and Side Products

Q: My final product is impure, showing unexpected spots on TLC or peaks in analytical data. What are the common side products and how can I minimize their formation?

A: The formation of side products is a frequent challenge in disulfide synthesis. The presence of multiple reactive sites and the nature of the sulfur reagent can lead to a mixture of products.

Potential Causes and Solutions:

  • Formation of Monosulfides: A common side product is the corresponding bis(4-chloro-2-nitrophenyl) sulfide. This can occur if the disulfide bond is cleaved under the reaction conditions, followed by reaction with another aryl halide molecule.

    • Insight & Solution: The choice of base can influence the selectivity between the disulfide and the sulfide.[2] Weaker bases tend to favor the formation of the disulfide. If sulfide formation is significant, ensure that a strong, non-nucleophilic base is not inadvertently introduced into the reaction.

  • Formation of Polysulfides: The use of sodium disulfide prepared with an excess of sulfur can lead to the formation of trisulfides or higher polysulfides. These can be difficult to separate from the desired disulfide due to similar physical properties.[2]

    • Insight & Solution: Use a stoichiometric amount of sulfur when preparing the sodium disulfide solution. Careful control over the Sn2- species is key.

  • Unreacted Starting Material: As mentioned previously, incomplete reaction will lead to contamination with the starting aryl halide.

    • Insight & Solution: Monitor the reaction by TLC to ensure the disappearance of the starting material spot. If the reaction stalls, a small, additional portion of the nucleophile can be added, but be mindful of the potential for side reactions.

  • Hydrolysis of the Chloro Group: Although less likely under typical conditions, prolonged heating in the presence of aqueous base could potentially lead to the hydrolysis of the chloro group to a hydroxyl group, forming phenolic impurities.

    • Insight & Solution: Use anhydrous solvents where possible and minimize the reaction time to what is necessary for completion.

Problem 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble isolating a pure, crystalline product. The crude material is oily or difficult to recrystallize. What purification strategies do you recommend?

A: The physical characteristics of the crude product can be influenced by residual solvents and impurities. A systematic approach to purification is essential.

Recommended Purification Workflow:

  • Initial Washing: After filtering the crude product from the reaction mixture, it is crucial to wash it thoroughly to remove inorganic salts (like NaCl) and any residual solvent. Start by washing with water, followed by a small amount of cold ethanol to remove unreacted o-chloronitrobenzene.[1]

  • Solvent Selection for Recrystallization: The choice of solvent is critical for obtaining high-purity crystals.

    • Procedure: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not when cold.

    • Recommended Solvents to Screen: Based on analogous compounds, consider solvents like glacial acetic acid, ethanol, acetone, or mixtures such as ethanol/water.[3] For similar nitro-substituted aromatic sulfides, glacial acetic acid has been shown to be effective.[3]

  • Recrystallization Technique:

    • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Complete the crystallization by placing the flask in an ice bath.

    • Collect the crystals by suction filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the purified product under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing bis(4-chloro-2-nitrophenyl) disulfide?

A1: The most direct and widely used method is the reaction of an activated aryl halide with a disulfide source.[1] For this specific compound, the reaction of 1,4-dichloro-2-nitrobenzene with sodium disulfide (Na2S2) is a practical approach. The nitro group in the ortho position and the chloro group in the para position activate the halide at the 1-position for nucleophilic aromatic substitution.

Q2: Can I use 4-chloro-2-nitroaniline as a starting material?

A2: Yes, an alternative route involves the diazotization of 4-chloro-2-nitroaniline to form a diazonium salt, which is then reacted with a sulfur source like sodium disulfide.[4][5] This is a versatile method for introducing a variety of functional groups. However, diazonium salts are often unstable and potentially explosive, so they are typically generated in situ at low temperatures (0-5 °C) and used immediately.[5][6]

Q3: What are the primary safety concerns when running this synthesis?

A3: There are several important safety considerations:

  • Nitroaromatic Compounds: The starting materials and the final product are nitroaromatic compounds, which can be toxic and should be handled with care.[7] Avoid inhalation of dust and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated fume hood.

  • Reaction Exotherm: The reaction between the aryl halide and sodium disulfide can be exothermic and may become violent if heated too quickly.[1] It is crucial to add reagents slowly and control the initial heating rate.

  • Flammable Solvents: The use of flammable solvents like ethanol requires that the reaction be conducted away from ignition sources and with appropriate fire safety measures in place.

  • Diazonium Salts (if using the aniline route): Diazonium salts can be explosive when dry.[6] Always keep them in solution and at low temperatures.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound. You can find spectral data for this compound on databases like PubChem.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (around 1520 and 1340 cm-1), C-Cl bond, and aromatic C-H bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected molecular weight for C12H6Cl2N2O4S2 is approximately 377.2 g/mol .[9]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Detailed Experimental Protocols

Method A: Synthesis from 1,4-Dichloro-2-nitrobenzene

This protocol is adapted from the established synthesis of di-o-nitrophenyl disulfide.[1]

Step 1: Preparation of Sodium Disulfide Solution

  • In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.5 moles) in 95% ethanol.

  • Heat the mixture on a steam bath until the sodium sulfide has completely dissolved.

  • Add finely ground sulfur (1.5 atoms) to the solution.

  • Continue heating until the sulfur dissolves, resulting in a brownish-red solution of sodium disulfide.

Step 2: Reaction with 1,4-Dichloro-2-nitrobenzene

  • In a separate, larger round-bottomed flask, prepare a solution of 1,4-dichloro-2-nitrobenzene (2 moles) in 95% ethanol.

  • Slowly add the sodium disulfide solution to the 1,4-dichloro-2-nitrobenzene solution through a dropping funnel. Caution: The initial reaction can be vigorous. Control the rate of addition to maintain a gentle reflux.

  • Once the addition is complete, heat the reaction mixture on a steam bath. Begin with gentle heating and then increase to maintain a steady reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Isolation of Crude Product

  • Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.

  • Filter the mixture by suction to collect the solid product.

  • Transfer the solid to a beaker and stir thoroughly with water to remove any sodium chloride.

  • Filter the solid again and wash the filter cake with a small amount of cold 95% ethanol to remove any unreacted 1,4-dichloro-2-nitrobenzene.

  • Air-dry the crude product.

Method B: Synthesis from 4-Chloro-2-nitroaniline via Diazotization

This protocol is based on general diazotization procedures.[4][5]

Step 1: Diazotization of 4-Chloro-2-nitroaniline

  • In a beaker, create a suspension of 4-chloro-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.

  • Stir for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

Step 2: Reaction with Sodium Disulfide

  • In a separate flask, prepare a solution of sodium disulfide as described in Method A, Step 1. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred sodium disulfide solution. Maintain the temperature below 10 °C.

  • Nitrogen gas will evolve. Allow the reaction to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

Step 3: Product Isolation

  • The product will precipitate from the solution. Collect the solid by suction filtration.

  • Wash the crude product thoroughly with water to remove inorganic salts.

  • Proceed with purification as described below.

Purification by Recrystallization
  • Transfer the crude, dry bis(4-chloro-2-nitrophenyl) disulfide to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., glacial acetic acid or ethanol) portion-wise while heating the mixture to a boil. Add just enough solvent to completely dissolve the solid.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Reactant Preparation (e.g., Sodium Disulfide Solution) B Reaction with Aryl Halide (e.g., 1,4-dichloro-2-nitrobenzene) A->B Add slowly C Cooling & Precipitation B->C D Filtration C->D E Washing (Water & Ethanol) D->E F Recrystallization E->F G Drying F->G H Pure Disulfide G->H Final Product

Caption: Experimental workflow for the synthesis and purification of bis(4-chloro-2-nitrophenyl) disulfide.

Reaction_Scheme cluster_main Main Reaction Pathway cluster_side Potential Side Reaction cluster_legend Legend R1 2 Ar-Cl plus1 + R1->plus1 R2 Na₂S₂ plus1->R2 P1 Ar-S-S-Ar R2->P1 Desired Product S1 Ar-S-S-Ar plus2 + S1->plus2 S2 Ar-Cl plus2->S2 P2 Ar-S-Ar S2->P2 Monosulfide Impurity Ar Ar = 4-chloro-2-nitrophenyl

Caption: Desired reaction pathway and a common side reaction in the synthesis of diaryl disulfides.

References

  • Organic Syntheses, Coll. Vol. 1, p.220 (1941); Vol. 2, p.58 (1922).

  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. [Link]

  • Google Patents. US5162511A - Nitrosating and diazotizing reagents and reactions.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.128 (1955); Vol. 26, p.11 (1946).

  • Missouri S&T Environmental Health and Safety. Chemical Safety. [Link]

  • The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. [Link]

  • Inorganic Chemistry. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine. [Link]

  • Google Patents.
  • Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • SciSpace. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]

  • Harvard Environmental Health and Safety. Chemicals and Hazardous Materials. [Link]

  • ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]

  • University of California, Berkeley. Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • SpectraBase. 4-chloro-2-nitrophenyl methyl sulfide. [Link]

  • SpectraBase. 4-Chloro-2-nitrophenol. [Link]

Sources

Technical Support Center: Refining Protocols Using Bis(4-chloro-2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(4-chloro-2-nitrophenyl) disulfide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. As your partner in research, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to Bis(4-chloro-2-nitrophenyl) disulfide in Thiol Quantification

Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide that can be utilized in biochemical assays for the quantification of free sulfhydryl (thiol) groups. Its function is analogous to the well-known Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[1][2] The core of this assay is a thiol-disulfide exchange reaction. A nucleophilic thiolate anion from a cysteine residue in a protein or a small molecule like glutathione attacks the disulfide bond of bis(4-chloro-2-nitrophenyl) disulfide. This reaction results in the formation of a mixed disulfide and the release of a chromophoric leaving group, 4-chloro-2-nitrothiophenol. The concentration of this released thiophenol can be determined spectrophotometrically, providing a quantitative measure of the free thiols in the sample.[1][2][3]

The choice of a specific aromatic disulfide can be critical, depending on the experimental conditions, such as pH, and the presence of interfering substances. Understanding the nuances of this reagent is key to obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide in thiol detection?

A1: The reaction is a thiol-disulfide exchange.[1][4] A deprotonated thiol (thiolate, R-S⁻) from your sample acts as a nucleophile and attacks the disulfide bond of bis(4-chloro-2-nitrophenyl) disulfide. This cleaves the disulfide bond, forming a mixed disulfide between your thiol-containing molecule and one half of the reagent. The other half is released as the 4-chloro-2-nitrothiophenol anion, which is a colored species that can be quantified by measuring its absorbance at a specific wavelength.

Q2: How does bis(4-chloro-2-nitrophenyl) disulfide compare to DTNB (Ellman's Reagent)?

A2: Both reagents operate on the same principle of thiol-disulfide exchange.[1][2] The primary difference lies in the leaving group generated. DTNB releases 5-thio-2-nitrobenzoic acid (TNB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm at pH 8.0.[3] The extinction coefficient of the 4-chloro-2-nitrothiophenol released from bis(4-chloro-2-nitrophenyl) disulfide would need to be empirically determined under your specific assay conditions for accurate quantification. The reactivity and stability of the two reagents may also differ based on the specific buffer and pH conditions.

Q3: What are the optimal storage and handling conditions for bis(4-chloro-2-nitrophenyl) disulfide?

A3: Bis(4-chloro-2-nitrophenyl) disulfide should be stored in a cool, dry place, protected from light. For experimental use, it is recommended to prepare fresh stock solutions in an appropriate organic solvent like DMSO or DMF before diluting into aqueous assay buffers. Aqueous solutions of aromatic disulfides can be prone to hydrolysis, especially at alkaline pH.[1]

Q4: What is the solubility of bis(4-chloro-2-nitrophenyl) disulfide?

A4: Based on its chemical structure, bis(4-chloro-2-nitrophenyl) disulfide is expected to have low solubility in water. Therefore, a concentrated stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to the aqueous reaction buffer.

Troubleshooting Guide

Problem 1: No or low color development in the assay.

  • Possible Cause 1: Incorrect pH. The thiol-disulfide exchange reaction is pH-dependent because it requires the deprotonated thiolate anion (R-S⁻).[5] If the pH of your reaction buffer is too low (typically below 7), the concentration of the reactive thiolate will be insufficient.

    • Solution: Ensure your reaction buffer is in the optimal pH range, typically between 7.0 and 8.5. A pH of 8.0 is a common starting point for similar assays with DTNB.[2]

  • Possible Cause 2: Absence of free thiols. Your sample may not contain detectable levels of free sulfhydryl groups. They may be present as disulfides or have been oxidized during sample preparation.

    • Solution: To measure total thiols, you must first reduce any disulfide bonds in your sample. This can be achieved by pre-incubating the sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] Note that the reducing agent must be removed or accounted for before adding bis(4-chloro-2-nitrophenyl) disulfide, as it will react with the reagent.

  • Possible Cause 3: Reagent degradation. The reagent may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh stock solution of bis(4-chloro-2-nitrophenyl) disulfide. Test its reactivity with a known thiol standard, such as L-cysteine or glutathione (GSH).

Problem 2: High background absorbance.

  • Possible Cause 1: Reagent instability in the buffer. At high pH, the disulfide bond in aromatic disulfides can be susceptible to hydrolysis, which may lead to the formation of the colored thiophenol product in the absence of a thiol from your sample.[1]

    • Solution: Run a blank control containing only the reaction buffer and bis(4-chloro-2-nitrophenyl) disulfide. If the background absorbance increases over time, consider performing your readings quickly after adding the reagent or lowering the pH of the assay buffer slightly.

  • Possible Cause 2: Presence of interfering substances. Your sample may contain compounds that absorb at the same wavelength as the 4-chloro-2-nitrothiophenol product.

    • Solution: Run a sample blank that includes your sample and the reaction buffer but not the bis(4-chloro-2-nitrophenyl) disulfide. Subtract the absorbance of this blank from your experimental readings.

Problem 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Thiol oxidation during the assay. Thiols are susceptible to oxidation by dissolved oxygen in the buffer, which can lead to a decrease in the free thiol concentration over time.

    • Solution: Use deoxygenated buffers for your assay. This can be achieved by bubbling an inert gas like nitrogen or argon through the buffer before use. Including a chelating agent like EDTA in your buffer can also help by sequestering metal ions that can catalyze thiol oxidation.[2]

  • Possible Cause 2: Incomplete reaction. The reaction may not have reached completion at the time of measurement.

    • Solution: Perform a kinetic scan by measuring the absorbance at several time points after adding the reagent to determine when the reaction plateaus. This will ensure you are measuring at the reaction endpoint.

  • Possible Cause 3: Pipetting errors or inaccurate standard concentrations.

    • Solution: Ensure your pipettes are calibrated. Prepare fresh dilutions of your thiol standard for each experiment to create an accurate standard curve.

Data and Properties

PropertyValueSource
IUPAC Name 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzenePubChem[6]
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂PubChem[6]
Molecular Weight 377.2 g/mol PubChem[6]
CAS Number 2050-66-0PubChem[6]
Appearance Light yellow to brown powder/crystalTCI Chemicals
Purity >98.0% (HPLC)TCI Chemicals
Melting Point 214.0 to 218.0 °CTCI Chemicals

Experimental Protocols

Protocol 1: Quantification of Total Thiols in a Protein Sample

This protocol provides a general framework. Optimization may be required for specific proteins and buffer systems.

Materials:

  • Bis(4-chloro-2-nitrophenyl) disulfide

  • DMSO (Dimethyl sulfoxide)

  • Protein sample

  • L-cysteine (for standard curve)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Bis(4-chloro-2-nitrophenyl) disulfide stock solution (10 mM): Dissolve 3.77 mg of bis(4-chloro-2-nitrophenyl) disulfide in 1 mL of DMSO.

    • L-cysteine standards: Prepare a 1 mM stock solution of L-cysteine in the Reaction Buffer. Create a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Reaction Buffer.

  • Assay Protocol:

    • Pipette 50 µL of each L-cysteine standard and your protein sample into separate wells of a 96-well microplate.

    • Add 145 µL of Reaction Buffer to each well.

    • Initiate the reaction by adding 5 µL of the 10 mM bis(4-chloro-2-nitrophenyl) disulfide stock solution to each well.

    • Mix gently and incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at the wavelength of maximum absorbance for 4-chloro-2-nitrothiophenol (this should be determined empirically, but a scan from 400-450 nm is a good starting point).

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM cysteine) from all readings.

    • Plot the absorbance values for the L-cysteine standards against their concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to calculate the thiol concentration in your protein sample.

Visualizations

Reaction Mechanism

Thiol-Disulfide Exchange cluster_reactants Reactants cluster_products Products R-S- Thiolate (from sample) MixedDisulfide Mixed Disulfide R-S-->MixedDisulfide Forms bond BCND Bis(4-chloro-2-nitrophenyl) disulfide BCND->MixedDisulfide Attacked by thiolate Thiophenol 4-chloro-2-nitrothiophenol (Chromophore) BCND->Thiophenol Released

Caption: Thiol-disulfide exchange reaction mechanism.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepReagents Prepare Reagents (Buffer, Standard, BCND) Mix Mix Sample/Standard with BCND PrepReagents->Mix PrepSamples Prepare Samples (Protein, Lysate) PrepSamples->Mix Incubate Incubate (Room Temp, 15 min) Mix->Incubate Measure Measure Absorbance Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate Thiol Concentration StdCurve->Calculate

Sources

Validation & Comparative

A Researcher's Guide to Thiol Quantification: Validating Alternatives to the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quantification of sulfhydryl groups in biological samples has been a cornerstone of research in areas ranging from protein chemistry and enzymology to drug development and oxidative stress analysis. The go-to method for this critical measurement has been the use of 5,5'-dithiobis-(2-nitrobenzoic acid), widely known as DTNB or Ellman's Reagent. However, the inherent limitations of DTNB have spurred a continuous search for more robust and versatile alternatives. This guide provides a comprehensive comparison of the established gold standard with its validated alternatives and offers a framework for the evaluation of novel disulfide reagents, such as bis(4-chloro-2-nitrophenyl) disulfide.

The Enduring Standard: DTNB (Ellman's Reagent)

The widespread adoption of DTNB for thiol quantification is a testament to its straightforward and reliable mechanism. The disulfide bond in DTNB is readily cleaved by a free thiol, releasing a stoichiometric amount of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion.[1] This reaction can be conveniently monitored spectrophotometrically by measuring the absorbance at 412 nm.[1] The primary advantages of DTNB are its high selectivity for sulfhydryl groups and the real-time spectrophotometric monitoring of the reaction.[2]

The DTNB Reaction Mechanism

The reaction between a thiol (R-SH) and DTNB proceeds via a thiol-disulfide exchange, as illustrated below.

DTNB_Mechanism DTNB DTNB (Colorless) Intermediate Mixed Disulfide (R-S-TNB) DTNB->Intermediate Thiol-Disulfide Exchange Thiol R-SH (Analyte) Thiol->DTNB + TNB TNB Anion (Yellow, Amax = 412 nm) Intermediate->TNB + R-S-S-R (if excess R-SH)

Figure 1: The reaction mechanism of DTNB with a thiol-containing compound.

Navigating the Limitations of DTNB

Despite its prevalence, the use of DTNB is not without its challenges. Researchers must be cognizant of several factors that can influence the accuracy and reliability of their results:

  • pH Sensitivity: The DTNB assay is highly pH-dependent, with optimal performance in the neutral to slightly alkaline range (pH 7-8). At acidic pH, the reaction rate is significantly reduced, while at highly alkaline pH, DTNB itself becomes unstable, leading to a high background signal.[3]

  • Interference from Other Reducing Agents: While selective, DTNB can react with other strong reducing agents present in a sample, leading to an overestimation of thiol concentration.

  • Turbidity: In samples containing high concentrations of protein, the addition of DTNB can sometimes lead to turbidity, which interferes with spectrophotometric measurements.

  • Limited Stability of the Chromophore: The TNB anion can be susceptible to air oxidation, particularly in the presence of metal ions, leading to a fading of the yellow color and an underestimation of the thiol content.

Validated Alternatives to DTNB

To address the limitations of DTNB, several alternative reagents have been developed and validated for specific applications.

ReagentPrinciple of DetectionAdvantagesDisadvantages
DTNB (Ellman's Reagent) Colorimetric (Amax = 412 nm)High selectivity, real-time monitoringpH sensitivity, potential for interference and instability
4,4'-Dithiodipyridine (4-DPS) Colorimetric (Amax = 324 nm)pH-independent absorption, suitable for acidic conditionsLower molar extinction coefficient than TNB
5-(2-Aminoethyl)dithio-2-nitrobenzoate (ADNB) Colorimetric (Amax = 412 nm)Increased stability in alkaline conditions compared to DTNBNot as widely commercially available as DTNB
N-(9-Acridinyl)maleimide (NAM) Fluorometric (Ex/Em = 360/460 nm)High sensitivity, suitable for low thiol concentrationsRequires a fluorometer, potential for background fluorescence
4,4'-Dithiodipyridine (4-DPS): A pH-Independent Alternative

For applications requiring thiol quantification in acidic conditions, 4-DPS presents a significant advantage. The reaction of 4-DPS with a thiol releases 4-thiopyridone, which has a pH-independent absorption maximum at 324 nm.[4] This allows for accurate measurements in a wider pH range compared to DTNB.

5-(2-Aminoethyl)dithio-2-nitrobenzoate (ADNB): Enhanced Stability in Alkaline Conditions

ADNB was developed to overcome the instability of DTNB at alkaline pH. While it shares the same chromophore (TNB) as DTNB, its structural modifications result in greater stability under basic conditions, making it a valuable tool for enzymatic assays that require a higher pH.

Evaluating Novel Reagents: The Case of bis(4-chloro-2-nitrophenyl) disulfide

The presence of electron-withdrawing nitro and chloro groups on the aromatic rings suggests that the disulfide bond in bis(4-chloro-2-nitrophenyl) disulfide is highly activated and should readily react with thiols. The resulting cleavage would be expected to release a chromophoric 4-chloro-2-nitrothiophenol anion. The wavelength of maximum absorbance of this potential leaving group would need to be experimentally determined.

A Framework for Validation: A Step-by-Step Protocol for Comparing a Novel Reagent to DTNB

For researchers considering the use of an unvalidated reagent like bis(4-chloro-2-nitrophenyl) disulfide, a rigorous head-to-head comparison with the gold standard, DTNB, is essential. The following experimental workflow provides a comprehensive approach to such a validation.

Validation_Workflow cluster_prep 1. Reagent Preparation and Characterization cluster_assay 2. Assay Development and Optimization cluster_validation 3. Performance Validation Reagent_Prep Prepare stock solutions of DTNB and bis(4-chloro-2-nitrophenyl) disulfide Wavelength_Scan Determine λmax of the leaving group from bis(4-chloro-2-nitrophenyl) disulfide + Cysteine Reagent_Prep->Wavelength_Scan Standard_Curve Generate standard curves for both reagents using a known thiol (e.g., Cysteine) Wavelength_Scan->Standard_Curve pH_Profile Determine the optimal pH for the reaction with the novel reagent Standard_Curve->pH_Profile Kinetics Compare reaction kinetics of both reagents pH_Profile->Kinetics Spike_Recovery Perform spike-and-recovery experiments in relevant biological matrices Kinetics->Spike_Recovery Interference Test for interference from common endogenous and exogenous compounds Spike_Recovery->Interference Protein_Assay Quantify thiols in a standard protein (e.g., BSA) and compare results Interference->Protein_Assay

Figure 2: A workflow for the validation of a novel thiol-reactive reagent.

Experimental Protocols

1. Reagent Preparation and Characterization:

  • Stock Solutions: Prepare 10 mM stock solutions of both DTNB and bis(4-chloro-2-nitrophenyl) disulfide in a suitable organic solvent (e.g., DMSO or ethanol).

  • Determination of λmax:

    • Prepare a solution of a known thiol, such as 100 µM L-cysteine, in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • Add a molar excess of the bis(4-chloro-2-nitrophenyl) disulfide stock solution.

    • After the color has fully developed, scan the absorbance of the solution from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax).

2. Assay Development and Optimization:

  • Standard Curve Generation:

    • Prepare a series of dilutions of a thiol standard (e.g., L-cysteine) ranging from 0 to 100 µM in the chosen assay buffer.

    • For each standard, perform parallel reactions with DTNB and bis(4-chloro-2-nitrophenyl) disulfide.

    • Measure the absorbance at 412 nm for the DTNB reactions and at the empirically determined λmax for the novel reagent.

    • Plot absorbance versus thiol concentration to generate standard curves for both reagents. Compare the linearity and sensitivity (slope of the curve) of the two assays.

  • pH Profile:

    • Prepare a series of buffers with pH values ranging from 4 to 10.

    • In each buffer, react a fixed concentration of a thiol standard with both reagents.

    • Plot the resulting absorbance against pH to determine the optimal pH range for each reagent.

3. Performance Validation:

  • Spike-and-Recovery:

    • Choose a biological matrix relevant to your research (e.g., cell lysate, plasma).

    • Spike the matrix with known concentrations of a thiol standard.

    • Quantify the thiol concentration using both reagents and calculate the percentage of recovery. This will assess the accuracy of the assays in a complex sample.

  • Interference Testing:

    • Prepare a solution of a thiol standard.

    • Add potentially interfering compounds that may be present in your samples (e.g., other reducing agents, metal ions, detergents).

    • Measure the thiol concentration with both reagents and assess any significant deviations from the expected value.

Conclusion

While DTNB remains a reliable and widely used reagent for thiol quantification, its limitations necessitate the exploration of alternatives. Validated reagents such as 4-DPS and ADNB offer advantages in specific experimental contexts. For novel, uncharacterized compounds like bis(4-chloro-2-nitrophenyl) disulfide, a systematic and rigorous validation against the established gold standard is paramount. By following the experimental framework outlined in this guide, researchers can confidently assess the suitability of new reagents for their specific applications, ensuring the accuracy and integrity of their scientific findings.

References

  • Singh, R. & Whitesides, G. M. 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. Organic Letters6 , 3809-3812 (2004). [Link]

  • Ellman's reagent - Wikipedia. [Link]

  • Bis(4-chloro-2-nitrophenyl) disulfide | C12H6Cl2N2O4S2 | CID 74907 - PubChem. [Link]

  • Hansen, R. E. & Winther, J. R. Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects1830 , 4045-4052 (2013). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bis(4-chloro-2-nitrophenyl) Disulfide Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and biochemical research, the reliability of analytical data is paramount. Assays that quantify specific molecules, such as bis(4-chloro-2-nitrophenyl) disulfide, form the bedrock of countless studies. However, reliance on a single analytical method, without orthogonal verification, can introduce unseen systematic errors. This guide provides an in-depth framework for the cross-validation of assays for bis(4-chloro-2-nitrophenyl) disulfide, a compound structurally related to potent thiol-reactive probes.

We will compare the standard spectrophotometric method, analogous to the well-established Ellman's test, with a more structurally specific High-Performance Liquid Chromatography (HPLC) method. The core objective is not to declare one method superior, but to demonstrate how, when used in concert, they provide a robust, self-validating system that ensures the highest degree of data integrity, a cornerstone of regulatory compliance and sound scientific progress.[1][2][3]

Part 1: A Mechanistic Overview of Assay Principles

Understanding the "how" and "why" behind each assay is critical for troubleshooting and data interpretation. The two methods we will cross-validate rely on fundamentally different chemical principles.

Method A: Spectrophotometric Thiol-Disulfide Exchange Assay

This widely used colorimetric assay operates on the principle of thiol-disulfide exchange.[4] Bis(4-chloro-2-nitrophenyl) disulfide itself does not have a strong chromophore in the visible range. However, when it reacts with a free thiol (sulfhydryl group, R-SH), such as that from glutathione (GSH) or a cysteine residue in a protein, the disulfide bond is cleaved. This reaction releases a stoichiometric amount of the 2-nitro-4-chlorothiophenolate anion, which is a vibrant yellow chromophore with a maximum absorbance at 412 nm.[5][6]

The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the amount of thiol present in the sample, which in turn corresponds to the amount of the disulfide that has reacted. This method is nearly identical in principle to the classic Ellman's assay, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to quantify free thiols.[7][8]

cluster_reactants Reactants cluster_products Products Disulfide Bis(4-chloro-2-nitrophenyl) disulfide (Colorless) Mixed_Disulfide Mixed Disulfide Disulfide->Mixed_Disulfide Chromophore 2-nitro-4-chlorothiophenolate (Yellow, Abs @ 412 nm) Disulfide->Chromophore Releases Thiol Free Thiol (e.g., Glutathione) Thiol->Mixed_Disulfide Forms bond with one half

Caption: Reaction mechanism of the spectrophotometric assay.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In contrast to the reactivity-based spectrophotometric assay, HPLC provides separation based on the physicochemical properties of the molecule itself.[9] For bis(4-chloro-2-nitrophenyl) disulfide, a nonpolar, hydrophobic compound, reversed-phase HPLC is the method of choice.

In this technique, the sample is injected into a high-pressure stream of a polar mobile phase. This mixture flows through a column packed with a nonpolar stationary phase (typically C18). The analyte, bis(4-chloro-2-nitrophenyl) disulfide, partitions between the mobile and stationary phases. Due to its hydrophobicity, it adsorbs to the stationary phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, the analyte's affinity for the stationary phase is weakened, and it elutes from the column.[10] A UV detector, set to a wavelength where the analyte has significant absorbance (e.g., ~326 nm), quantifies the compound as it exits the column.[5] This method offers high specificity, as it separates the parent compound from potential reactants, degradation products, or other interfering substances.[11][12]

Injector Sample Injection Column RP-HPLC Column (C18 Stationary Phase) Injector->Column Separation based on hydrophobicity Pump Mobile Phase (Water/Acetonitrile) Pump->Injector Detector UV Detector (~326 nm) Column->Detector Chromatogram Data Output (Peak at specific retention time) Detector->Chromatogram

Caption: Workflow for the RP-HPLC based assay.

Part 2: Experimental Design for Robust Cross-Validation

The goal of cross-validation is to analyze a set of identical samples using both methods and compare the quantitative results.[1] This process reveals any systematic bias, assesses the correlation between the methods, and establishes the limits of agreement.

Core Experimental Workflow

A Prepare Master Stock of Disulfide B Create Serial Dilution Series (Calibration Standards & QCs) A->B C Split each sample into two aliquots B->C D1 Analyze Aliquot Set 1 with Spectrophotometric Assay C->D1 Aliquot 1 D2 Analyze Aliquot Set 2 with HPLC Assay C->D2 Aliquot 2 E1 Generate Dataset A (Absorbance vs. Concentration) D1->E1 E2 Generate Dataset B (Peak Area vs. Concentration) D2->E2 F Statistical Analysis (Linear Regression, Bland-Altman) E1->F E2->F G Final Report: Correlation, Bias, Agreement F->G

Caption: Overall workflow for cross-validation.

Detailed Experimental Protocols

1. Reagent and Sample Preparation:

  • Master Stock (10 mM): Accurately weigh and dissolve bis(4-chloro-2-nitrophenyl) disulfide in a suitable organic solvent like DMSO or Acetonitrile. Causality: Using a high-concentration stock in an organic solvent ensures stability and allows for accurate dilution into aqueous buffers where solubility may be limited.

  • Calibration Standards: Prepare a set of at least 6-8 standards by serially diluting the master stock in the relevant assay buffer. The concentration range should span the expected working range of both assays.

  • Quality Control (QC) Samples: Independently prepare three levels of QCs (Low, Medium, High) from the master stock. Trustworthiness: Independent preparation of QCs is crucial to ensure they are not subject to the same potential dilution errors as the calibration curve.

2. Protocol A: Spectrophotometric Assay (96-well plate format)

  • Prepare Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[7] Expertise: The slightly alkaline pH is necessary to ensure the thiol group is deprotonated to the more nucleophilic thiolate anion, facilitating the attack on the disulfide bond.

  • Prepare Thiol Reagent: Prepare a 5 mM solution of a stable thiol, like Glutathione (GSH), in the Reaction Buffer.

  • Assay Plate Setup: To each well of a clear, flat-bottom 96-well plate, add 180 µL of Reaction Buffer.

  • Add Samples: Add 10 µL of each Calibration Standard, QC, and blank (buffer only) to respective wells in triplicate.

  • Initiate Reaction: Add 10 µL of the 5 mM GSH solution to all wells. Mix gently by pipetting or on a plate shaker for 30 seconds.

  • Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.[7][13]

  • Measure Absorbance: Read the absorbance at 412 nm using a microplate spectrophotometer.[7]

  • Data Processing: Subtract the average absorbance of the blank wells from all other readings. Plot the corrected absorbance vs. concentration for the standards and perform a linear regression to determine the concentration of the QCs.

3. Protocol B: RP-HPLC Assay

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Expertise: Formic acid is a volatile modifier that acidifies the mobile phase, ensuring sharp peak shapes for many organic molecules and providing compatibility with mass spectrometry if needed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 326 nm.[5]

    • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

  • Run Sequence: Inject a blank (mobile phase), followed by all Calibration Standards, QCs, and samples.

  • Data Processing: Integrate the peak corresponding to bis(4-chloro-2-nitrophenyl) disulfide. Plot the peak area vs. concentration for the standards and perform a linear regression to determine the concentration of the QCs.

Part 3: Data Analysis and Interpretation

After generating concentration data for the same set of QCs from both methods, the next step is a rigorous statistical comparison.

Comparative Data Summary

Let's consider a hypothetical dataset for our three QC levels:

QC LevelMethod A: Spectrophotometry (µM)Method B: HPLC (µM)
Low QC (Nominal: 10 µM)10.59.8
Mid QC (Nominal: 50 µM)52.149.5
High QC (Nominal: 100 µM)104.598.9
(...plus data from multiple replicates)
Statistical Method 1: Linear Regression

Plot the results from Method A (y-axis) against Method B (x-axis). An ideal correlation would yield a straight line with a slope of 1, a y-intercept of 0, and a coefficient of determination (R²) > 0.99.

  • Interpretation: A high R² value indicates a strong linear relationship between the two methods, but it does not reveal bias. A slope deviating from 1 suggests a proportional systematic error, while a y-intercept other than 0 indicates a constant systematic error.

Statistical Method 2: Bland-Altman Analysis

This is the gold standard for comparing two quantitative methods.[14][15] It assesses the agreement rather than just the correlation.

  • Calculate the Difference: For each sample, subtract the Method B result from the Method A result (A - B).

  • Calculate the Average: For each sample, calculate the average of the two results ((A + B) / 2).

  • Plot: Create a scatter plot of the Difference (y-axis) against the Average (x-axis).

  • Calculate Key Metrics:

    • Mean Difference (Bias): The average of all the differences. This represents the overall systematic bias between the two methods. An ideal bias is close to zero.

    • Limits of Agreement (LoA): Calculated as Mean Difference ± 1.96 * Standard Deviation of the Differences. This range is expected to contain 95% of future differences between the two methods.[16]

  • Interpretation: The Bland-Altman plot visualizes the bias and the scatter around it. If the points are randomly scattered around the zero line within the limits of agreement, the methods agree well. If there is a trend (e.g., the difference increases as the average increases), it indicates a proportional bias that was not evident from simple linear regression.[16]

Comparative Performance Characteristics
FeatureMethod A: SpectrophotometryMethod B: HPLC
Principle Thiol-Disulfide ExchangeHydrophobic Partitioning
Specificity Lower (interference from other colored compounds or substances affecting thiol reactivity)Higher (separates analyte from impurities)
Sensitivity ModerateHigh
Throughput High (96/384-well format)Lower (serial injections)
Cost/Run LowHigh (solvents, column)
Equipment Microplate ReaderHPLC-UV System

Conclusion and Authoritative Recommendations

This guide demonstrates a comprehensive approach to the cross-validation of two distinct analytical methods for bis(4-chloro-2-nitrophenyl) disulfide. The spectrophotometric assay, based on thiol-disulfide exchange, offers a rapid, high-throughput solution ideal for initial screening, rank-ordering compounds, or situations where high sample numbers are a priority. Its primary limitation is a potential lack of specificity.

The RP-HPLC method provides orthogonal selectivity, separating the analyte based on its physical properties.[9] This makes it an excellent confirmatory assay, ideal for lead optimization, quality control of reference standards, and formal characterization studies where specificity and accuracy are non-negotiable.

  • For high-throughput screening (HTS) campaigns, the spectrophotometric assay is the method of choice due to its speed and cost-effectiveness.

  • For hit confirmation and potency determination (IC₅₀) , all active compounds identified by the primary screen should be re-tested and confirmed using the orthogonal HPLC method to eliminate false positives.

  • For formal drug development and quality control , the HPLC method should be considered the reference standard due to its superior specificity. The spectrophotometric method can be used as a complementary in-process check.

By employing this cross-validation strategy, researchers and drug development professionals can build a self-validating analytical system. This ensures that the data generated is robust, reliable, and defensible, ultimately accelerating the path from discovery to clinical application with confidence.

References

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  • Hu, T., & Li, M. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1438-1442.
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  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

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  • Szajewski, R. P., & Whitesides, G. M. (1980). Direct Spectrophotometric Measurement of the Rate of Reduction of Disulfide Bonds. Journal of the American Chemical Society, 102(6), 2011-2026.
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  • Cook, J. C., et al. (2018). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Molecules, 23(8), 1939.
  • Nöhammer, G. (1982). Quantitative microspectrophotometrical determination of protein thiols and disulfides with 2,2'-dihydroxy-6,6'-dinaphthyldisulfide (DDD). Histochemistry, 75(2), 219-250.
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  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
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  • Turell, L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 12(10), 1840.
  • Truong, T., & Lim, C. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8563-8570.
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Efficacy of Bis(4-chloro-2-nitrophenyl) Disulfide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with potent biological activity is paramount. Among these, disulfide-containing compounds, particularly those with nitrophenyl moieties, have garnered significant interest due to their diverse therapeutic potential. This guide provides an in-depth comparative analysis of the efficacy of bis(4-chloro-2-nitrophenyl) disulfide and its analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Leveraging available experimental data, we will delve into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents.

Introduction to Bis(4-chloro-2-nitrophenyl) Disulfide: A Scaffold of Interest

Bis(4-chloro-2-nitrophenyl) disulfide is a symmetrical diaryl disulfide characterized by the presence of both chloro and nitro substituents on the phenyl rings.[1] The disulfide bond (S-S) is a key structural feature, known to be susceptible to cleavage under the reducing conditions found within cells, making it an attractive linker for prodrug design.[2] Furthermore, the nitroaromatic groups are known to play a crucial role in the biological activity of many compounds, often through redox-mediated mechanisms.[3] The combination of these features makes bis(4-chloro-2-nitrophenyl) disulfide and its analogs compelling candidates for therapeutic development.

Comparative Efficacy: Insights from Structurally Related Compounds

While direct head-to-head comparative studies on a wide range of bis(4-chloro-2-nitrophenyl) disulfide analogs are limited in publicly available literature, we can infer valuable structure-activity relationships by examining related nitrophenyl disulfides and other compounds sharing key structural motifs.

Antimicrobial Activity

Studies on various nitrophenyl disulfide compounds have demonstrated their potential as antibacterial agents. Research has shown that nitrophenyl disulfides, particularly those with para- and meta-nitro substitutions, exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis.[4] The electron-withdrawing nature of the nitro group is believed to activate the disulfide bond towards nucleophilic attack, facilitating its cleavage and subsequent interaction with biological targets.[4]

The general mechanism of antimicrobial action for nitro compounds often involves the intracellular reduction of the nitro group to form reactive nitroso and superoxide species. These toxic intermediates can then covalently modify essential biomolecules like DNA, leading to cell death.[3]

Table 1: Postulated Structure-Activity Relationship for Antimicrobial Efficacy of Nitrophenyl Disulfide Analogs

Structural ModificationPredicted Effect on Antimicrobial ActivityRationale
Position of Nitro Group para and meta positions may be favorable.Existing data on nitrophenyl disulfides suggests higher activity with these substitutions.[4]
Nature of Halogen Increased electronegativity (F > Cl > Br) might enhance activity.Stronger electron-withdrawing groups could further activate the disulfide bond.
Additional Substituents Introduction of lipophilic groups could improve cell permeability.Enhanced uptake by bacterial cells may lead to increased efficacy.
Asymmetry Unsymmetrical disulfides may exhibit altered activity profiles.Changes in steric and electronic properties could influence target binding.
Anticancer Activity

The 4-nitrophenyl moiety is a recurring feature in compounds with demonstrated anticancer properties. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which share the 2-chloro-3-(4-nitrophenyl)propenylidene core, have shown significant cytotoxic effects against a panel of 60 human cancer cell lines.[5][6] The presence of the 4-nitrophenyl group was identified as a key feature for their activity.[6]

While the precise mechanism of action for bis(4-chloro-2-nitrophenyl) disulfide itself as an anticancer agent is not well-documented, related trisulfide analogs like Bis(4-fluorobenzyl)trisulfide have been shown to inhibit tumor growth by targeting β-tubulin.[7] It is plausible that diaryl disulfides could exert their effects through similar mechanisms, such as interaction with cysteine residues in key proteins involved in cell proliferation and survival.

Table 2: Summary of Anticancer Activity of a Structurally Related "Ciminalum-thiazolidinone" Hybrid

CompoundCancer Cell Line PanelMean GI50 (µM)Reference
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-601.57[8]

Note: GI50 is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison of bis(4-chloro-2-nitrophenyl) disulfide analogs, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard assay for determining the MIC of a compound against bacterial strains.

Workflow for MIC Determination

MIC_Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow seed Seed cancer cells in a 96-well plate and allow to attach overnight treat Treat cells with various concentrations of the test compounds seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Future Directions and Conclusion

The available evidence suggests that bis(4-chloro-2-nitrophenyl) disulfide and its analogs represent a promising class of compounds with potential antimicrobial and anticancer activities. The presence of the disulfide bond offers a mechanism for targeted release in the reducing intracellular environment, while the nitro and chloro substituents on the phenyl rings appear to be critical for their biological efficacy.

Future research should focus on the systematic synthesis and evaluation of a library of bis(4-chloro-2-nitrophenyl) disulfide analogs. By systematically modifying the substitution patterns on the aromatic rings, researchers can elucidate a more detailed structure-activity relationship. This will enable the rational design of more potent and selective analogs with improved therapeutic indices. The experimental protocols outlined in this guide provide a robust framework for such comparative studies.

References

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Unveiling the Superior Performance of Bis(4-chloro-2-nitrophenyl) Disulfide in Thiol Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of thiol-modifying reagents, bis(4-chloro-2-nitrophenyl) disulfide has emerged as a compound of significant interest, offering distinct advantages over other disulfide-containing molecules in a variety of biochemical and synthetic applications. This guide provides an in-depth technical comparison of bis(4-chloro-2-nitrophenyl) disulfide with alternative compounds, supported by mechanistic insights and experimental context, to inform its strategic use in research and development.

The Critical Role of Electron-Withdrawing Groups: Enhancing Reactivity and Selectivity

The primary advantage of bis(4-chloro-2-nitrophenyl) disulfide lies in the electronic properties imparted by its substituents. The presence of two potent electron-withdrawing groups—a nitro group at the ortho position and a chlorine atom at the para position—on each phenyl ring significantly activates the disulfide bond towards nucleophilic attack by a thiolate anion. This activation is a key determinant of its superior performance in thiol-disulfide exchange reactions.

The electron-withdrawing nature of the nitro and chloro groups stabilizes the resulting thiolate leaving group (4-chloro-2-nitrothiophenolate), making it a better leaving group and thereby accelerating the rate of thiol-disulfide exchange.[1][2] This enhanced reactivity is a significant advantage in applications requiring rapid and efficient modification of thiols, such as in the synthesis of unsymmetrical disulfides and the modification of cysteine residues in proteins.

To illustrate the reaction mechanism, the following diagram outlines the thiol-disulfide exchange process:

Thiol_Disulfide_Exchange Reactants R-S⁻ + Ar-S-S-Ar TS [R-S---S(Ar)---S-Ar]⁻ Reactants->TS Nucleophilic Attack Products R-S-S-Ar + Ar-S⁻ TS->Products Leaving Group Departure

Figure 1: General mechanism of thiol-disulfide exchange.

Comparative Analysis: Bis(4-chloro-2-nitrophenyl) Disulfide vs. Alternative Reagents

To fully appreciate the advantages of bis(4-chloro-2-nitrophenyl) disulfide, a direct comparison with other commonly used disulfide reagents is essential.

FeatureBis(4-chloro-2-nitrophenyl) DisulfideEllman's Reagent (DTNB)Unsubstituted Diphenyl Disulfide
Reactivity Very HighHighModerate
Leaving Group Stability Excellent (stabilized by two electron-withdrawing groups)Good (stabilized by one nitro and one carboxylate group)Moderate
Selectivity High for thiolsHigh for thiolsModerate, can participate in side reactions
Applications Synthesis of unsymmetrical disulfides, bioconjugation, cysteine protectionQuantification of thiolsGeneral disulfide synthesis

Table 1: Comparison of key performance metrics for selected disulfide reagents.

Superiority in the Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides (R-S-S-R') is a significant challenge in organic chemistry due to the propensity for the formation of symmetrical disulfide byproducts (R-S-S-R and R'-S-S-R').[3][4] The high reactivity and excellent leaving group stability of the 4-chloro-2-nitrothiophenolate anion make bis(4-chloro-2-nitrophenyl) disulfide an ideal reagent for the clean and efficient synthesis of unsymmetrical disulfides.

The reaction proceeds via a sequential, one-pot process where a thiol (R-SH) first reacts with bis(4-chloro-2-nitrophenyl) disulfide to form an activated intermediate (R-S-S-Ar), which then readily reacts with a second, different thiol (R'-SH) to yield the desired unsymmetrical disulfide. The high reactivity of the mixed disulfide intermediate drives the reaction to completion, minimizing the formation of symmetrical byproducts.

Unsymmetrical_Disulfide_Synthesis Reactants R-SH + Ar-S-S-Ar Intermediate R-S-S-Ar + Ar-SH Reactants->Intermediate Step 1 Second_Reactant + R'-SH Product R-S-S-R' + Ar-SH Second_Reactant->Product Step 2

Figure 2: Workflow for the synthesis of unsymmetrical disulfides.

Advantages in Bioconjugation and Protein Modification

The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other valuable research tools. The high reactivity and thiol-specificity of bis(4-chloro-2-nitrophenyl) disulfide make it a valuable reagent for these applications.[5][6]

Compared to less reactive disulfide reagents, bis(4-chloro-2-nitrophenyl) disulfide can achieve efficient labeling of proteins at lower concentrations and shorter reaction times, which is crucial for preserving the integrity and function of sensitive biological molecules. The stability of the resulting mixed disulfide bond can also be advantageous in certain applications where a reversible linkage is desired.

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Disulfides:

  • Dissolve bis(4-chloro-2-nitrophenyl) disulfide (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Add the first thiol (R-SH, 1.0 equivalent) to the solution and stir at room temperature for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the mixed disulfide intermediate.

  • Add the second thiol (R'-SH, 1.1 equivalents) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the unsymmetrical disulfide product by column chromatography.

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide offers significant advantages over other disulfide-containing compounds, primarily due to the activating effect of its electron-withdrawing substituents. This enhanced reactivity and the stability of its leaving group translate to superior performance in challenging applications such as the synthesis of unsymmetrical disulfides and the selective modification of proteins. For researchers and drug development professionals seeking a highly efficient and selective thiol-modifying reagent, bis(4-chloro-2-nitrophenyl) disulfide represents a powerful tool in their chemical arsenal.

References

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Performance Evaluation of Bis(4-chloro-2-nitrophenyl) Disulfide in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of proteomics, the precise characterization and quantification of proteins are paramount. Cysteine residues, with their reactive thiol groups, play critical roles in protein structure, function, and regulation. Consequently, reagents that selectively target and modify these residues are indispensable tools for researchers. This guide provides an in-depth performance evaluation of bis(4-chloro-2-nitrophenyl) disulfide, a lesser-known aromatic disulfide, in the context of established reagents for cysteine modification in proteomics. While direct, peer-reviewed performance data for this specific compound in proteomics applications is not widely available, this guide will infer its potential performance based on its chemical structure and compare it to widely used alternatives, providing a robust framework for its potential application and evaluation.

The Critical Role of Cysteine Modification in Proteomics

Cysteine residues are unique among amino acids due to the nucleophilic nature of their thiol (-SH) groups. These groups can exist in a reduced state or form disulfide bonds with other cysteines, a critical post-translational modification for protein folding and stability.[1] The ability to selectively modify cysteine thiols is fundamental to several proteomics workflows:

  • Alkylation for Sample Preparation: Prior to mass spectrometry, proteins are typically digested into peptides. To prevent the re-formation of disulfide bonds, which can complicate analysis, cysteine residues are often alkylated.[2]

  • Quantification of Free Thiols: Measuring the concentration of free sulfhydryl groups is a common method to assess the redox state of a biological sample.[3]

  • Differential Alkylation for Redox Proteomics: To study reversible cysteine modifications, such as S-nitrosylation or S-glutathionylation, a differential alkylation strategy is often employed.[4]

The ideal reagent for cysteine modification should exhibit high specificity, reactivity under physiological conditions, and result in a stable modification that is readily detectable.

Bis(4-chloro-2-nitrophenyl) Disulfide: A Potential Thiol-Reactive Probe

Bis(4-chloro-2-nitrophenyl) disulfide (BCND) is an aromatic disulfide compound.[5] Its structure, featuring a disulfide bond activated by electron-withdrawing nitro and chloro groups, suggests a reactivity profile analogous to the well-known Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3][6]

Inferred Mechanism of Action

The proposed mechanism for the reaction of BCND with a free thiol group (R-SH) is a thiol-disulfide exchange reaction. This reaction would proceed as follows:

BCND_Mechanism BCND Bis(4-chloro-2-nitrophenyl) disulfide MixedDisulfide Protein-S-S-(4-chloro-2-nitrophenyl) BCND->MixedDisulfide + Protein-SH Thiophenol 4-chloro-2-nitrothiophenol BCND->Thiophenol + Protein-SH Thiol Protein-SH Thiol->MixedDisulfide

Caption: Inferred thiol-disulfide exchange mechanism of BCND.

The reaction is expected to yield a mixed disulfide between the protein and the 4-chloro-2-nitrophenyl moiety, and a molecule of 4-chloro-2-nitrothiophenol. The release of the thiophenol product, which may have a distinct absorbance spectrum, could potentially be used for spectrophotometric quantification of the initial thiol concentration, similar to the Ellman's assay.

Comparative Performance Analysis: BCND vs. Established Reagents

To evaluate the potential of BCND, we compare its inferred characteristics with those of four widely used cysteine-modifying reagents: Ellman's Reagent (DTNB), 4,4'-dithiodipyridine (DTDP), Iodoacetamide (IAM), and N-Ethylmaleimide (NEM).

Overview of Alternative Reagents
  • Ellman's Reagent (DTNB): A symmetrical aromatic disulfide that reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is quantified by its absorbance at 412 nm.[3][7][8] It is the gold standard for thiol quantification.

  • 4,4'-Dithiodipyridine (DTDP): Another disulfide-containing reagent that reacts with thiols to release 4-thiopyridone.[9] It is known for its high sensitivity and reactivity over a broader pH range compared to DTNB.[10][11]

  • Iodoacetamide (IAM): An alkylating agent that forms a stable, irreversible thioether bond with cysteine residues.[12][13] It is widely used in sample preparation for mass spectrometry to prevent disulfide bond reformation.[14][15]

  • N-Ethylmaleimide (NEM): An α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition to form a stable thioether linkage.[16][17] It is also a common alkylating agent in proteomics.[18]

Performance Metrics: A Comparative Table
FeatureBis(4-chloro-2-nitrophenyl) disulfide (Inferred)Ellman's Reagent (DTNB)4,4'-Dithiodipyridine (DTDP)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Reaction Type Thiol-Disulfide ExchangeThiol-Disulfide ExchangeThiol-Disulfide ExchangeAlkylation (SN2)Michael Addition
Reversibility Reversible (under reducing conditions)Reversible (under reducing conditions)Reversible (under reducing conditions)IrreversibleIrreversible
Specificity for Cys Potentially highHighHighHigh, but can have off-target reactionsHigh, but can have off-target reactions[18]
Reaction pH Likely neutral to alkalineNeutral to alkaline (pH > 7.0)[10]Broader range (pH ≥ 4.5)[11]Neutral to alkalineNeutral to slightly acidic[18]
Detection Method Spectrophotometry (inferred)Spectrophotometry (A412)[3]Spectrophotometry (A324)Mass Spectrometry (mass shift)Mass Spectrometry (mass shift)
Primary Application Thiol quantification (potential)Thiol quantificationThiol quantificationProtein alkylation for MSProtein alkylation for MS
Key Advantage -Well-established, simple assay[3]High sensitivity, broad pH range[9][10]Forms stable, irreversible bond[13]Rapid reaction kinetics[18]
Key Disadvantage Lack of established protocols and dataLower sensitivity than DTDP, pH-dependent[10]-Potential for off-target alkylation[19]Potential for off-target alkylation[18]

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of bis(4-chloro-2-nitrophenyl) disulfide, a series of experiments should be conducted in parallel with established reagents.

Workflow for Evaluating a Novel Thiol-Reactive Reagent

Evaluation_Workflow cluster_0 Reagent Characterization cluster_1 Performance Testing A Determine Molar Extinction Coefficient of Product B Optimize Reaction Conditions (pH, time, concentration) A->B C Quantify Free Thiols in Standard Protein (e.g., BSA) B->C D Compare with DTNB and DTDP Assays C->D E Assess Specificity using Mass Spectrometry C->E F Evaluate Stability of the Modification D->F E->F

Caption: Experimental workflow for evaluating a new thiol-reactive probe.

Detailed Protocol: Quantification of Free Thiols in a Protein Standard

Objective: To determine the number of free cysteine residues in a standard protein (e.g., Bovine Serum Albumin, BSA) using bis(4-chloro-2-nitrophenyl) disulfide and compare the results with the Ellman's assay.

Materials:

  • Bis(4-chloro-2-nitrophenyl) disulfide (BCND)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BCND in a suitable organic solvent (e.g., DMSO) and a working solution in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of BSA of known concentration in phosphate buffer.

  • Standard Curve Generation (for BCND):

    • React a known concentration of a standard thiol (e.g., L-cysteine) with an excess of BCND.

    • Measure the absorbance of the released 4-chloro-2-nitrothiophenol at its absorbance maximum (to be determined experimentally).

    • Generate a standard curve of absorbance versus thiol concentration to determine the molar extinction coefficient of the product.

  • Protein Thiol Quantification:

    • In a microplate or cuvette, add a known amount of BSA to the phosphate buffer.

    • Add the BCND working solution to initiate the reaction.

    • Incubate at room temperature for an optimized duration.

    • Measure the absorbance at the predetermined wavelength.

    • Calculate the concentration of free thiols using the molar extinction coefficient.

  • Comparative Ellman's Assay:

    • Perform the same quantification using DTNB according to established protocols.

    • Compare the number of free thiols per BSA molecule determined by both methods.

Detailed Protocol: Assessment of Specificity by Mass Spectrometry

Objective: To determine the specificity of bis(4-chloro-2-nitrophenyl) disulfide for cysteine residues.

Materials:

  • Bis(4-chloro-2-nitrophenyl) disulfide (BCND)

  • A standard protein with a known sequence (e.g., Lysozyme)

  • Dithiothreitol (DTT)

  • Trypsin

  • Urea

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Reduction and Modification:

    • Denature Lysozyme in a buffer containing urea.

    • Reduce the disulfide bonds with DTT.

    • Add BCND to the reduced protein solution and incubate.

    • Quench the reaction.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Analyze the sample by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the Lysozyme sequence, specifying the mass modification corresponding to the addition of a 4-chloro-2-nitrophenyl-thio group on cysteine residues.

    • Investigate the data for any off-target modifications on other amino acid residues (e.g., lysine, histidine).

Conclusion and Future Outlook

Bis(4-chloro-2-nitrophenyl) disulfide presents itself as a potential reagent for cysteine modification in proteomics, likely operating through a thiol-disulfide exchange mechanism similar to Ellman's reagent. Its performance, in terms of specificity, reactivity, and utility, remains to be experimentally validated.

The provided experimental framework offers a clear path for a comprehensive evaluation of this compound. Should it demonstrate high specificity and a conveniently measurable chromophoric product, it could serve as a valuable alternative to existing reagents for thiol quantification. Furthermore, its application in more complex proteomics workflows, such as differential labeling for redox proteomics, could be explored. For now, established reagents like DTNB, DTDP, IAM, and NEM remain the trusted tools for the proteomics community, backed by extensive literature and validated protocols.

References

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (2006). Quantitative proteome analysis using D-labeled N-ethylmaleimide and 13C-labeled iodoacetanilide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Bioorganic & Medicinal Chemistry, 14(24), 8197-8209.
  • Fukushima, T., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1235-1244.
  • Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]

  • G-Biosciences. (n.d.). Ellman's Reagent. Retrieved from [Link]

  • Parker, S. J., & Van Eyk, J. E. (2017).
  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1998.
  • Wang, G., & Li, L. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 13(1), 129-138.
  • Chen, Y. J., & Xian, M. (2013). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling, 19(17), 2133–2149.
  • Hansen, R. E., Østergaard, H., Nørgaard, L., & Winther, J. R. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Analytical Biochemistry, 363(1), 77-82.
  • G-Biosciences. (n.d.). Ellman's Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of the reduced (free) thiol content. (A) The Ellman assay is.... Retrieved from [Link]

  • Held, J. M., & Gibson, B. W. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 429(2), 114-122.
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  • ResearchGate. (n.d.). Reagents for cysteine-selective modifications in peptides and proteins. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. Retrieved from [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
  • Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]

  • Hansen, R. E., Østergaard, H., Nørgaard, L., & Winther, J. R. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Analytical Biochemistry, 363(1), 77-82.
  • Zgadzay, Y., & Tsybulsky, A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomedical Chemistry: Research and Methods, 3(1), e00085.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
  • MIT DSpace. (n.d.). Site-selective modification of cysteine residues. Retrieved from [Link]

  • SIELC Technologies. (2018). Disulfide, bis(4-chloro-2-nitrophenyl). Retrieved from [Link]

  • Gruber, H. J., & Riener, C. K. (2001). Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine. Analytical Biochemistry, 290(2), 346-353.
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A Senior Application Scientist's Guide to Benchmarking Bis(4-chloro-2-nitrophenyl) disulfide for Thiol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Against Established Methods for Researchers, Scientists, and Drug Development Professionals.

In the landscape of biochemical and pharmaceutical research, the accurate quantification of sulfhydryl (thiol) groups is a critical task. From assessing protein folding and enzymatic activity to monitoring oxidative stress and developing thiol-based drugs, the reliability of the chosen quantification method is paramount. For decades, 5,5′-dithiobis-(2-nitrobenzoic acid), universally known as DTNB or Ellman's reagent, has been the gold standard.[1][2] This guide provides an in-depth technical benchmark of a potential alternative, bis(4-chloro-2-nitrophenyl) disulfide (BCNPDS), against the established performance of DTNB.

This comparison is designed to equip researchers with the necessary data and insights to make informed decisions based on the specific demands of their experimental systems, whether that involves high sensitivity, rapid kinetics, or compatibility with challenging buffer conditions.

The Principle: A Tale of Two Disulfides

Both BCNPDS and DTNB operate on the same fundamental principle: a thiol-disulfide exchange reaction. A free thiol (R-SH) from the sample attacks the symmetrical disulfide bond of the reagent. This reaction is stoichiometric and cleaves the reagent, forming a mixed disulfide (analyte-reagent) and releasing one molecule of a chromogenic thiolate anion.[1][2] The concentration of this colored product, measured via spectrophotometry, is directly proportional to the concentration of free thiols in the original sample.

The key difference lies in the identity of the released chromophore:

  • DTNB releases the 2-nitro-5-thiobenzoate (TNB) anion, which produces a characteristic yellow color with a maximum absorbance at 412 nm.[1]

  • BCNPDS releases the 4-chloro-2-nitrothiophenol anion.

The performance characteristics of each reagent are dictated by the chemical and physical properties of the parent molecule and its resulting chromophore.


Head-to-Head: Performance Metrics

The choice of reagent is not merely about obtaining a colored solution; it's about the quality and reliability of the resulting data. The following section breaks down the critical performance indicators for both reagents.

Mechanism of Thiol-Disulfide Exchange

The reaction proceeds via nucleophilic attack of the thiolate anion (R-S⁻) on the disulfide bond. The rate of this reaction is therefore dependent on the pH of the medium, which governs the deprotonation of the analyte's thiol group.[3]

G cluster_reactants Reactants cluster_products Products thiol Analyte Thiol (R-SH) reagent Symmetrical Disulfide (BCNPDS or DTNB) thiol->reagent Thiol-Disulfide Exchange mixed_disulfide Mixed Disulfide (R-S-S-Ar) reagent->mixed_disulfide chromophore Chromogenic Thiolate (Ar-S⁻) reagent->chromophore measurement Spectrophotometric Measurement (Absorbance) chromophore->measurement G A 1. Reagent Preparation (Buffer, Thiol Standard, Reagent Stock) B 2. Standard Curve Preparation (Serial dilution of known thiol, e.g., Cysteine) A->B C 3. Sample Preparation (Dilute unknown samples to fall within standard curve range) A->C D 4. Reaction Setup (Add Reagent to Standards and Samples in a 96-well plate) B->D C->D E 5. Incubation (Allow reaction to complete, typically 5-15 min at RT) D->E F 6. Absorbance Measurement (Read plate at 412 nm using a spectrophotometer) E->F G 7. Data Analysis (Plot standard curve and calculate unknown concentration) F->G G start Start: Choose a Thiol Quantification Reagent q1 Is your assay a standard, well-defined system with minimal interfering substances? start->q1 a1_yes Use DTNB (Gold Standard, Well-Characterized) q1->a1_yes Yes a1_no Consider Alternatives q1->a1_no No q2 Do you have other sample components that absorb light near 412 nm? a1_no->q2 a2_yes Benchmark BCNPDS (Potential for different λmax) q2->a2_yes Yes a2_no Consider Other Factors q2->a2_no No q3 Is high reagent stability in solution critical for your assay (e.g., HTS, long kinetics)? a2_no->q3 a3_yes Benchmark BCNPDS (Potential for improved stability) q3->a3_yes Yes a3_no DTNB is likely sufficient. Proceed with caution and fresh reagents. q3->a3_no No

Caption: A decision guide for selecting a thiol quantification reagent.

Conclusion

DTNB (Ellman's reagent) remains the well-validated and highly sensitive gold standard for most thiol quantification applications due to its high molar extinction coefficient and rapid, stoichiometric reaction. H[1][2]owever, no single reagent is perfect for every application. An alternative like bis(4-chloro-2-nitrophenyl) disulfide (BCNPDS) presents a scientifically interesting candidate for benchmarking. Its value will be determined by its own performance characteristics, specifically the molar extinction coefficient and λmax of its 4-chloro-2-nitrothiophenol product, its stability in solution, and its susceptibility to interfering substances.

For researchers encountering challenges with DTNB, such as spectral interference or reagent instability, performing a direct, side-by-side benchmark using the protocols outlined in this guide is a worthwhile endeavor. Only through such rigorous comparison can one confidently select the optimal tool for generating accurate and reproducible data in the critical task of sulfhydryl quantification.

References

  • Ellman's reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • Giles, N. M., & Jacob, C. (2002). Quantification of Thiols and Disulfides. In Protein-Ligand Interactions (pp. 317-331). Humana Press. Retrieved from [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

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quantitative comparison of bis(4-chloro-2-nitrophenyl) disulfide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Reactivity of Bis(4-chloro-2-nitrophenyl) Disulfide

Introduction: The Critical Role of Disulfide Reactivity in Modern Science

Disulfide bonds (RSSR') are pivotal covalent linkages in chemistry and biology. In proteins, they are essential for maintaining tertiary and quaternary structures.[1] In the realm of drug delivery, the unique redox environment of cells has been ingeniously exploited. Specifically, the significant concentration gradient of the tripeptide glutathione (GSH) between the extracellular space (micromolar) and the intracellular cytosol (millimolar) provides a powerful trigger for targeted drug release.[2][3] Disulfide bonds incorporated as linkers in drug-carrier conjugates remain stable in circulation but are rapidly cleaved inside the target cell, releasing the therapeutic payload.[4][5]

The reactivity of the disulfide bond is paramount. A linker that is too stable will fail to release the drug, while one that is too labile may break prematurely. Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide of particular interest. Its structure, featuring two potent electron-withdrawing groups (nitro and chloro) on each phenyl ring, suggests a high degree of reactivity. This guide provides the theoretical foundation and a detailed experimental protocol to quantitatively measure and compare the reactivity of bis(4-chloro-2-nitrophenyl) disulfide against other relevant disulfide compounds.

Pillar 1: The Expertise - Understanding the Mechanism of Thiol-Disulfide Exchange

The primary reaction governing the cleavage of a disulfide bond in a biological context is thiol-disulfide exchange. This is a nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[6][7]

The rate of this reaction is dictated by several key factors:

  • Nucleophilicity of the Thiol: The reaction is initiated by the deprotonated thiol (the thiolate). Therefore, the reaction rate is pH-dependent. As the pH increases above the pKa of the attacking thiol, the concentration of the more reactive thiolate species increases, accelerating the reaction.[7]

  • Stability of the Leaving Group: The disulfide bond's susceptibility to attack is heavily influenced by the stability of the thiolate that is formed upon cleavage. Aromatic disulfides containing electron-withdrawing substituents, such as the nitro (-NO₂) and chloro (-Cl) groups in bis(4-chloro-2-nitrophenyl) disulfide, significantly stabilize the resulting thiolate anion through resonance and inductive effects. This makes the parent disulfide more electrophilic and thus more reactive towards nucleophilic attack. Unsymmetrical disulfides with a nitrophenyl substituent have demonstrated the highest antimicrobial activity, which may be due to the electronic activation of the leaving arylthio group.[8]

  • Steric Hindrance: Bulky groups near the disulfide bond can sterically hinder the approach of the nucleophilic thiol, thereby decreasing the reaction rate.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products R-S- R-S⁻ (Thiolate) Ar-S-S-Ar Ar-S-S-Ar' (Disulfide) R-S-->Ar-S-S-Ar Nucleophilic Attack Ar-S- Ar'-S⁻ (Leaving Group) Ar-S-S-Ar->Ar-S- Bond Cleavage R-S-S-Ar R-S-S-Ar' (Mixed Disulfide) Ar-S-S-Ar->R-S-S-Ar Bond Formation Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare 10 mM Disulfide Stocks (in DMSO) B Prepare 10 mM GSH Stock (in Buffer) C Prepare Reaction Buffer (pH 7.4) D Add 188 µL Buffer to wells C->D E Add 2 µL Disulfide Stock (Final: 100 µM) D->E F Initiate with 10 µL GSH Stock (Final: 500 µM) E->F G Measure Absorbance vs. Time (e.g., at 412 nm) F->G H Plot [Product] vs. Time G->H I Determine Initial Rate (Slope) H->I J Calculate Rate Constant (k') I->J

Figure 2. High-Throughput Experimental Workflow.

Pillar 3: Authoritative Grounding - Data Presentation and Comparative Analysis

The primary output of this experimental work is a quantitative comparison of reaction rates. The data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Reactivity of Aromatic Disulfides with Glutathione (GSH) at pH 7.4

Disulfide CompoundSubstituentsExpected Relative ReactivityPseudo-First-Order Rate Constant (k') (s⁻¹)
DTNB (Positive Control)2-nitro, 5-carboxy+++++Experimental Value
Bis(4-chloro-2-nitrophenyl) disulfide 2-nitro, 4-chloro ++++ Experimental Value
Bis(2-nitrophenyl) disulfide2-nitro+++Experimental Value
Bis(4-chlorophenyl) disulfide4-chloro++Experimental Value

Note: The relative reactivity is a prediction based on electronic effects. The experimental values for k' must be determined empirically using the protocol described above.

Interpreting the Results:

The results are expected to show a clear trend directly related to the electronic nature of the substituents.

  • Bis(4-chloro-2-nitrophenyl) disulfide is predicted to be highly reactive, second only to DTNB. The combined electron-withdrawing power of the ortho-nitro group and the para-chloro group strongly stabilizes the resulting 4-chloro-2-nitrothiophenolate anion, making the disulfide bond highly electrophilic and susceptible to cleavage.

  • Comparison to Controls: By comparing the rate constant of the title compound to that of bis(2-nitrophenyl) disulfide and bis(4-chlorophenyl) disulfide, one can quantitatively dissect the contribution of each substituent to the overall reactivity. The nitro group is expected to have a more profound activating effect than the chloro group due to its superior ability to withdraw electron density via resonance.

Conclusion and Broader Implications

This guide establishes a rigorous, quantitative method for evaluating the reactivity of bis(4-chloro-2-nitrophenyl) disulfide. The experimental framework is designed to be self-validating, providing reliable and reproducible data. The anticipated high reactivity of this compound, driven by the electronic stabilization afforded by its nitro and chloro substituents, makes it a prime candidate for applications requiring rapid and efficient disulfide cleavage.

For drug development professionals, this compound represents a potentially superior linker for redox-responsive drug delivery systems. [3]Its rapid cleavage in the high-GSH environment of tumor cells could lead to more efficient drug release and enhanced therapeutic efficacy compared to less reactive disulfide linkers. [4]The principles and protocols detailed herein provide the essential tools for researchers to validate this hypothesis and to rationally design the next generation of targeted therapeutics.

References

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  • Thamm, T. R., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8749-8757. Available from: [Link]

  • Hogg, P. J. (2013). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 18(13), 1642-1653. Available from: [Link]

  • Zhang, Y., et al. (2016). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 33(11), 2733-2743. Available from: [Link]

  • Shulga, N., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5123. Available from: [Link]

  • Tan, G., et al. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances, 10(29), 17149-17161. Available from: [Link]

  • Li, M., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. Pharmaceutics, 16(8), 1039. Available from: [Link]

  • Zhang, Y., et al. (2024). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications, 15(1), 1-10. Available from: [Link]

  • Wang, T., et al. (2016). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers, 3(11), 1436-1440. Available from: [Link]

  • Wang, K., et al. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. Current Organic Chemistry, 20(1), 1-15. Available from: [Link]

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  • Amolins, M. W., et al. (2017). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. The Journal of Organic Chemistry, 82(10), 5156-5165. Available from: [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility of Bis(4-chloro-2-nitrophenyl) disulfide Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth technical assessment of the synthesis and analysis of bis(4-chloro-2-nitrophenyl) disulfide, a compound of interest in various chemical and pharmaceutical research areas. We will delve into the critical parameters of its synthesis, robust analytical methods for its characterization, and strategies to troubleshoot common issues, thereby empowering researchers to generate reliable and reproducible data.

The Imperative of Reproducibility in the Synthesis of Bis(4-chloro-2-nitrophenyl) disulfide

Bis(4-chloro-2-nitrophenyl) disulfide (MW: 377.22 g/mol ; CAS: 2050-66-0) is a symmetrical aromatic disulfide containing nitro and chloro substituents.[1] These functional groups contribute to its reactivity and potential applications as a building block in organic synthesis and drug discovery. However, the very features that make it a valuable reagent also introduce complexities in its synthesis and analysis. Variability in purity, yield, and the presence of impurities can significantly impact downstream applications, leading to inconsistent results and hindering scientific progress.

This guide aims to provide a comprehensive framework for assessing and ensuring the reproducibility of data related to this compound. We will explore a robust synthesis protocol, detail essential analytical techniques for quality control, and discuss potential pitfalls and their solutions.

Reproducible Synthesis of Bis(4-chloro-2-nitrophenyl) disulfide: A Validated Protocol

The key to reproducibility lies in the meticulous control of reaction parameters. The following protocol is an adaptation of the established method, with specific considerations for the unique properties of the starting material, 1,4-dichloro-2-nitrobenzene.

Synthetic Workflow

The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the disulfide anion displaces a chloride ion from the aromatic ring. The nitro group in the ortho position activates the ring towards this substitution.

Synthesis_Workflow A Preparation of Sodium Disulfide Solution B Reaction with 1,4-dichloro-2-nitrobenzene A->B Slow Addition C Precipitation and Isolation of Crude Product B->C Cooling D Purification C->D Washing with Water and Ethanol E Final Product: Bis(4-chloro-2-nitrophenyl) disulfide D->E Drying

Caption: Synthetic workflow for bis(4-chloro-2-nitrophenyl) disulfide.

Detailed Experimental Protocol

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur (powdered)

  • 1,4-Dichloro-2-nitrobenzene

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.5 moles) in 95% ethanol (1.5 L) by gentle heating. Once dissolved, add powdered sulfur (1.5 gram-atoms) in portions. Continue heating and stirring until all the sulfur has dissolved, forming a deep reddish-brown solution of sodium disulfide. The complete dissolution of sulfur is a critical checkpoint for ensuring the correct stoichiometry of the disulfide reagent.

  • Reaction: In a separate larger flask, dissolve 1,4-dichloro-2-nitrobenzene (2.0 moles) in 95% ethanol (500 mL). Slowly add the sodium disulfide solution to the solution of 1,4-dichloro-2-nitrobenzene through a dropping funnel. The reaction is exothermic, and the initial addition should be slow to maintain control over the reaction temperature.[2] A sudden increase in temperature can lead to the formation of side products.

  • Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux on a steam bath for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution along with sodium chloride. Collect the solid by vacuum filtration.

  • Purification: Transfer the filter cake to a beaker and wash thoroughly with deionized water to remove the inorganic salt (sodium chloride). This step is crucial for obtaining a high-purity product. Subsequently, wash the solid with a small amount of cold 95% ethanol to remove any unreacted 1,4-dichloro-2-nitrobenzene.

  • Drying: Dry the purified yellow crystalline product in a vacuum oven at a temperature not exceeding 60°C to avoid any potential degradation.

Comprehensive Analytical Characterization for Data Validation

To ensure the identity, purity, and consistency of the synthesized bis(4-chloro-2-nitrophenyl) disulfide, a multi-technique analytical approach is essential. This section outlines the expected results from key analytical methods.

Analytical Workflow

A systematic analytical workflow ensures that each batch of the synthesized compound meets the required quality standards.

Analytical_Workflow A Visual Inspection (Color, Form) B Melting Point Determination A->B C Chromatographic Purity (HPLC) B->C D Structural Confirmation (NMR, MS) C->D E Final Quality Assessment D->E

Caption: Analytical workflow for bis(4-chloro-2-nitrophenyl) disulfide.

Expected Analytical Data

The following table summarizes the expected analytical data for high-purity bis(4-chloro-2-nitrophenyl) disulfide.

ParameterExpected ResultMethod
Appearance Light yellow to brown crystalline powderVisual Inspection
Melting Point 214.0 to 218.0 °CCapillary Melting Point Apparatus
Purity ≥98.0% (by area)High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the expected structure¹H NMR, ¹³C NMR, Mass Spectrometry

Data sourced from commercial supplier information.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of bis(4-chloro-2-nitrophenyl) disulfide and detecting any impurities.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a suitable starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like acetonitrile and filter before injection.

A reproducible HPLC method should yield a sharp, symmetrical peak for the main component with consistent retention time across different runs and batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

Predicted ¹H NMR Spectrum (in CDCl₃):

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three non-equivalent protons on each phenyl ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent.

  • A doublet for the proton ortho to the nitro group.

  • A doublet of doublets for the proton ortho to the chloro group.

  • A doublet for the proton meta to the nitro group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The ¹³C NMR spectrum will display six signals for the six non-equivalent carbon atoms in the aromatic ring. The chemical shifts of the carbons directly attached to the nitro, chloro, and sulfur atoms will be significantly different from the others.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of the compound (376 g/mol , considering the most abundant isotopes). Key fragmentation patterns would likely involve the cleavage of the disulfide bond, leading to fragments corresponding to the [C₆H₃ClNO₂S]⁺ radical cation.

Troubleshooting and Ensuring Reproducibility

Variability in experimental outcomes is a common challenge in organic synthesis. This section addresses potential issues in the synthesis and analysis of bis(4-chloro-2-nitrophenyl) disulfide and provides strategies to mitigate them.

Common Impurities and Side Reactions
  • Unreacted 1,4-Dichloro-2-nitrobenzene: Incomplete reaction can lead to the presence of the starting material in the final product. This can be identified by a distinct spot on TLC and a separate peak in the HPLC chromatogram.

    • Solution: Ensure the slow and controlled addition of the sodium disulfide solution and an adequate reaction time. A final wash with ethanol helps in removing residual starting material.

  • Formation of the Corresponding Thiol (4-chloro-2-nitrothiophenol): Reductive conditions can potentially lead to the formation of the thiol.

    • Solution: Maintain a non-reducing atmosphere and avoid overly harsh reaction conditions.

  • Formation of the Corresponding Sulfide: The reaction of the aryl halide with sodium sulfide (if present as an impurity in the sodium disulfide solution) can lead to the formation of bis(4-chloro-2-nitrophenyl) sulfide.

    • Solution: Ensure the complete conversion of sodium sulfide to sodium disulfide by using the correct stoichiometry of sulfur.

  • Polysulfides: The use of an excess of sulfur can lead to the formation of trisulfides and higher polysulfides.

    • Solution: Adhere strictly to the stoichiometry of sulfur in the preparation of the sodium disulfide solution.

Best Practices for Reproducible Data
  • Purity of Starting Materials: The purity of the starting materials, especially the 1,4-dichloro-2-nitrobenzene and sodium sulfide, is paramount. Use reagents of known purity and from reliable suppliers.

  • Inert Atmosphere: While not always strictly necessary for this reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Consistent Work-up Procedure: The washing and drying steps are critical for removing impurities. A standardized and consistently applied work-up procedure is essential for batch-to-batch reproducibility.

  • Thorough Characterization: Do not rely on a single analytical technique. A combination of HPLC, NMR, and MS provides a comprehensive and reliable assessment of the product's quality.

  • Detailed Record Keeping: Meticulous documentation of all experimental parameters, including reaction times, temperatures, and observations, is crucial for troubleshooting and ensuring that the synthesis can be reliably repeated.

Conclusion

The reproducibility of data for bis(4-chloro-2-nitrophenyl) disulfide is achievable through a combination of a well-controlled synthesis protocol, a comprehensive analytical characterization strategy, and a proactive approach to troubleshooting. By understanding the critical parameters of the synthesis and the potential sources of variability, researchers can confidently generate high-quality, reproducible data, which is fundamental to advancing scientific knowledge and accelerating drug development.

References

  • ICH Harmonised Tripartite Guideline. Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). 2012.
  • U.S. Food and Drug Administration.
  • Organic Syntheses, Coll. Vol. 2, p.455 (1943); Vol. 18, p.64 (1938).
  • PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • Gavin, P. F., & Olsen, B. A. (2008). A practical guide for the validation of analytical methods.
  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
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  • ResearchGate. Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? [Link]

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  • ResearchGate. Synthesis, characterization and bioactivity evaluation of diallyl disulfide. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • RSC Publishing. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • Edwin, S. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
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  • University of Arizona. Interpretation of mass spectra. [Link]

  • The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. [Link]

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  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Beilstein Journals. Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. [Link]

  • ResearchGate. Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. [Link]

  • ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

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  • Filo. The reaction of m-chloronitrobenzene with sodium methoxide is much slower... [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Disulfide, bis(4-chloro-2-nitrophenyl)

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a sustainable and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Disulfide, bis(4-chloro-2-nitrophenyl), a compound that, while valuable in specific applications, requires meticulous handling due to its inherent hazards. The procedures outlined below are designed to ensure the safety of personnel, protect our environment, and maintain full regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we can address the "how" of disposal, we must first understand the "why." Disulfide, bis(4-chloro-2-nitrophenyl) is a chemical compound that presents several potential hazards. A thorough understanding of its properties, as detailed in its Safety Data Sheet (SDS), is the first critical step in a safe disposal process. The primary risks associated with this compound are its potential for skin and eye irritation, and its ecotoxicity. Improper disposal can lead to the contamination of soil and water, posing a threat to aquatic life and ecosystems.

Hazard Category Description Primary Precaution
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid direct contact and inhalation. Always use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Environmental Hazard Potentially toxic to aquatic life.Prevent release into the environment. Dispose of as hazardous waste.

Pre-Disposal: Segregation and Storage

The foundation of a successful disposal plan begins long before the waste leaves your lab. Proper segregation and storage are critical to prevent accidental reactions and to ensure the waste is correctly identified for final disposal.

Step-by-Step Pre-Disposal Protocol:

  • Waste Container Selection: Use only designated, chemically resistant, and sealable containers for collecting Disulfide, bis(4-chloro-2-nitrophenyl) waste. Ensure the container is compatible with the chemical and will not degrade over time.

  • Labeling: Immediately label the waste container with the full chemical name: "Disulfide, bis(4-chloro-2-nitrophenyl)," the appropriate hazard symbols (e.g., irritant, environmentally hazardous), and the date accumulation started.

  • Segregation: This is a non-negotiable step. Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Log Keeping: Maintain a log of the amount of waste added to the container. This is often a regulatory requirement and aids in the final disposal process.

The Disposal Workflow: A Step-by-Step Guide

Disposal of Disulfide, bis(4-chloro-2-nitrophenyl) must be handled as a hazardous waste stream. The following workflow outlines the necessary steps from your lab to final disposal, which should always be conducted by a licensed and reputable chemical waste disposal company.

G A Step 1: Full PPE Donning (Gloves, Goggles, Lab Coat) B Step 2: Secure Waste Container (Check for leaks, ensure proper labeling) A->B C Step 3: Transport to Central Accumulation Area (Use a secondary container) B->C D Step 4: EHS Professional Handover (Provide all documentation) C->D E Step 5: Licensed Disposal Vendor (Incineration or other approved method) D->E

Caption: Disposal workflow for Disulfide, bis(4-chloro-2-nitrophenyl).

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.

  • Container Inspection: Carefully inspect the sealed waste container for any signs of leakage or degradation. Ensure the label is legible and accurate.

  • Transportation: When moving the waste container to your facility's central hazardous waste accumulation area, use a secondary container (such as a rubber bucket or a specialized chemical carrier) to mitigate the risk of spills.

  • Handover to EHS: Follow your institution's specific procedures for handing over the waste to the Environmental Health and Safety department. This will typically involve signing off on a waste manifest.

  • Final Disposal: Your institution's EHS department will then work with a licensed hazardous waste disposal vendor. The most common and effective method for the final disposal of this type of compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the chemical, preventing its release into the environment.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure during the handling or disposal process, a swift and correct response is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate and contact your institution's emergency response team.

Regulatory Compliance: A Non-Negotiable Aspect

It is imperative to remember that the disposal of Disulfide, bis(4-chloro-2-nitrophenyl) is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Always consult with your institution's EHS department to ensure your disposal practices are in full compliance with all applicable laws.

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship.

References

  • Safety Data Sheet for Disulfide, bis(4-chloro-2-nitrophenyl): Provides comprehensive information on hazards, handling, and disposal. (A specific SDS from a manufacturer like Sigma-Aldrich or Thermo Fisher Scientific would be cited here).
  • U.S. Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA): Outlines the legal framework for hazardous waste management in the United States. [Link]

  • OSHA Hazard Communication Standard: Details requirements for chemical labeling and safety data sheets. [Link]

Personal protective equipment for handling Disulfide, bis(4-chloro-2-nitrophenyl)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of potent, and potentially hazardous, compounds demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the handling of Disulfide, bis(4-chloro-2-nitrophenyl) (CAS No. 2050-66-0), a compound requiring careful management due to its identified hazards. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your research by preventing contamination and unforeseen reactions.

Understanding the Risks: Hazard Identification

Disulfide, bis(4-chloro-2-nitrophenyl), with the molecular formula C₁₂H₆Cl₂N₂O₄S₂, is classified with the following primary hazards:

  • Serious Eye Irritation (H319): Can cause significant irritation upon contact with the eyes.[1][2]

  • Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the "Warning" signal word to this compound.[1][2] Adherence to the precautionary statements associated with these classifications is paramount for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure when handling Disulfide, bis(4-chloro-2-nitrophenyl).[3] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed.

Hand Protection: Selecting the Right Gloves

Given that Disulfide, bis(4-chloro-2-nitrophenyl) is a chlorinated aromatic compound, the choice of glove material is critical. For incidental contact, nitrile gloves are a preferred option due to their chemical resistance and ability to show punctures.[1] However, for extended contact or when handling larger quantities, more robust options should be considered.

Glove MaterialRecommendation for Chlorinated/Aromatic CompoundsKey Considerations
Nitrile Excellent for general use and incidental contact.[1][4]Good for solvents, oils, greases, and some acids and bases. Visibly tears when punctured, providing a clear indication of a breach.[1]
Viton™ Exceptional resistance to chlorinated and aromatic solvents.[4][5]Very flexible but offers minimal resistance to cuts and abrasions.[4] It is also a more expensive option.[1][5]
Polyvinyl Alcohol (PVA) Excellent chemical resistance to aromatic and chlorinated solvents.[1][4][5]Highly impermeable to gases.[4] Crucially, PVA gloves cannot be used in water or with water-based solutions as they are water-soluble. [1][4][5]
Neoprene Provides good tensile strength and heat resistance. Compatible with some acids and caustics.[4]Offers moderate abrasion resistance.[4]

It is imperative to consult the glove manufacturer's specific chemical resistance guide for breakthrough times and degradation data for the chemicals you are working with. [4] Always inspect gloves for rips or punctures before and after each use. For disposable gloves, never wash or reuse them.[1]

Eye and Face Protection

Given the serious eye irritation hazard (H319), robust eye protection is non-negotiable.

  • Weighing and Preparing Solutions (in a fume hood): Chemical splash goggles are mandatory.

  • Conducting Reactions and Purifications (in a fume hood): A combination of chemical splash goggles and a face shield provides the highest level of protection.

Body and Respiratory Protection

A comprehensive approach to body and respiratory protection is essential, particularly when handling the solid form of the compound, which can generate dust.

OperationBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (Solid) Flame-resistant lab coat.Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is required.[6][7]
Conducting Reactions and Purifications Flame-resistant lab coat.All work should be performed in a certified chemical fume hood to minimize inhalation exposure.

The NIOSH color-coding system for respirator cartridges helps in selecting the appropriate protection. For organic vapors, the cartridge is typically black.[7] A P100 filter, indicated by a magenta color, offers the highest efficiency for particulate filtration.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing risk. The following procedural steps provide a framework for safely handling Disulfide, bis(4-chloro-2-nitrophenyl) in a laboratory setting.

Pre-Experiment Preparations
  • Conduct a Thorough Risk Assessment: Before any work begins, perform a comprehensive risk assessment for the entire experimental procedure.[3]

  • Designate a Work Area: All work with Disulfide, bis(4-chloro-2-nitrophenyl) should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[2]

  • Assemble all Materials and Equipment: Ensure all necessary PPE, glassware, and a dedicated chemical spill kit are readily accessible before you begin.[8]

Pre_Experiment_Workflow cluster_prep Pre-Experiment Preparations Risk_Assessment Conduct Risk Assessment Designate_Area Designate Work Area (Fume Hood) Risk_Assessment->Designate_Area Informs Assemble_Materials Assemble Materials & PPE Designate_Area->Assemble_Materials Requires

Caption: Pre-experiment workflow for safe handling.

Handling and Experimental Procedures
  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the tables above.

  • Weighing the Compound: When weighing the solid, do so within a chemical fume hood on a disposable weighing paper or in a tared container to minimize contamination of the balance.[3]

  • Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before removing it from the fume hood.[3]

  • Conducting the Reaction: Set up the reaction apparatus within the fume hood. Use appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.[3]

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent followed by soap and water is generally effective.[3] Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items appropriately.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, a swift and correct response is critical.

Chemical Spill Response

For a solid chemical spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: Before attempting any cleanup, put on the necessary protective equipment, including chemical-resistant gloves, eye protection, a lab coat, and a respirator if the spill generates dust.

  • Contain the Spill: Gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[2] Do not dry sweep fine powders, as this can create dust.[9]

  • Clean Up the Spill: Carefully sweep the contained solid into a designated hazardous waste container.[2] Use a plastic dustpan and broom.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent, cleaning materials, and PPE, must be placed in a sealed and labeled hazardous waste container for proper disposal.[9]

A well-stocked chemical spill kit should be readily available and include:

  • Absorbents: Inert materials like vermiculite, sand, or commercial sorbents.[4]

  • Personal Protective Equipment: Chemical splash goggles, face shield, heavy-duty gloves (e.g., neoprene), disposable lab coat, and plastic booties.[4]

  • Cleanup Tools: Plastic dustpan, scoop, and heavy-duty plastic bags or a lidded bucket for waste.[4]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Due to its high toxicity to aquatic life, the disposal of Disulfide, bis(4-chloro-2-nitrophenyl) and associated waste must be managed with extreme care to prevent environmental contamination.[3]

  • Waste Segregation: All waste contaminated with Disulfide, bis(4-chloro-2-nitrophenyl), including disposable labware, gloves, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Labeling: The container must be labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name.[3][6]

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Under no circumstances should this chemical or its waste be disposed of down the drain.

Disposal_Workflow cluster_disposal Disposal Plan Segregate Segregate Contaminated Waste Label Label as 'Hazardous Waste: Chlorinated Organic Compound' Segregate->Label Then Store Store in a Secure Area Label->Store Then Dispose Dispose via EHS/ Licensed Contractor Store->Dispose Finally

Caption: Step-by-step disposal workflow.

By adhering to these rigorous safety protocols, you can confidently and responsibly conduct your research while ensuring the well-being of yourself, your colleagues, and the environment.

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Disulfide, bis(4-chloro-2-nitrophenyl)

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